molecular formula C32H39O20+ B1250399 Cyanidin 3-sambubioside 5-glucoside

Cyanidin 3-sambubioside 5-glucoside

Cat. No.: B1250399
M. Wt: 743.6 g/mol
InChI Key: OLBLWNPOURNBCY-MRBLLYQQSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

Cyanidin 3-sambubioside 5-glucoside is a tri-glycosylated anthocyanin, a class of bioactive polyphenolic compounds responsible for the vibrant colors in many plants . It is identified as a major pigment in the fruit of the European black elder ( Sambucus nigra L.) . This compound is a subject of significant research interest due to its presence in a well-known traditional medicinal plant and its associated biological activities. Research into this compound is primarily focused on its potential health-promoting properties. Standardized extracts of black elderberry, for which this compound is a key component, have demonstrated clinically relevant antiviral activity , showing an inhibitory effect on the propagation of human pathogenic influenza A and B viruses . Furthermore, such extracts exhibit antimicrobial activity against several Gram-positive bacteria responsible for upper respiratory tract infections, including Streptococcus pyogenes . These properties make it a compelling compound for investigations in virology, microbiology, and immunology, particularly for studying natural approaches to combating respiratory pathogens. The mechanism of action for its bioactivity is often linked to the high antioxidant capacity of anthocyanins, which can modulate oxidative stress and inflammatory pathways . The chemical formula of this compound is C 32 H 39 O 20 , with an average molecular weight of 743.6401 g/mol . This product is provided for Research Use Only (RUO) and is strictly not intended for diagnostic, therapeutic, or personal consumption purposes. Researchers are encouraged to utilize this high-purity compound to explore its specific mechanisms, pharmacokinetics, and potential applications in nutritional science and pharmaceutical development.

Properties

Molecular Formula

C32H39O20+

Molecular Weight

743.6 g/mol

IUPAC Name

(2S,3R,4S,5S,6R)-2-[3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-7-hydroxychromenylium-5-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C32H38O20/c33-7-19-22(40)24(42)27(45)31(50-19)48-17-5-11(35)4-16-12(17)6-18(28(47-16)10-1-2-13(36)14(37)3-10)49-32-29(25(43)23(41)20(8-34)51-32)52-30-26(44)21(39)15(38)9-46-30/h1-6,15,19-27,29-34,38-45H,7-9H2,(H2-,35,36,37)/p+1/t15-,19-,20-,21+,22-,23-,24+,25+,26-,27-,29-,30+,31-,32-/m1/s1

InChI Key

OLBLWNPOURNBCY-MRBLLYQQSA-O

Isomeric SMILES

C1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=C([O+]=C4C=C(C=C(C4=C3)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)C6=CC(=C(C=C6)O)O)CO)O)O)O)O)O

Canonical SMILES

C1C(C(C(C(O1)OC2C(C(C(OC2OC3=C([O+]=C4C=C(C=C(C4=C3)OC5C(C(C(C(O5)CO)O)O)O)O)C6=CC(=C(C=C6)O)O)CO)O)O)O)O)O

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to Cyanidin 3-sambubioside 5-glucoside: Chemical Structure, Properties, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyanidin (B77932) 3-sambubioside 5-glucoside is a prominent anthocyanin, a class of flavonoids responsible for the vibrant red, purple, and blue hues in a variety of fruits and vegetables. This complex glycoside of cyanidin is particularly abundant in elderberries (Sambucus nigra) and blackcurrants (Ribes nigrum). Beyond its role as a natural colorant, this compound exhibits a range of biological activities, including potent antioxidant, anti-inflammatory, and potential anticancer effects. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of Cyanidin 3-sambubioside 5-glucoside. Detailed experimental protocols for its extraction, purification, and characterization are presented, alongside visualizations of its implicated signaling pathways, to support further research and development in the fields of phytochemistry, pharmacology, and drug discovery.

Chemical Structure and Properties

This compound is an anthocyanin composed of a cyanidin aglycone linked to three sugar moieties: a sambubiose (composed of xylose and glucose) at the 3-position and a glucose molecule at the 5-position. The presence of these sugar groups enhances the molecule's stability and water solubility.

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Table 1: Chemical and Physical Properties of this compound

PropertyValueReference(s)
IUPAC Name (2S,3R,4S,5S,6R)-2-[3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-7-hydroxychromenylium-5-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol chloride[1]
Molecular Formula C₃₂H₃₉ClO₂₀ (chloride form)[1]
C₃₂H₃₉O₂₀⁺ (cationic form)[2]
Molecular Weight 779.1 g/mol (chloride form)[1][3]
743.6 g/mol (cationic form)[2]
CAS Number 53925-33-0[1]
Appearance Dark red/purple powder[4]
Solubility Highly water-soluble[4]
Classification Flavonoid, Anthocyanin[5]

Experimental Protocols

Extraction and Solid-Phase Extraction (SPE) Purification from Elderberries (Sambucus nigra)

This protocol outlines a general procedure for the extraction and enrichment of this compound from elderberries.

experimental_workflow_extraction start Fresh/Frozen Elderberries homogenize Homogenize with Acidified Ethanol (B145695) start->homogenize extract Solid-Liquid Extraction (e.g., 3 x 30 min) homogenize->extract filter Filtration extract->filter concentrate Concentration (Rotary Evaporation) filter->concentrate spe_load Load Crude Extract concentrate->spe_load spe_condition SPE Cartridge (C18) Conditioning (Methanol, Water) spe_condition->spe_load spe_wash Wash with Acidified Water (Remove Sugars) spe_load->spe_wash spe_elute Elute Anthocyanins (Acidified Ethanol) spe_wash->spe_elute final_concentrate Final Concentration spe_elute->final_concentrate end Enriched Anthocyanin Extract final_concentrate->end

Extraction and SPE Workflow.

Methodology:

  • Sample Preparation: Fresh or frozen elderberries are homogenized in a blender.

  • Extraction: The homogenized fruit is subjected to solid-liquid extraction with an acidified ethanol solution (e.g., 70% ethanol with 1% citric acid)[1][2]. This process is typically repeated multiple times (e.g., three times for 30 minutes each) to maximize the yield of anthocyanins[1].

  • Filtration and Concentration: The resulting slurry is filtered to remove solid debris. The filtrate is then concentrated under reduced pressure using a rotary evaporator at a temperature below 40°C to prevent degradation of the anthocyanins.

  • Solid-Phase Extraction (SPE) Purification:

    • Cartridge Conditioning: A C18 SPE cartridge is conditioned by sequentially passing methanol (B129727) and then acidified water through it.

    • Sample Loading: The concentrated crude extract is loaded onto the conditioned SPE cartridge.

    • Washing: The cartridge is washed with acidified water to remove highly polar impurities such as sugars and organic acids.

    • Elution: The anthocyanin fraction, including this compound, is eluted from the cartridge using an acidified ethanol solution.

  • Final Concentration: The eluted fraction is concentrated to yield an enriched anthocyanin extract.

Preparative High-Performance Liquid Chromatography (HPLC) Purification

For obtaining high-purity this compound, preparative HPLC is employed.

Table 2: Preparative HPLC Parameters for Anthocyanin Purification

ParameterDescription
Column C18 reverse-phase preparative column (e.g., 250 x 20 mm, 10 µm)
Mobile Phase A 5% Formic acid in water
Mobile Phase B Acetonitrile
Gradient A time-programmed gradient from a low to a high concentration of Mobile Phase B is used to separate the different anthocyanins. A typical gradient might start at 5% B, increase to 20% B over 30 minutes, and then be flushed with a higher concentration of B before re-equilibration.
Flow Rate Dependent on column dimensions, typically in the range of 10-20 mL/min.
Detection UV-Vis detector at 520 nm.
Injection Volume Dependent on the concentration of the enriched extract and the column capacity.

Methodology:

  • The enriched anthocyanin extract is dissolved in a small volume of the initial mobile phase.

  • The sample is injected onto the preparative HPLC system.

  • Fractions are collected based on the retention time corresponding to this compound, as monitored by the UV-Vis detector.

  • The collected fractions are then concentrated to obtain the purified compound.

Characterization

Analytical HPLC-DAD-MS is used to confirm the purity and identity of the isolated compound.

Table 3: Analytical HPLC-DAD-MS Parameters

ParameterDescription
Column C18 reverse-phase analytical column (e.g., 150 x 4.6 mm, 3.5 µm)
Mobile Phase A 10% Formic acid in water
Mobile Phase B Methanol
Gradient A suitable gradient is used to achieve separation of individual anthocyanins.
Flow Rate 0.8 - 1.0 mL/min
DAD Detection 520 nm for anthocyanins, with full UV-Vis spectra recorded.
MS Detection Electrospray ionization (ESI) in positive mode.

The UV-Vis spectrum of this compound is characteristic of anthocyanins, with a major absorbance peak in the visible region.

Methodology:

  • A solution of the purified compound is prepared in an appropriate solvent (e.g., acidified methanol).

  • The absorbance spectrum is recorded from approximately 200 to 700 nm.

  • The characteristic λmax in the visible range (around 520 nm) is used for quantification. The ratio of the absorbance at λvis-max to the absorbance in the UV region can provide information about the acylation status of the anthocyanin.

¹H and ¹³C NMR spectroscopy are powerful tools for the complete structural elucidation of anthocyanins.

Methodology:

  • A sample of the purified compound is dissolved in a suitable deuterated solvent, often methanol-d₄ (CD₃OD) with a small amount of trifluoroacetic acid-d (TFA-d) to maintain the flavylium (B80283) cation form.

  • ¹H NMR, ¹³C NMR, and 2D NMR (such as COSY, HSQC, and HMBC) spectra are acquired on a high-field NMR spectrometer.

Biological Activities and Signaling Pathways

This compound, along with other cyanidin derivatives, has been shown to possess significant biological activities. These effects are largely attributed to its antioxidant and anti-inflammatory properties, which are linked to its ability to modulate key cellular signaling pathways.

Antioxidant Activity

The antioxidant capacity of cyanidin glycosides stems from their ability to scavenge reactive oxygen species (ROS) and chelate metal ions. This activity helps to mitigate oxidative stress, a key factor in the pathogenesis of numerous chronic diseases. The antioxidant effect is also mediated through the activation of the Nrf2 signaling pathway.

antioxidant_pathway C3S5G Cyanidin 3-sambubioside 5-glucoside ROS Reactive Oxygen Species (ROS) C3S5G->ROS Scavenges Keap1 Keap1 C3S5G->Keap1 Inhibits OxidativeStress Oxidative Stress ROS->OxidativeStress Nrf2 Nrf2 ARE Antioxidant Response Element (ARE) Nrf2->ARE Activates Keap1->Nrf2 Inhibits AntioxidantEnzymes Antioxidant Enzymes (e.g., HO-1, SOD, CAT) ARE->AntioxidantEnzymes Induces Expression AntioxidantEnzymes->OxidativeStress Reduces

Antioxidant Signaling Pathway.
Anti-inflammatory Activity

Chronic inflammation is another hallmark of many diseases. Cyanidin glycosides have been demonstrated to exert anti-inflammatory effects by inhibiting pro-inflammatory signaling pathways such as NF-κB and MAPK.

anti_inflammatory_pathway C3S5G Cyanidin 3-sambubioside 5-glucoside NFkB NF-κB Pathway C3S5G->NFkB Inhibits MAPK MAPK Pathway (p38, JNK, ERK) C3S5G->MAPK Inhibits InflammatoryStimuli Inflammatory Stimuli InflammatoryStimuli->NFkB InflammatoryStimuli->MAPK ProInflammatory_Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6, IL-1β) NFkB->ProInflammatory_Cytokines Induces COX2 COX-2 NFkB->COX2 Induces MAPK->ProInflammatory_Cytokines Induces Inflammation Inflammation ProInflammatory_Cytokines->Inflammation COX2->Inflammation

Anti-inflammatory Signaling Pathways.
Anticancer Activity

Emerging evidence suggests that cyanidin and its glycosides may have anticancer potential. These compounds can influence signaling pathways involved in cell proliferation, survival, and apoptosis, such as the PI3K/Akt pathway.

anticancer_pathway C3S5G Cyanidin 3-sambubioside 5-glucoside PI3K_Akt PI3K/Akt Pathway C3S5G->PI3K_Akt Inhibits CellProliferation Cell Proliferation PI3K_Akt->CellProliferation Promotes Apoptosis Apoptosis PI3K_Akt->Apoptosis Inhibits CellSurvival Cell Survival PI3K_Akt->CellSurvival Promotes

Anticancer Signaling Pathway.

Conclusion

This compound is a multifaceted anthocyanin with significant potential beyond its role as a natural pigment. Its robust antioxidant and anti-inflammatory properties, mediated through the modulation of key cellular signaling pathways, make it a compelling candidate for further investigation in the context of functional foods, nutraceuticals, and drug development. The experimental protocols and data presented in this guide provide a foundation for researchers to explore the full therapeutic potential of this promising natural compound. Further studies are warranted to fully elucidate its mechanisms of action and to evaluate its efficacy and safety in preclinical and clinical settings.

References

Natural Sources of Cyanidin 3-sambubioside 5-glucoside in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural plant sources of Cyanidin (B77932) 3-sambubioside 5-glucoside, a complex anthocyanin of interest for its potential applications in research and drug development. The document details the primary plant families and species in which this compound is found, presents available quantitative data, outlines detailed experimental protocols for its extraction and analysis, and illustrates the biosynthetic pathway and experimental workflows.

Natural Plant Sources of Cyanidin 3-sambubioside 5-glucoside

This compound has been identified in a variety of plant species, predominantly in their flowers and fruits. The presence and concentration of this anthocyanin can vary significantly between species and even cultivars.

Key Plant Sources:

  • Berries:

    • Black Elderberry (Sambucus nigra): This is one of the most significant and well-documented natural sources of this compound.[1][2] It is a major anthocyanin in the ripe berries.[2]

    • Blackcurrant (Ribes nigrum): This fruit is another notable source of the compound.[3]

    • Redcurrant (Ribes rubrum): Like its relative, the blackcurrant, redcurrant also contains this compound.[3]

    • Squashberry (Viburnum edule): This berry has been reported to contain this compound.[1]

  • Flowers:

    • Matthiola incana (Stock): The purple-violet flowers of this ornamental plant are a source of acylated derivatives of this compound.[4][5]

    • Lobularia maritima (Sweet Alyssum): The purple-violet flowers of this plant contain acylated forms of this compound.[6][7]

    • Orychophragonus violaceus (February Orchid): The violet-blue flowers of this species also contain acylated derivatives of this anthocyanin.[6]

  • Other Plant Sources:

    • Wax Apple (Eugenia javanica): This tropical fruit is another reported source.[1]

    • Colorado Pinyon (Pinus edulis): This pine species has also been identified as containing the compound.[1]

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound in various plant sources. It is important to note that concentrations can be influenced by factors such as cultivar, growing conditions, and ripeness.

Plant SpeciesCommon NamePlant PartConcentration (mg/100g Fresh Weight)References
Sambucus nigraBlack ElderberryFruit14.00 - 136.68[8]
Ribes nigrumBlackcurrantFruitData not available[3]
Matthiola incanaStockFlowersVariable amounts, major pigment[4][5][9]
Lobularia maritimaSweet AlyssumFlowersMajor pigment[6][7][10]
Orychophragonus violaceusFebruary OrchidFlowersMajor pigment[6]

Biosynthesis of this compound

The biosynthesis of this compound begins with the general flavonoid pathway, which starts from the amino acid L-phenylalanine.[1] The core cyanidin aglycone is synthesized via the shikimate and polyketide synthase pathways.[1] Subsequent glycosylation steps, catalyzed by specific UDP-glycosyltransferases (UGTs), attach the sugar moieties to the cyanidin core to form the final complex anthocyanin.

Biosynthesis of this compound cluster_phenylpropanoid Phenylpropanoid Pathway cluster_flavonoid Flavonoid Biosynthesis cluster_glycosylation Glycosylation L-Phenylalanine L-Phenylalanine Cinnamic acid Cinnamic acid L-Phenylalanine->Cinnamic acid p-Coumaric acid p-Coumaric acid Cinnamic acid->p-Coumaric acid p-Coumaroyl-CoA p-Coumaroyl-CoA p-Coumaric acid->p-Coumaroyl-CoA Naringenin chalcone Naringenin chalcone p-Coumaroyl-CoA->Naringenin chalcone Naringenin Naringenin Naringenin chalcone->Naringenin Dihydrokaempferol Dihydrokaempferol Naringenin->Dihydrokaempferol Leucocyanidin Leucocyanidin Dihydrokaempferol->Leucocyanidin Cyanidin Cyanidin Leucocyanidin->Cyanidin Cyanidin 3-O-glucoside Cyanidin 3-O-glucoside Cyanidin->Cyanidin 3-O-glucoside UGT Cyanidin 3-O-sambubioside Cyanidin 3-O-sambubioside Cyanidin 3-O-glucoside->Cyanidin 3-O-sambubioside UGT This compound This compound Cyanidin 3-O-sambubioside->this compound UGT

Biosynthetic pathway of this compound.

Experimental Protocols

The extraction and quantification of this compound from plant materials typically involve solvent extraction followed by chromatographic analysis.

Extraction of Anthocyanins from Plant Tissue

This protocol provides a general method for the extraction of anthocyanins, including this compound, from fresh or frozen plant material.

Materials:

  • Fresh or frozen plant tissue (e.g., berries, flower petals)

  • Liquid nitrogen

  • Mortar and pestle

  • Extraction solvent: Methanol (B129727) containing 1% HCl (v/v) or acidified ethanol.[3][11]

  • Microcentrifuge tubes

  • Centrifuge

  • Vortex mixer

  • 0.22 µm syringe filters

Procedure:

  • Sample Preparation: Weigh a known amount of fresh or frozen plant tissue (e.g., 1-2 g). If using fresh tissue, flash-freeze it in liquid nitrogen to halt enzymatic degradation.

  • Grinding: Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

  • Extraction: Transfer the powdered tissue to a microcentrifuge tube. Add the extraction solvent in a specific ratio (e.g., 1:10 w/v).

  • Incubation: Vortex the mixture thoroughly and incubate in the dark at 4°C for 12-24 hours to facilitate complete extraction.

  • Centrifugation: Centrifuge the extract at high speed (e.g., 10,000 x g) for 10-15 minutes at 4°C to pellet the solid plant material.

  • Collection and Filtration: Carefully collect the supernatant. For HPLC analysis, filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.

  • Storage: Store the final extract at -20°C or below in the dark until analysis to prevent degradation.

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC coupled with a Diode Array Detector (DAD) or a Mass Spectrometer (MS) is the standard method for the identification and quantification of specific anthocyanins.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a DAD or MS detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[12]

  • Mobile Phase: A gradient elution is typically employed using two solvents:

    • Solvent A: Acidified water (e.g., water with 0.5% formic acid).[12]

    • Solvent B: Acetonitrile or methanol with the same concentration of acid.[12]

  • Gradient Program: A typical gradient might start with a low percentage of Solvent B, which is gradually increased over 30-40 minutes to elute the more non-polar compounds.

  • Flow Rate: A flow rate of 0.8-1.0 mL/min is common.[12]

  • Column Temperature: Maintained at around 25-30°C.

  • Detection:

    • DAD: Monitoring at the visible maximum absorbance for anthocyanins, which is typically around 520 nm.[12]

    • MS: Electrospray ionization (ESI) in positive ion mode is used to identify the compound based on its mass-to-charge ratio (m/z).

Quantification:

Quantification is achieved by creating a calibration curve using an authentic standard of this compound.[13][14] The peak area of the compound in the sample extract is then compared to the calibration curve to determine its concentration.[15]

Experimental Workflow

The following diagram illustrates a typical workflow for the analysis of this compound from plant sources.

Experimental Workflow for this compound Analysis cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Plant Material Collection Plant Material Collection Freezing (Liquid N2) Freezing (Liquid N2) Plant Material Collection->Freezing (Liquid N2) Grinding Grinding Freezing (Liquid N2)->Grinding Solvent Extraction Solvent Extraction Grinding->Solvent Extraction Centrifugation Centrifugation Solvent Extraction->Centrifugation Filtration Filtration Centrifugation->Filtration HPLC-DAD/MS Analysis HPLC-DAD/MS Analysis Filtration->HPLC-DAD/MS Analysis Peak Identification Peak Identification HPLC-DAD/MS Analysis->Peak Identification Quantification Quantification Peak Identification->Quantification

General experimental workflow for analysis.

References

The Biosynthesis of Cyanidin 3-Sambubioside 5-Glucoside: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biosynthetic pathway of Cyanidin (B77932) 3-sambubioside 5-glucoside, a complex anthocyanin of interest for its potential applications in drug development and as a natural colorant. This document details the enzymatic steps, presents available quantitative data, and provides comprehensive experimental protocols for the study of this pathway.

Introduction to Cyanidin 3-Sambubioside 5-Glucoside

This compound belongs to the flavonoid class of secondary metabolites, which are known for their antioxidant properties and vibrant colors. Anthocyanins, the glycosylated forms of anthocyanidins, are particularly noted for their potential health benefits. The complex glycosylation pattern of this compound, involving the addition of three different sugar moieties, suggests a multi-step enzymatic process that is tightly regulated within the plant cell. Understanding this biosynthetic pathway is crucial for its potential heterologous production and for the targeted development of novel therapeutic agents.

The Biosynthetic Pathway

The biosynthesis of this compound originates from the general flavonoid pathway, starting with the amino acid phenylalanine. This guide focuses on the terminal glycosylation steps that lead to the final product, starting from the common anthocyanidin, cyanidin.

The formation of this compound proceeds through a series of sequential glycosylation reactions catalyzed by specific UDP-dependent glycosyltransferases (UGTs). The core pathway involves three key enzymatic steps:

  • Glucosylation at the 3-O-position: The initial step is the transfer of a glucose moiety from UDP-glucose to the 3-hydroxyl group of the cyanidin aglycone. This reaction is catalyzed by anthocyanidin 3-O-glucosyltransferase (3GT) , resulting in the formation of cyanidin 3-O-glucoside. This initial glycosylation is crucial for the stability of the anthocyanidin.[1][2]

  • Xylosylation at the 2''-O-position of the 3-O-glucose: The second step involves the addition of a xylose molecule to the 2''-hydroxyl group of the glucose moiety at the 3-O-position of cyanidin 3-O-glucoside. This reaction is catalyzed by anthocyanidin 3-O-glucoside 2'''-O-xylosyltransferase , also known as UGT79B1, forming cyanidin 3-O-sambubioside.[3][4][5][6]

  • Glucosylation at the 5-O-position: The final step is the transfer of a glucose molecule to the 5-hydroxyl group of cyanidin 3-O-sambubioside. This reaction is catalyzed by anthocyanin 3-O-sambubioside 5-O-glucosyltransferase , yielding the final product, this compound.[7][8]

Biosynthesis_Pathway cluster_precursors General Flavonoid Pathway cluster_main_pathway Terminal Glycosylation Steps Phenylalanine Phenylalanine ... ... Phenylalanine->... Cyanidin Cyanidin ...->Cyanidin Cyanidin_3_O_glucoside Cyanidin 3-O-glucoside Cyanidin->Cyanidin_3_O_glucoside Anthocyanidin 3-O-glucosyltransferase (3GT) + UDP-Glucose Cyanidin_3_sambubioside Cyanidin 3-sambubioside Cyanidin_3_O_glucoside->Cyanidin_3_sambubioside Anthocyanidin 3-O-glucoside 2'''-O-xylosyltransferase (UGT79B1) + UDP-Xylose Final_Product This compound Cyanidin_3_sambubioside->Final_Product Anthocyanin 3-O-sambubioside 5-O-glucosyltransferase + UDP-Glucose

Figure 1: Biosynthetic pathway of this compound.

Quantitative Data

Table 1: Kinetic Parameters of Anthocyanidin 3-O-glucosyltransferase (3GT) Homologues

Enzyme SourceSubstrateKm (µM)Vmax (nmol min-1 mg-1)Reference
Gentiana triflora (3'-O-GT)Delphinidin 3G-5G1201370[9]

Table 2: Kinetic Parameters of Anthocyanin 5-O-glucosyltransferase (5GT) Homologues

Enzyme SourceSubstrateKm (µM)Reference
Cyclamen purpurascensMalvidin 3-glucoside80.9[10]

Note: The kinetic parameters for Anthocyanidin 3-O-glucoside 2'''-O-xylosyltransferase (UGT79B1) with cyanidin 3-O-glucoside and Anthocyanin 3-O-sambubioside 5-O-glucosyltransferase with cyanidin 3-sambubioside are not well-documented in publicly available literature and represent a key area for future research.

Experimental Protocols

This section provides detailed methodologies for the key experiments required to study the biosynthesis of this compound.

Recombinant Enzyme Expression and Purification

A standardized protocol for the expression and purification of recombinant glycosyltransferases is crucial for in vitro characterization.

Experimental_Workflow cluster_cloning Gene Cloning cluster_expression Protein Expression cluster_purification Protein Purification Isolate Gene Isolate target glycosyltransferase gene Ligate into Vector Ligate into pET expression vector Isolate Gene->Ligate into Vector Transform E. coli Transform E. coli (e.g., BL21(DE3)) Ligate into Vector->Transform E. coli Culture and Induce Culture cells and induce with IPTG Transform E. coli->Culture and Induce Cell Lysis Harvest and lyse cells Culture and Induce->Cell Lysis Affinity Chromatography Purify via Ni-NTA affinity chromatography Cell Lysis->Affinity Chromatography SDS-PAGE Analyze purity by SDS-PAGE Affinity Chromatography->SDS-PAGE Enzyme Assays Enzyme Assays SDS-PAGE->Enzyme Assays Purified Enzyme

Figure 2: Workflow for recombinant enzyme production and purification.

Protocol for Recombinant Glycosyltransferase Production:

  • Gene Cloning: The open reading frame of the target glycosyltransferase (e.g., 3GT, UGT79B1, 5GT) is amplified from cDNA and cloned into a suitable expression vector, such as pET-28a, which incorporates an N-terminal His-tag for purification.

  • Transformation: The resulting plasmid is transformed into a competent E. coli expression strain, for instance, BL21 (DE3).

  • Protein Expression: A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of LB medium containing the appropriate antibiotic. The culture is grown at 37°C to an OD600 of 0.6-0.8. Protein expression is then induced by the addition of IPTG (isopropyl-β-D-1-thiogalactopyranoside) to a final concentration of 0.1-1 mM, and the culture is incubated at a lower temperature (e.g., 16-20°C) overnight to enhance protein solubility.[11]

  • Cell Lysis and Purification: Cells are harvested by centrifugation, resuspended in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole), and lysed by sonication. The lysate is clarified by centrifugation, and the supernatant containing the His-tagged protein is loaded onto a Ni-NTA affinity column. The column is washed with a buffer containing a low concentration of imidazole (B134444), and the protein is eluted with a buffer containing a high concentration of imidazole (e.g., 250 mM).[11]

  • Purity Analysis: The purity of the eluted protein is assessed by SDS-PAGE.

In Vitro Enzyme Assays

Enzyme assays are performed to determine the activity and substrate specificity of the purified recombinant glycosyltransferases.

Protocol for a Typical Glycosyltransferase Assay:

  • Reaction Mixture: The standard reaction mixture (total volume of 50-100 µL) contains:

    • 50-100 mM buffer (e.g., Tris-HCl or phosphate (B84403) buffer, pH 7.0-8.0)

    • 1-5 µg of purified recombinant enzyme

    • 1-2 mM of the sugar donor (UDP-glucose or UDP-xylose)

    • 0.1-0.5 mM of the acceptor substrate (cyanidin, cyanidin 3-O-glucoside, or cyanidin 3-sambubioside)

  • Incubation: The reaction is initiated by the addition of the enzyme and incubated at 30-37°C for a specified time (e.g., 30-60 minutes).

  • Termination: The reaction is stopped by the addition of an equal volume of 1% (v/v) trifluoroacetic acid (TFA) in methanol.

  • Analysis: The reaction products are analyzed by High-Performance Liquid Chromatography (HPLC).

HPLC Analysis of Reaction Products

HPLC is the primary method for separating and quantifying the substrates and products of the glycosyltransferase reactions.

Table 3: Representative HPLC Conditions for Anthocyanin Analysis

ParameterCondition 1Condition 2Reference
Column C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm)C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)[12]
Mobile Phase A 0.1% Phosphoric acid in water10% Formic acid in water[12][13]
Mobile Phase B AcetonitrileAcetonitrile[12][13]
Gradient 5-20% B over 15 min5-20% B over 30 min[12][13]
Flow Rate 1.0 mL/min0.8 mL/min[12][13]
Detection Wavelength 520 nm520 nm[12][14]
Column Temperature 30°CNot specified[12]

General HPLC Protocol:

  • Sample Preparation: The terminated enzyme reaction mixture is centrifuged to remove any precipitated protein, and the supernatant is filtered through a 0.22 µm syringe filter before injection.

  • Injection: A 10-20 µL aliquot of the sample is injected into the HPLC system.

  • Separation and Detection: The compounds are separated on a C18 column using a gradient of aqueous acidic solvent and an organic solvent. The eluting compounds are detected by a photodiode array (PDA) or UV-Vis detector at 520 nm.

  • Quantification: The concentration of the product can be determined by comparing the peak area to a standard curve generated with an authentic standard of the product.

Conclusion

The biosynthesis of this compound is a complex process involving a series of specific glycosylation steps catalyzed by distinct glycosyltransferases. This guide has outlined the core enzymatic pathway, presented available quantitative data, and provided detailed experimental protocols for its investigation. Further research, particularly in determining the specific kinetic parameters of the involved enzymes, will be crucial for a complete understanding and potential biotechnological application of this pathway. The methodologies and information presented herein provide a solid foundation for researchers, scientists, and drug development professionals to advance the study of this promising natural compound.

References

Unveiling a Key Bioactive: A Technical Guide to the Identification of Cyanidin 3-Sambubioside 5-Glucoside in Black Elderberry

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview for researchers, scientists, and drug development professionals on the identification and quantification of Cyanidin (B77932) 3-sambubioside 5-glucoside, a significant anthocyanin present in black elderberry (Sambucus nigra L.). This document outlines detailed experimental protocols, presents quantitative data from various studies, and includes visualizations of analytical workflows to facilitate further research and development.

Black elderberry is renowned for its rich composition of polyphenolic compounds, particularly anthocyanins, which are responsible for its deep purple hue and are associated with its purported health benefits. Among these, Cyanidin 3-sambubioside 5-glucoside is a key compound of interest. Accurate identification and quantification of this molecule are crucial for standardization of elderberry extracts and for understanding its specific contribution to the bioactivity of elderberry-derived products.

Quantitative Analysis of Anthocyanins in Black Elderberry

The concentration of this compound and other major anthocyanins in black elderberry can vary depending on factors such as cultivar, growing conditions, and processing methods. The following table summarizes quantitative data from multiple studies, providing a comparative overview.

AnthocyaninConcentration Range (mg/100 g Fresh Weight)Reference Cultivar(s)Analytical Method
This compound 16.0 - 82.6 Not SpecifiedNot Specified
14.00 - 26.27 'Samdal', 'Kaack K.'Not Specified
Cyanidin 3-sambubioside269 - 656Not SpecifiedNot Specified
Cyanidin 3-glucoside221.4 - 739.8Not SpecifiedNot Specified
Cyanidin 3,5-diglucoside7.41 - 23.29Not SpecifiedNot Specified

Experimental Protocols

The accurate identification and quantification of this compound in black elderberry relies on robust analytical methodologies. The following sections detail the key experimental procedures.

Sample Preparation and Extraction of Anthocyanins

A critical first step in the analysis of anthocyanins is the efficient extraction from the plant matrix while minimizing degradation.

  • Sample Homogenization: Fresh or frozen elderberries are typically homogenized to a fine powder or puree.

  • Extraction Solvent: A common and effective solvent is a mixture of methanol (B129727) or ethanol (B145695) and water (e.g., 70-80% alcohol), acidified with a small amount of acid such as formic acid or hydrochloric acid (e.g., 0.1-1%). The acidic conditions help to stabilize the anthocyanins in their colored flavylium (B80283) cation form.

  • Extraction Procedure: The homogenized sample is mixed with the extraction solvent and subjected to methods that enhance extraction efficiency, such as ultrasonication or shaking for a defined period (e.g., 15-60 minutes). The process is often repeated multiple times to ensure complete extraction.

  • Purification: The crude extract is then centrifuged or filtered to remove solid plant material. For more detailed analysis, solid-phase extraction (SPE) using a C18 cartridge can be employed to remove sugars, organic acids, and other interfering compounds, thereby concentrating the anthocyanin fraction.

Chromatographic Separation: HPLC and UPLC

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the primary techniques used for separating individual anthocyanins from the complex elderberry extract.

  • Stationary Phase: A reversed-phase C18 column is the most common choice for anthocyanin separation.

  • Mobile Phase: A gradient elution is typically employed, using two solvents:

    • Solvent A: An aqueous solution, often containing a small percentage of an acid like formic acid (e.g., 0.1-5%) to maintain a low pH and ensure anthocyanin stability.

    • Solvent B: An organic solvent, typically acetonitrile (B52724) or methanol, also often containing a small percentage of formic acid.

  • Gradient Program: The proportion of Solvent B is gradually increased over the course of the analysis to elute the anthocyanins from the column based on their polarity. A typical gradient might start with a low percentage of Solvent B, increasing to a high percentage to elute the more non-polar compounds.

  • Detection: A Diode Array Detector (DAD) or a UV-Vis detector is used to monitor the eluting compounds at a specific wavelength, typically around 520 nm, which is the maximum absorbance for cyanidin-based anthocyanins.

Mass Spectrometry (MS) for Identification and Quantification

Mass spectrometry, coupled with liquid chromatography (LC-MS), is a powerful tool for the unambiguous identification and precise quantification of anthocyanins.

  • Ionization Source: Electrospray ionization (ESI) in the positive ion mode is commonly used for anthocyanin analysis.

  • Mass Analyzer: Triple quadrupole (QqQ) or Quadrupole Time-of-Flight (QTOF) mass spectrometers are frequently employed.

  • Identification:

    • Full Scan MS: Provides the molecular weight of the eluting compounds. For this compound, the expected [M]+ ion would be at m/z 743.2.[1]

    • Tandem MS (MS/MS): The molecular ion is fragmented to produce a characteristic fragmentation pattern. For this compound, key fragment ions would include m/z 581 (loss of a glucose moiety), m/z 449 (loss of the sambubioside moiety), and m/z 287 (the cyanidin aglycone).[2]

  • Quantification: Multiple Reaction Monitoring (MRM) mode on a triple quadrupole mass spectrometer is the gold standard for quantification. This involves monitoring a specific precursor ion-to-product ion transition for the target analyte, which provides high selectivity and sensitivity.

Visualizing the Workflow

The following diagrams, generated using Graphviz, illustrate the key experimental workflows for the identification and quantification of this compound in black elderberry.

experimental_workflow cluster_extraction Extraction & Purification cluster_analysis Analytical Identification & Quantification cluster_ms MS Analysis start Black Elderberry Fruit homogenize Homogenization start->homogenize extraction Solvent Extraction (Acidified Methanol/Ethanol) homogenize->extraction centrifuge Centrifugation/ Filtration extraction->centrifuge spe Solid-Phase Extraction (SPE) (C18 Cartridge) centrifuge->spe extract Purified Anthocyanin Extract spe->extract lc UPLC/HPLC Separation (C18 Column) extract->lc dad DAD Detection (~520 nm) lc->dad ms Mass Spectrometry (MS) lc->ms full_scan Full Scan MS (Molecular Weight) msms Tandem MS (MS/MS) (Fragmentation Pattern) mrm MRM (Quantification)

Caption: Overall workflow for the extraction, purification, and analysis of anthocyanins from black elderberry.

ms_identification cluster_fragmentation MS/MS Fragmentation parent This compound [M]+ = m/z 743.2 frag1 Loss of Glucose (-162 Da) m/z 581 parent->frag1 - Glucose frag2 Loss of Sambubioside (-294 Da) m/z 449 parent->frag2 - Sambubioside aglycone Cyanidin Aglycone m/z 287 frag1->aglycone - Xylose-Glucose frag2->aglycone - Glucose

Caption: Fragmentation pathway of this compound in tandem mass spectrometry.

References

Spectroscopic Profile of Cyanidin 3-sambubioside 5-glucoside: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the available spectroscopic data for Cyanidin 3-sambubioside 5-glucoside, a complex anthocyanin found in various plant sources, including blackcurrants (Ribes nigrum) and elderberries (Sambucus nigra).[1] This document compiles mass spectrometry data, outlines relevant experimental protocols, and presents logical workflows for the spectroscopic analysis of this compound.

Mass Spectrometry (MS) Data

High-resolution mass spectrometry is a critical tool for the identification and structural elucidation of complex glycosylated flavonoids like this compound. The data consistently points to a molecular formula of C₃₂H₃₉O₂₀⁺.

Table 1: Mass Spectrometry Data for this compound

ParameterValueSource
Molecular FormulaC₃₂H₃₉O₂₀⁺PubChem
Exact Mass743.20346863 DaPubChem
Molecular Weight743.6 g/mol PubChem
MS/MS Fragmentation Data (LC-ESI-QTOF, Positive Ion Mode)
Precursor Ion [M]⁺743.2061PubChem
Fragment 1581.1503PubChem
Fragment 2449.1118PubChem
Fragment 3287.0552PubChem
Fragment 4288.0648PubChem

Note: The fragmentation pattern is consistent with the sequential loss of the sugar moieties from the anthocyanidin core.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

As of the latest review, specific, experimentally-derived 1H and 13C NMR assignments for this compound are not available in the cited literature. However, the spectroscopic data for Cyanidin 3-rutinoside, a closely related compound, is well-documented and serves as a useful proxy for understanding the expected spectral features. The key structural difference lies in the disaccharide at the 3-position: sambubioside is a xylose linked to glucose, while rutinoside is a rhamnose linked to glucose.

Table 2: ¹H and ¹³C NMR Data for Cyanidin 3-rutinoside in CD₃OD [2]

Position¹³C NMR (150 MHz) δ (ppm)¹H NMR (600 MHz) δ (ppm)
Aglycone (Cyanidin)
2170.1-
3164.1-
4159.18.82 (s, 1H)
5157.4-
694.96.58 (d, J=1.8 Hz, 1H)
7--
8-6.80 (d, J=1.2 Hz, 1H)
9147.5-
10113.0-
1'120.0-
2'112.77.70 (s, 2H)
3'145.5-
4'144.7-
5'113.07.70 (s, 2H)
6'135.2-
3-O-Rutinoside
Glc-1''101.55.42 (d, J=7.8 Hz, 1H)
Glc-2''82.53.50-3.53 (m, 1H)
Glc-3''78.63.65-3.73 (m, 1H)
Glc-4''70.83.43-3.46 (m, 1H)
Glc-5''77.93.20-3.23 (m, 1H)
Glc-6''67.03.84-3.86 (m, 2H)
Rha-1'''103.24.62 (d, J=7.2 Hz, 1H)
Rha-2'''70.63.92-3.95 (m, 1H)
Rha-3'''75.83.65-3.73 (m, 1H)
Rha-4'''77.73.08-3.11 (m, 1H)
Rha-5'''-2.88-2.92 (m, 1H)
Rha-6'''--

Note: Chemical shifts are reported in ppm relative to the solvent signal. Coupling constants (J) are in Hertz.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of anthocyanins, based on methodologies reported for similar compounds.

Sample Preparation and Extraction

Anthocyanins are typically extracted from plant material using a solvent mixture, often methanol (B129727) or ethanol (B145695) with a small percentage of acid (e.g., HCl or formic acid) to maintain the stability of the flavylium (B80283) cation. A common procedure involves maceration or sonication of the plant material in the extraction solvent, followed by filtration and concentration under reduced pressure. Further purification can be achieved using techniques like solid-phase extraction (SPE) or preparative high-performance liquid chromatography (HPLC).

Mass Spectrometry (LC-MS/MS)
  • Instrumentation : A liquid chromatography system coupled to a tandem mass spectrometer, such as a Quadrupole Time-of-Flight (QTOF) or a triple quadrupole instrument, is typically used.

  • Chromatography : Separation is achieved on a C18 reversed-phase column with a gradient elution.

    • Mobile Phase A : Water with a small percentage of formic acid (e.g., 0.1%).

    • Mobile Phase B : Acetonitrile or methanol with a small percentage of formic acid.

  • Ionization : Electrospray ionization (ESI) in the positive ion mode is standard for anthocyanin analysis.

  • Data Acquisition : Data is acquired in full scan mode to determine the parent ion masses and in tandem MS (MS/MS) mode to obtain fragmentation patterns for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation : A high-field NMR spectrometer (e.g., 600 MHz or higher) is recommended for resolving the complex proton and carbon signals of glycosylated flavonoids.

  • Sample Preparation : The purified anthocyanin sample is dissolved in a deuterated solvent, commonly methanol-d₄ (CD₃OD), sometimes with the addition of a small amount of deuterated acid (e.g., TFA-d) to stabilize the compound.

  • Experiments : A suite of 1D and 2D NMR experiments is necessary for complete structural assignment:

    • 1D : ¹H and ¹³C NMR.

    • 2D : COSY (Correlation Spectroscopy) to identify proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons, and HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range proton-carbon couplings, which is crucial for determining the glycosylation positions and the linkages between sugar units.

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the structural relationships within this compound.

experimental_workflow cluster_extraction Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation plant_material Plant Material (e.g., Blackcurrant) extraction Extraction (Acidified Methanol) plant_material->extraction purification Purification (SPE/HPLC) extraction->purification lc_ms LC-MS/MS Analysis purification->lc_ms nmr NMR Spectroscopy purification->nmr ms_data Mass & Fragmentation lc_ms->ms_data nmr_data 1H & 13C Assignments nmr->nmr_data structure Structural Elucidation ms_data->structure nmr_data->structure

Caption: General experimental workflow for the isolation and spectroscopic analysis of anthocyanins.

compound_structure compound This compound aglycone Cyanidin (Aglycone) compound->aglycone sugars Sugar Moieties compound->sugars sambubioside Sambubioside (at C3) sugars->sambubioside glucose Glucoside (at C5) sugars->glucose xylose Xylose sambubioside->xylose glucose_samb Glucose sambubioside->glucose_samb

Caption: Structural components of this compound.

References

Cyanidin 3-Sambubioside 5-Glucoside: A Comprehensive Technical Guide on its Role as a Plant Secondary Metabolite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyanidin (B77932) 3-sambubioside 5-glucoside is a complex anthocyanin, a class of water-soluble pigments belonging to the flavonoid group of polyphenols. As a plant secondary metabolite, it plays a significant role in various physiological processes, including providing pigmentation to flowers and fruits, protecting against biotic and abiotic stresses, and acting as a signaling molecule. This technical guide provides an in-depth overview of the biosynthesis, physicochemical properties, and biological activities of cyanidin 3-sambubioside 5-glucoside. Detailed experimental protocols for its extraction, purification, and analysis are presented, along with a summary of quantitative data on its bioactivities. Furthermore, this document explores its potential in drug development, highlighting its antioxidant, anti-inflammatory, and anticancer properties.

Introduction

Plant secondary metabolites are a diverse group of organic compounds that are not directly involved in the normal growth, development, or reproduction of an organism. Instead, they play a crucial role in the interaction of the plant with its environment. Anthocyanins are a prominent class of these metabolites, responsible for the red, purple, and blue colors of many flowers, fruits, and leaves. This compound is a specific, complex glycoside of cyanidin, one of the most common anthocyanidins in nature. Its intricate structure, featuring a sambubiose and a glucose moiety attached to the cyanidin backbone, contributes to its stability and biological functionality. This guide aims to provide a detailed technical resource for researchers and professionals interested in the multifaceted roles of this compound.

Chemical Structure and Physicochemical Properties

This compound is characterized by a cyanidin aglycone linked to a sambubiose (a disaccharide of xylose and glucose) at the 3-position and a glucose molecule at the 5-position.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₃₂H₃₉O₂₀⁺[1]
Molecular Weight 743.6 g/mol [1]
Canonical SMILES C1C(C(C(C(O1)OC2C(C(C(OC2OC3=C([O+]=C4C=C(C=C(C4=C3)OC5C(C(C(C(O5)CO)O)O)O)O)C6=CC(=C(C=C6)O)O)CO)O)O)O)O)O[1]
InChIKey OLBLWNPOURNBCY-UHFFFAOYSA-O[1]
CAS Number 53925-33-0[2]
Appearance Dark red/purple powder[3]
Solubility Highly water-soluble[3]
Stability Easily degraded by hydrolysis and/or hydrogenation at temperatures >40°C. Should be stored in darkness and at low temperatures (< -5°C).[3] The stability of cyanidin glycosides is also pH-dependent, with greater stability in acidic conditions.[4]

Biosynthesis of this compound

The biosynthesis of this compound is a multi-step process that begins with the general flavonoid pathway and proceeds through the anthocyanin branch. The final steps involve specific glycosylation events.

The core cyanidin aglycone is synthesized from the amino acid phenylalanine. A series of enzymatic reactions involving chalcone (B49325) synthase (CHS), chalcone isomerase (CHI), flavanone (B1672756) 3-hydroxylase (F3H), flavonoid 3'-hydroxylase (F3'H), and dihydroflavonol 4-reductase (DFR) leads to the formation of leucocyanidin (B1674801). Anthocyanidin synthase (ANS) then converts leucocyanidin to cyanidin.

The subsequent glycosylation steps are crucial for the formation of the target molecule:

  • Glucosylation at the 3-position: UDP-glucose:anthocyanidin 3-O-glucosyltransferase (3GT) catalyzes the transfer of a glucose molecule to the 3-hydroxyl group of cyanidin, forming cyanidin 3-O-glucoside.[5]

  • Xylosylation of the 3-O-glucoside: UDP-xylose:anthocyanidin 3-O-glucoside 2'''-O-xylosyltransferase (UGT79B1) adds a xylose molecule to the glucose at the 3-position, forming cyanidin 3-O-sambubioside.[3][6][7][8] This enzyme has been isolated from plants like Matthiola incana and Arabidopsis thaliana.[3][7]

  • Glucosylation at the 5-position: Finally, UDP-glucose:anthocyanin 3-O-sambubioside 5-O-glucosyltransferase adds a glucose molecule to the 5-hydroxyl group of cyanidin 3-O-sambubioside, yielding this compound.[9] This enzyme shows specificity for 3-O-sambioside anthocyanins and does not act on 3-O-glucosides.[9]

Biosynthesis_Pathway cluster_flavonoid General Flavonoid Pathway cluster_anthocyanin Anthocyanin Biosynthesis Phenylalanine Phenylalanine ... ... Phenylalanine->... Multiple Steps Leucocyanidin Leucocyanidin ...->Leucocyanidin Multiple Steps Cyanidin Cyanidin Leucocyanidin->Cyanidin ANS Cyanidin_3_glucoside Cyanidin 3-O-glucoside Cyanidin->Cyanidin_3_glucoside 3GT Cyanidin_3_sambubioside Cyanidin 3-O-sambubioside Cyanidin_3_glucoside->Cyanidin_3_sambubioside UGT79B1 (A3G2''XylT) Cyanidin_3_sambubioside_5_glucoside Cyanidin 3-sambubioside 5-O-glucoside Cyanidin_3_sambubioside->Cyanidin_3_sambubioside_5_glucoside 5GT

Biosynthesis of this compound.

Role as a Plant Secondary Metabolite

As a secondary metabolite, this compound is not essential for the primary metabolic processes of a plant but provides significant advantages for its survival and interaction with the environment.

Pigmentation and Pollinator Attraction

The most visible role of anthocyanins, including this compound, is to impart color to various plant tissues. These vibrant colors in flowers are crucial for attracting pollinators, such as insects and birds, thereby facilitating sexual reproduction. In fruits, the coloration serves as a visual cue to attract frugivores, which aid in seed dispersal. The specific hue of the pigment can be influenced by factors such as vacuolar pH and the presence of co-pigments.

Plant Defense Mechanisms

Flavonoids, including anthocyanins, are key components of the plant's defense arsenal (B13267) against a range of biotic and abiotic stresses.

  • Herbivore Deterrence: The accumulation of anthocyanins in plant tissues can deter herbivores. While not as potent as cyanogenic glycosides which release hydrogen cyanide upon tissue damage, the taste and potential anti-nutritional effects of high concentrations of flavonoids can discourage feeding.[10]

  • Antimicrobial Activity: Anthocyanins can exhibit antimicrobial properties, helping to protect the plant against pathogenic fungi and bacteria. They can act by disrupting microbial cell membranes or inhibiting essential enzymes.

  • UV Protection: Anthocyanins accumulated in the epidermal layers of leaves and fruits can act as a screen, absorbing harmful ultraviolet (UV) radiation and protecting the underlying photosynthetic tissues from damage.

Signaling Pathways

Flavonoids are increasingly recognized for their role as signaling molecules in various plant processes. They can modulate auxin transport, which is critical for plant growth and development.[11] Furthermore, flavonoids are involved in the communication between plants and symbiotic microorganisms, such as rhizobia in nitrogen-fixing nodules.[11] While the specific signaling roles of this compound are not yet fully elucidated, it is plausible that it participates in these complex signaling networks, potentially by regulating gene expression in response to environmental cues.[11] For instance, the accumulation of anthocyanins is often a visible indicator of stress, suggesting their involvement in stress-related signaling cascades. The expression of defense-related genes can be upregulated by natural extracts rich in flavonoids.

Biological Activities and Therapeutic Potential

This compound and its related compounds have garnered significant interest for their potential health benefits, primarily attributed to their antioxidant and anti-inflammatory properties.

Antioxidant Activity

Anthocyanins are potent antioxidants due to their ability to donate hydrogen atoms or electrons to free radicals, thereby neutralizing them. The antioxidant capacity of cyanidin glycosides is well-documented. While specific quantitative data for this compound is scarce, studies on the closely related cyanidin-3-O-sambubioside provide valuable insights.

Table 2: Antioxidant and Related Bioactivities of Cyanidin Glycosides

CompoundAssayResultReference(s)
Cyanidin-3-O-sambubiosideDPPH radical scavenging activityExhibited significant activity[12]
Cyanidin-3-O-sambubioside chlorideInfluenza neuraminidase inhibitionIC₅₀ = 72 μM[13]
Cyanidin-3-O-sambubioside chlorideLPS-induced nitric oxide (NO) production in RAW 264.7 cellsInhibited NO production[13]
Cyanidin-3-O-glucosideXanthine oxidase inhibitionSignificant inhibition[14]
Anti-inflammatory Effects

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Cyanidin and its glycosides have demonstrated significant anti-inflammatory effects. They can inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and down-regulate the expression of inflammatory enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[15] These effects are often mediated through the modulation of key signaling pathways, such as the NF-κB pathway.

Anti_inflammatory_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) NF_kB_Pathway NF-κB Signaling Pathway Inflammatory_Stimuli->NF_kB_Pathway Proinflammatory_Mediators Pro-inflammatory Mediators (NO, COX-2, iNOS) NF_kB_Pathway->Proinflammatory_Mediators Cyanidin_3_sambubioside_5_glucoside Cyanidin 3-sambubioside 5-glucoside Cyanidin_3_sambubioside_5_glucoside->NF_kB_Pathway Inhibition

Inhibition of the NF-κB signaling pathway.
Anticancer Potential

Emerging evidence suggests that cyanidin glycosides possess anticancer properties. Studies on cyanidin-3-O-glucoside have shown that it can inhibit the proliferation of various cancer cell lines, induce apoptosis (programmed cell death), and arrest the cell cycle.[16][17][18] These effects are mediated through the modulation of multiple signaling pathways involved in cancer progression, such as the PI3K/Akt/mTOR pathway.[8] Furthermore, cyanidin-3-O-glucoside has been shown to enhance the efficacy of chemotherapeutic agents like 5-fluorouracil (B62378) in animal models of lung cancer.[15][19] While direct studies on this compound are limited, its structural similarity to other bioactive cyanidin glycosides suggests it may have similar anticancer potential.

Other Potential Therapeutic Applications

The biological activities of cyanidin glycosides extend to other areas of human health. For instance, cyanidin-3-O-sambubioside has been shown to inhibit angiotensin-converting enzyme (ACE), suggesting a potential role in blood pressure regulation.[13] It also exhibits anti-angiogenic and antiviral properties.[13] The pharmacokinetics of cyanidin-3-sambubioside have been studied in humans, indicating that it is absorbed and metabolized, with a half-life of approximately 2.18 hours.[12] This bioavailability is a critical factor for its potential therapeutic efficacy.

Experimental Protocols

The accurate study of this compound requires robust methods for its extraction, purification, and quantification.

Extraction

A common method for extracting anthocyanins from plant material involves the use of acidified methanol (B129727).

Extraction_Workflow Start Plant Material (e.g., ground black rice) Extraction Mix with acidified methanol (e.g., 85:15 methanol:1.0 N HCl) and sonicate for 15 min. Start->Extraction Centrifugation Centrifuge (e.g., 7500 rpm, 4°C, 5 min) and collect supernatant. Extraction->Centrifugation Re_extraction Re-extract pellet with acidified methanol and sonicate. Centrifugation->Re_extraction Combine_Supernatants Combine supernatants. Re_extraction->Combine_Supernatants Concentration Reduce volume using a rotary evaporator. Combine_Supernatants->Concentration End Crude Extract Concentration->End

Workflow for the extraction of anthocyanins.

Protocol:

  • Sample Preparation: Grind the plant material (e.g., freeze-dried berries, leaves) into a fine powder.

  • Extraction Solvent: Prepare a solution of methanol acidified with hydrochloric acid (e.g., 85:15 v/v). The acidic conditions help to stabilize the anthocyanins in their colored flavylium (B80283) cation form.

  • Extraction: Mix the powdered plant material with the extraction solvent and sonicate for approximately 15 minutes to facilitate cell disruption and solvent penetration.[20]

  • Separation: Centrifuge the mixture to pellet the solid material. Decant and collect the supernatant.

  • Re-extraction: To maximize the yield, re-extract the pellet with fresh extraction solvent.

  • Pooling and Concentration: Combine the supernatants from all extractions and concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to prevent degradation.[20]

Purification

Purification of the crude extract is typically achieved using solid-phase extraction (SPE) followed by preparative high-performance liquid chromatography (HPLC).

Protocol:

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with methanol followed by acidified water.

    • Load the crude extract onto the cartridge.

    • Wash the cartridge with acidified water to remove sugars and other polar impurities.

    • Elute the anthocyanins with acidified methanol.

  • Preparative HPLC:

    • Further purify the anthocyanin fraction using a preparative HPLC system with a C18 column.

    • Use a gradient elution with a mobile phase consisting of acidified water (A) and acidified methanol or acetonitrile (B52724) (B).

    • Collect the fraction corresponding to the retention time of this compound, as determined by analytical HPLC-MS.

Quantification and Analysis (HPLC-MS/MS)

A sensitive and specific method for the quantification of this compound in biological matrices is high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS).

Protocol:

  • Chromatographic Separation:

    • Column: A reversed-phase C18 column (e.g., 50 x 4.6 mm, 5 µm).[17]

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).[21]

    • Flow Rate: Typically 0.5-1.0 mL/min.

    • Detection: UV-Vis detector at ~520 nm for initial identification, followed by the mass spectrometer.

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in positive ion mode.

    • Analysis Mode: Selected Reaction Monitoring (SRM) for high selectivity and sensitivity.

    • Transitions: Monitor the specific transition of the parent ion (m/z 743.2) to a characteristic fragment ion (e.g., m/z 287.1, corresponding to the cyanidin aglycone).

  • Quantification:

    • Prepare a calibration curve using a purified standard of this compound.

    • Use an appropriate internal standard (e.g., another anthocyanin not present in the sample) to correct for variations in sample preparation and instrument response.

Conclusion and Future Directions

This compound is a complex and biologically active plant secondary metabolite with significant potential in both plant science and human health. Its roles in plant defense and reproduction are fundamental to the plant's survival, while its antioxidant, anti-inflammatory, and potential anticancer properties make it a promising candidate for further investigation in the context of drug development and nutraceuticals.

Future research should focus on several key areas:

  • Elucidation of Specific Biological Functions: While the general functions of anthocyanins are known, more research is needed to understand the specific roles of this compound in plant signaling pathways and its precise mechanisms of action in human health.

  • Quantitative Bioactivity Studies: There is a need for more quantitative data on the biological activities of the purified compound, including IC₅₀ values for various enzymatic and cellular assays.

  • Clinical Trials: To validate the therapeutic potential of this compound, well-designed clinical trials are necessary to evaluate its efficacy and safety in humans.

  • Agricultural and Biotechnological Applications: A deeper understanding of the biosynthesis and regulation of this compound could lead to the development of crops with enhanced nutritional value and stress resistance.

References

A Technical Guide to Acylated Cyanidin 3-Sambubioside 5-Glucoside Derivatives in Matthiola incana

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Matthiola incana (L.) R. Br., commonly known as stock, is a popular ornamental plant in the Brassicaceae family, prized for its vibrant and varied flower colors. These colors, ranging from white and yellow to red, purple, and violet, are primarily due to the accumulation of flavonoid pigments, particularly anthocyanins. The structural diversity of these anthocyanins, arising from variations in glycosylation and acylation, plays a crucial role in determining the final color hue and stability of the pigments.

This technical guide focuses on a specific class of complex anthocyanins found in M. incana: the acylated derivatives of cyanidin (B77932) 3-sambubioside 5-glucoside. Understanding the structure, quantity, and biosynthesis of these compounds is of significant interest for plant biochemistry, molecular breeding, and the development of natural colorants. Furthermore, as polyphenolic compounds, anthocyanins are widely studied for their potential health benefits, making their detailed characterization relevant to the field of drug development. This document provides a comprehensive overview of the identified derivatives, quantitative data, detailed experimental protocols for their analysis, and a visualization of their biosynthetic pathway.

Chemical Structures of Identified Derivatives

The core anthocyanin structure in many purple-violet M. incana cultivars is cyanidin 3-sambubioside-5-glucoside. A sambubioside is a disaccharide composed of xylose and glucose. The complexity and color stability of these anthocyanins are significantly enhanced by acylation, which involves the attachment of aromatic (hydroxycinnamic acids) or aliphatic (malonic acid) groups to the sugar moieties.

Several polyacylated derivatives have been isolated and identified from the flowers of M. incana. The primary structures are triacylated anthocyanins based on cyanidin 3-O-(2-O-(xylopyranosyl)-glucopyranoside)-5-O-(glucopyranoside).[1][2] Specifically, these are identified as:

  • Cyanidin 3-O-(6-O-acyl-2-O-(2-O-sinapyl-β-D-xylopyranosyl)-β-D-glucopyranoside)-5-O-(6-O-malonyl-β-D-glucopyranoside) , where the acyl group is one of the following[1][2]:

    • p-Coumaryl

    • Caffeyl

    • Ferulyl

A novel anthocyanin, cyanidin 3-caffeoyl-sambubioside-5-malonyl-glucoside , has also been identified for the first time in the 'Vintage Lavender' and 'Vintage Burgundy' cultivars of M. incana.[3][4]

The general structure of these complex molecules contributes to a bluing effect in the flowers through intramolecular co-pigmentation, making the flowers appear more violet or purple.[1]

Quantitative Data of Anthocyanins in Matthiola incana Cultivars

The composition and concentration of anthocyanins vary significantly among different cultivars of M. incana, directly influencing their flower color. The following table summarizes the major anthocyanin components found in cultivars of the 'Vintage' series, categorized by flower color group. This provides a semi-quantitative overview of the distribution of these pigments.

Flower Color GroupRepresentative Cultivar(s)Hue Value (b/a)Major Anthocyanin Components
Group A (Violet) 'Vintage Lavender', 'Vintage Burgundy'-0.66 to -0.69Cyanidin 3-dihydroxycinnamoyl-sambubioside-5-malonyl-glucosides
Group B (Purple) 'Vintage Lilac'-0.43 to -0.45Pelargonidin (B1210327) 3-dihydroxycinnamoyl-sambubioside-5-malonyl-glucosides
Group C (Red-Purple) 'Vintage Rose'-0.21 to -0.24Cyanidin 3-monohydroxycinnamoyl-sambubioside-5-malonyl-glucosides
Group D (Red-Purple) 'Vintage Red'-0.14 to -0.16Pelargonidin 3-dihydroxycinnamoyl-sambubioside-5-malonyl-glucosides
Group E (Red) 'Vintage Hot Pink'0.05 to 0.06Pelargonidin 3-monohydroxycinnamoyl-sambubioside-5-malonyl-glucosides

Table 1: Major anthocyanin components identified in the flowers of various Matthiola incana 'Vintage' series cultivars, grouped by flower color. Data sourced from Tatsuzawa et al., 2012.[3][4]

Experimental Protocols

The isolation, identification, and quantification of acylated anthocyanins require a multi-step approach involving extraction, purification, and advanced analytical techniques. The following protocols are synthesized from methodologies reported in the literature for the analysis of anthocyanins in M. incana.[3][5][6]

Anthocyanin Extraction and Purification

This protocol outlines the general steps for extracting and purifying anthocyanins from M. incana petals.

G cluster_extraction Extraction cluster_purification Purification (Optional, for structural elucidation) cluster_analysis Analysis s1 Dried Petals (~10 mg) s2 Immerse in 5% Acetic Acid (HOAc) at 4°C for 24h s1->s2 s3 Centrifuge and Collect Supernatant s2->s3 p1 Apply Crude Extract to Amberlite XAD-7 Column s3->p1 For Purification a1 HPLC-DAD Analysis s3->a1 For Quantitative Analysis p2 Wash with Water to Remove Sugars/Acids p1->p2 p3 Elute Anthocyanins with Acidified Methanol (B129727) (0.1% HCl) p2->p3 p4 Evaporate to Dryness and Re-dissolve for HPLC p3->p4 p4->a1 Purified Sample a2 LC-MS/MS for Mass Fragmentation a1->a2 a3 NMR for Structural Elucidation a2->a3

Caption: General workflow for anthocyanin extraction and analysis.
  • Sample Preparation : Collect fresh petals from M. incana flowers and freeze-dry them. Grind the dried petals into a fine powder.

  • Extraction : Immerse a known quantity of dried petal powder (e.g., 10 mg) in 5% aqueous acetic acid (HOAc) at 4°C for 24 hours. This acidic condition helps in preserving the structure of acylated anthocyanins.[3] For larger-scale purification, extraction with 0.1% HCl in methanol can be used.

  • Purification : For detailed structural analysis, the crude extract can be purified using solid-phase extraction (SPE). A common method involves using an Amberlite XAD-7 or C18 cartridge.

    • Load the crude extract onto the equilibrated column.

    • Wash the column with distilled water to remove polar impurities like sugars and organic acids.

    • Elute the anthocyanins with acidified methanol (e.g., 0.1% HCl in MeOH).

    • The eluate is then concentrated under vacuum for further analysis.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC coupled with a Diode Array Detector (DAD) is the standard method for separating and quantifying anthocyanins.

  • Column : Reversed-phase C18 column (e.g., 5 µm particle size).

  • Mobile Phase A : 1.5% (v/v) phosphoric acid in water.[7]

  • Mobile Phase B : 1.5% (v/v) phosphoric acid, 20% (v/v) acetic acid, and 25% (v/v) acetonitrile (B52724) in water.[7]

  • Flow Rate : 0.8 mL/min.

  • Detection : Diode Array Detector (DAD) monitoring at 520 nm for anthocyanins and 360 nm for flavonols.[7]

  • Gradient : A typical gradient involves increasing the concentration of solvent B from 20% to 85% over 40 minutes.[7]

  • Quantification : Anthocyanin concentrations are determined by comparing the peak areas with those of known standards (e.g., cyanidin-3-glucoside).

Structural Elucidation

To confirm the identity of the acylated derivatives, further spectroscopic methods are necessary.

  • Mass Spectrometry (MS) : Electrospray ionization mass spectrometry (ESI-MS), often coupled with HPLC (LC-MS/MS), is used to determine the molecular weight of the parent anthocyanin and its fragmentation patterns, which helps identify the aglycone, sugar moieties, and acyl groups.[1][8]

  • Nuclear Magnetic Resonance (NMR) : For unambiguous structure determination of novel compounds, 1D (¹H, ¹³C) and 2D (COSY, HMBC, HSQC) NMR spectroscopy is performed on purified samples. This allows for the precise determination of the attachment points of sugars and acyl groups.[3]

  • Chemical Hydrolysis :

    • Acid Hydrolysis : Heating the pigment in 2N HCl at 90-100°C cleaves the glycosidic bonds, releasing the cyanidin aglycone, which can be identified by its retention time and UV-Vis spectrum compared to a standard.[3]

    • Alkaline Hydrolysis : Mild hydrolysis with 2N NaOH at room temperature selectively cleaves the ester-linked acyl and malonyl groups, allowing for their identification by HPLC or TLC.[3]

Biosynthesis of Anthocyanins in Matthiola incana

The biosynthesis of anthocyanins is a well-characterized branch of the phenylpropanoid pathway. In M. incana, the pathway leading to cyanidin-based pigments involves a series of enzymatic steps. The process is regulated by a complex of transcription factors (MYB, bHLH, WDR), which activate the expression of structural genes.[9][10]

G cluster_pathway Phenylpropanoid & Flavonoid Pathway cluster_enzymes Enzymes cluster_legend Enzyme Abbreviations p1 4-Coumaroyl-CoA p2 Naringenin (B18129) Chalcone (B49325) p1->p2 + Malonyl-CoA p3 Naringenin p2->p3 p4 Dihydrokaempferol p3->p4 p5 Dihydroquercetin p4->p5 p6 Leucocyanidin (B1674801) p5->p6 p7 Cyanidin p6->p7 p8 Cyanidin 3-glucoside p7->p8 p9 Cyanidin 3-sambubioside 5-glucoside p8->p9 p10 Acylated Derivatives p9->p10 + Acyl-CoA + Malonyl-CoA e1 CHS e1->p1 e2 CHI e2->p2 e3 F3H e3->p3 e4 F3'H e4->p4 e5 DFR e5->p5 e6 ANS e6->p6 e7 3GT e7->p7 e8 Glycosyltransferases e8->p8 e9 Acyltransferases (AAT) e9->p9 legend CHS: Chalcone Synthase CHI: Chalcone Isomerase F3H: Flavanone 3-Hydroxylase F3'H: Flavonoid 3'-Hydroxylase DFR: Dihydroflavonol 4-Reductase ANS: Anthocyanidin Synthase 3GT: 3-O-Glucosyltransferase AAT: Anthocyanin Acyltransferase

Caption: Simplified anthocyanin biosynthetic pathway in M. incana.

The key steps for the formation of the cyanidin core are:

  • Chalcone Synthase (CHS) condenses 4-coumaroyl-CoA and malonyl-CoA to form naringenin chalcone.

  • Chalcone Isomerase (CHI) converts the chalcone to naringenin.

  • Flavanone 3-Hydroxylase (F3H) hydroxylates naringenin to produce dihydrokaempferol.

  • Flavonoid 3'-Hydroxylase (F3'H) is a critical enzyme that adds a hydroxyl group to the B-ring of dihydrokaempferol, converting it to dihydroquercetin. This step determines whether the final product will be a cyanidin (dihydroxy B-ring) or pelargonidin (monohydroxy B-ring) derivative.[9][11]

  • Dihydroflavonol 4-Reductase (DFR) reduces dihydroquercetin to leucocyanidin.

  • Anthocyanidin Synthase (ANS) oxidizes leucocyanidin to form the colored anthocyanidin, cyanidin.

Following the formation of cyanidin, a series of modification reactions occur:

  • Glycosylation : Catalyzed by glycosyltransferases (GTs), such as UDP-glucose:anthocyanidin 3-O-glucosyltransferase (3GT), which attach sugar moieties to the anthocyanidin core.[9]

  • Acylation : Anthocyanin acyltransferases (AATs) transfer acyl groups (e.g., p-coumaroyl, feruloyl) from their CoA esters to the sugar residues of the anthocyanin, leading to the complex polyacylated structures observed in M. incana.[3]

References

Cyanidin 3-sambubioside 5-glucoside: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Cyanidin (B77932) 3-sambubioside 5-glucoside, a naturally occurring anthocyanin. This document consolidates key chemical and physical data, outlines experimental protocols for its study, and explores its biological activities and associated signaling pathways.

Core Compound Data

Cyanidin 3-sambubioside 5-glucoside is a complex flavonoid pigment found in various plant species. Its fundamental properties are summarized below.

PropertyValueSource
CAS Number 53925-33-0[1]
Molecular Formula C₃₂H₃₉O₂₀⁺ (Cationic Form) C₃₂H₃₉ClO₂₀ (Chloride Form)[1]
Molecular Weight 743.6 g/mol (Cationic Form) 779.1 g/mol (Chloride Form)[1]
Natural Sources Black elderberries (Sambucus nigra), Matthiola incana (stock), Ribes nigrum (blackcurrant), Ribes rubrum (redcurrant)[1][2][3]

Experimental Protocols

Detailed methodologies are crucial for the accurate study of this compound. The following sections provide outlines for its extraction, quantification, and the assessment of its biological activities.

Extraction and Isolation

The isolation of this compound from plant material typically involves solvent extraction followed by chromatographic purification.

Protocol: Extraction from Plant Material

  • Sample Preparation: Homogenize fresh or freeze-dried plant material (e.g., flowers, fruits) into a fine powder.

  • Extraction: Macerate the powdered material in an acidified solvent. A common solvent system is 5% acetic acid in water. For acylated derivatives, a 75% ethanol (B145695) solution can be employed for reflux extraction.

  • Filtration and Concentration: Filter the extract to remove solid plant debris. Concentrate the filtrate under reduced pressure to remove the extraction solvent.

  • Purification: The crude extract can be further purified using column chromatography, often with a resin such as Amberlite XAD-7, followed by preparative High-Performance Liquid Chromatography (HPLC).

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for the quantification of this compound.

Protocol: HPLC Analysis

  • Instrumentation: A standard HPLC system equipped with a C18 column and a UV-Vis detector is suitable.

  • Mobile Phase: A gradient elution is typically used. For example:

    • Mobile Phase A: 0.5% trifluoroacetic acid in water.

    • Mobile Phase B: 0.5% trifluoroacetic acid in acetonitrile (B52724).

    • An alternative mobile phase can be:

      • Mobile Phase A: Acetonitrile.

      • Mobile Phase B: 5% acetonitrile + 3% acetic acid + 1% phosphoric acid in water.[4]

  • Detection: Anthocyanins are typically detected at a wavelength of 520 nm.

  • Quantification: The concentration of this compound is determined by comparing the peak area of the sample to a calibration curve generated using a purified standard.[4]

Antioxidant Activity Assays

The antioxidant potential of this compound can be evaluated using various in vitro assays. The following protocols are for the closely related and well-studied Cyanidin 3-glucoside (C3G), and can be adapted.

Protocol: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay [5]

  • Prepare a stock solution of DPPH in methanol.

  • In a 96-well plate, add the test compound at various concentrations.

  • Add the DPPH working solution to each well.

  • Incubate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm. The percentage of inhibition is calculated based on the reduction in absorbance compared to a control.

Protocol: Ferric Reducing Antioxidant Power (FRAP) Assay [6]

  • Prepare the FRAP reagent by mixing acetate (B1210297) buffer (pH 3.6), TPTZ solution, and FeCl₃·6H₂O solution.

  • Add the test compound to the FRAP reagent.

  • Incubate at 37°C for 4 minutes.

  • Measure the absorbance at 593 nm. The antioxidant capacity is determined by comparison to a standard curve of a known antioxidant like Trolox.

Biological Activities and Signaling Pathways

While research specifically on this compound is ongoing, studies on the closely related Cyanidin 3-glucoside (C3G) provide significant insights into its potential biological effects, particularly its anti-inflammatory and antioxidant properties. These effects are often mediated through the modulation of key signaling pathways.

Anti-Inflammatory Effects

C3G has been shown to exert anti-inflammatory effects by inhibiting the activation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[7][8][9][10]

  • NF-κB Pathway: In inflammatory conditions, C3G can prevent the phosphorylation and subsequent degradation of IκBα, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB.[7][11] This inhibition leads to a downstream reduction in the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[10][12]

  • MAPK Pathway: C3G has been observed to suppress the phosphorylation of key MAPK proteins, including ERK, p38, and JNK.[7][13] By inhibiting these pathways, C3G can further reduce the inflammatory response.

Anti-inflammatory Signaling Pathway of Cyanidin Glycosides cluster_nucleus Nucleus LPS Inflammatory Stimulus (e.g., LPS, TNF-α) IKK IKK LPS->IKK MAPK_pathway MAPK Pathway (p38, ERK, JNK) LPS->MAPK_pathway C3G Cyanidin Glycosides (e.g., C3G) C3G->IKK Inhibits C3G->MAPK_pathway Inhibits IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB Inhibits NFkB_nuc NF-κB (nucleus) NFkB->NFkB_nuc Translocates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB_nuc->Cytokines Induces Transcription Inflammation Inflammation Cytokines->Inflammation MAPK_pathway->Inflammation

Inhibition of NF-κB and MAPK pathways by cyanidin glycosides.
Biosynthesis Pathway

The biosynthesis of this compound is a multi-step enzymatic process within the broader anthocyanin biosynthesis pathway. A key final step is catalyzed by the enzyme anthocyanin 3-O-sambubioside 5-O-glucosyltransferase (EC 2.4.1.295) .[14] This enzyme facilitates the transfer of a glucose molecule from UDP-glucose to the 5-O position of an anthocyanidin 3-O-sambubioside.[14]

Biosynthesis of this compound precursor Cyanidin 3-O-sambubioside enzyme Anthocyanin 3-O-sambubioside 5-O-glucosyltransferase (EC 2.4.1.295) precursor->enzyme udp_glucose UDP-glucose udp_glucose->enzyme product Cyanidin 3-sambubioside 5-glucoside enzyme->product udp UDP enzyme->udp

Final enzymatic step in the biosynthesis of this compound.

Conclusion

This compound is a promising natural compound with potential applications in health and wellness, largely attributed to its antioxidant and anti-inflammatory properties. The information provided in this guide serves as a foundational resource for researchers and professionals in the field of drug development and natural product chemistry. Further research is warranted to fully elucidate the specific mechanisms of action and therapeutic potential of this complex anthocyanin.

References

An In-Depth Technical Guide to the Biological Activity of Cyanidin 3-sambubioside 5-glucoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyanidin (B77932) 3-sambubioside 5-glucoside is a complex anthocyanin belonging to the flavonoid class of polyphenols. Anthocyanins are water-soluble pigments responsible for the vibrant red, purple, and blue colors of many fruits and vegetables. Beyond their role as natural colorants, these compounds have garnered significant scientific interest for their potential health-promoting properties. This technical guide provides a comprehensive overview of the biological activities of Cyanidin 3-sambubioside 5-glucoside, with a focus on its antioxidant, anti-inflammatory, and enzyme-inhibitory effects. The information presented herein is intended to support research, discovery, and development efforts in the fields of nutrition, pharmacology, and medicine.

Quantitative Biological Activity

While this compound is a known constituent of various plant extracts, particularly from elderberries (Sambucus nigra) and Maqui berries (Aristotelia chilensis), there is a limited amount of publicly available data on the specific biological activities of the isolated compound.[1][2] The majority of research has been conducted on extracts containing a mixture of anthocyanins. The following tables summarize the available quantitative data for extracts rich in this compound and for the closely related and more extensively studied anthocyanin, cyanidin-3-O-glucoside, to provide a comparative context.

Table 1: Antioxidant Activity

Compound/ExtractAssayIC50 / EC50Source
Elderberry JuiceDPPH0.072 ± 0.001 g/mL[3]
Elderberry JuiceFRAP0.021 ± 0.001 g/mL[3]
Elderberry Extract (EE)DPPH3.54 ± 0.16 µg/mL[4]
Cyanidin 3-O-glucoside (Cy 3-gluc)DPPH4.25 ± 0.84 µg/mL[4]

Table 2: Anti-inflammatory Activity

Compound/ExtractAssayIC50Source
Elderberry Extract (EE)COX-1 Inhibition65.26 ± 4.53 µg/mL[4]
Elderberry Extract (EE)COX-2 Inhibition46.58 ± 5.22 µg/mL[4]
Cyanidin 3-O-glucoside (Cy 3-gluc)COX-1 Inhibition13.05 ± 2.11 µg/mL[4]
Cyanidin 3-O-glucoside (Cy 3-gluc)COX-2 Inhibition10.35 ± 1.55 µg/mL[4]

Table 3: Enzyme Inhibition

Compound/ExtractEnzymeIC50Source
Flavonoids (general)Xanthine (B1682287) Oxidase0.40 to 5.02 µM[5][6]
Various Plant ExtractsTyrosinase37.10 µg/mL (potent)[7]

Experimental Protocols

This section details the methodologies for key experiments commonly used to assess the biological activities of anthocyanins like this compound.

Antioxidant Activity Assays

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.[8][9]

  • Reagents:

    • DPPH solution (typically 0.1 mM in methanol (B129727) or ethanol).[9]

    • Test compound (this compound) dissolved in a suitable solvent (e.g., methanol, ethanol, DMSO).

    • Positive control (e.g., Ascorbic acid, Trolox).[9]

    • Solvent for blank.

  • Procedure:

    • Prepare a series of dilutions of the test compound and positive control.[8]

    • In a 96-well microplate or cuvettes, add a defined volume of the sample or control.

    • Add an equal volume of the DPPH working solution to initiate the reaction.[9]

    • Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).[8][9]

    • Measure the absorbance at the characteristic wavelength of DPPH (around 517 nm) using a spectrophotometer.[8]

    • The percentage of scavenging activity is calculated using the formula: % Scavenging = [ (Acontrol - Asample) / Acontrol ] x 100 where Acontrol is the absorbance of the DPPH solution without the sample, and Asample is the absorbance of the DPPH solution with the sample.[8]

    • The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the sample concentration.

This assay assesses the ability of a compound to scavenge nitric oxide radicals generated from a donor compound like sodium nitroprusside. The remaining nitric oxide reacts with oxygen to form nitrite (B80452), which is then quantified using the Griess reagent.[10][11]

  • Reagents:

    • Sodium nitroprusside (SNP) solution (e.g., 10 mM in phosphate-buffered saline, PBS).[11]

    • Test compound dissolved in a suitable solvent.

    • Griess Reagent (a mixture of 1% sulfanilamide (B372717) in 2.5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid).[12]

    • Positive control (e.g., Gallic acid).[12]

  • Procedure:

    • Mix the SNP solution with different concentrations of the test compound or positive control.[11]

    • Incubate the mixture at a specific temperature (e.g., 25°C or 37°C) for a set period (e.g., 180 minutes).[11][12]

    • After incubation, add an equal volume of freshly prepared Griess reagent to the mixture.[13]

    • Allow the color to develop for a few minutes.

    • Measure the absorbance at approximately 546 nm.[12]

    • The percentage of nitric oxide scavenging is calculated, and the IC50 value is determined.

Anti-inflammatory Activity Assay

This cell-based assay evaluates the ability of a compound to inhibit the production of the pro-inflammatory mediator nitric oxide in macrophage cells (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS).[13]

  • Cell Culture and Treatment:

    • Culture RAW 264.7 macrophage cells in appropriate media.

    • Seed the cells in a 96-well plate and allow them to adhere.

    • Pre-treat the cells with various concentrations of the test compound for a specific duration (e.g., 1 hour).

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for a prolonged period (e.g., 24 hours).[13]

  • Nitric Oxide Measurement (Griess Assay):

    • Collect the cell culture supernatant.

    • Mix a portion of the supernatant with an equal volume of Griess reagent.[13]

    • Incubate for a short period to allow for color development.

    • Measure the absorbance at around 540 nm.[13]

    • The concentration of nitrite (a stable product of NO) is determined from a standard curve of sodium nitrite.

    • The percentage of inhibition of NO production is calculated, and the IC50 value is determined.

Enzyme Inhibition Assays

This assay measures the ability of a compound to inhibit the activity of xanthine oxidase, an enzyme involved in the production of uric acid and reactive oxygen species.[5][6]

  • Reagents:

    • Xanthine oxidase enzyme solution.

    • Substrate solution (e.g., xanthine or hypoxanthine).

    • Test compound.

    • Positive control (e.g., Allopurinol).

    • Phosphate buffer (pH ~7.5).

  • Procedure:

    • Pre-incubate the xanthine oxidase enzyme with different concentrations of the test compound or positive control in a buffer solution.

    • Initiate the reaction by adding the substrate.

    • Monitor the formation of uric acid over time by measuring the increase in absorbance at approximately 295 nm.

    • The percentage of inhibition is calculated, and the IC50 value is determined. The mode of inhibition (e.g., competitive, non-competitive) can be determined through kinetic studies by varying both substrate and inhibitor concentrations.[14]

This assay determines the inhibitory effect of a compound on tyrosinase, a key enzyme in melanin (B1238610) biosynthesis.[7][15]

  • Reagents:

    • Mushroom tyrosinase enzyme solution.

    • Substrate solution (e.g., L-DOPA or L-tyrosine).

    • Test compound.

    • Positive control (e.g., Kojic acid).[7]

    • Phosphate buffer (pH ~6.8).

  • Procedure:

    • Pre-incubate the tyrosinase enzyme with the test compound or positive control.

    • Initiate the reaction by adding the substrate.

    • Monitor the formation of dopachrome (B613829) by measuring the increase in absorbance at approximately 475 nm.

    • Calculate the percentage of inhibition and determine the IC50 value.

Signaling Pathways and Mechanisms of Action

The biological activities of anthocyanins, including cyanidin glycosides, are often attributed to their ability to modulate key cellular signaling pathways involved in inflammation and oxidative stress. The NF-κB and MAPK signaling pathways are prominent targets.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as TNF-α or LPS, trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[16][17][18] Anthocyanins, such as cyanidin-3-glucoside, have been shown to inhibit NF-κB activation, thereby downregulating the expression of inflammatory mediators.[15][19]

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Pro-inflammatory Stimuli Pro-inflammatory Stimuli Receptor Receptor Pro-inflammatory Stimuli->Receptor IKK Complex IKK Complex Receptor->IKK Complex Activates IkB IkB IKK Complex->IkB Phosphorylates IkB-NF-kB IkB NF-kB Proteasome Proteasome IkB->Proteasome Degradation NF-kB NF-kB NF-kB_n NF-kB NF-kB->NF-kB_n Translocation IkB-NF-kB->NF-kB C3S5G This compound C3S5G->IKK Complex Inhibits DNA DNA NF-kB_n->DNA Binds to Pro-inflammatory Genes Pro-inflammatory Genes DNA->Pro-inflammatory Genes Transcription MAPK_Signaling_Pathway Stimuli Stimuli Receptor Receptor Stimuli->Receptor Ras Ras Receptor->Ras Activates Raf MAPKKK (Raf) Ras->Raf MEK MAPKK (MEK) Raf->MEK Phosphorylates ERK MAPK (ERK) MEK->ERK Phosphorylates Transcription Factors Transcription Factors ERK->Transcription Factors Activates Gene Expression Gene Expression Transcription Factors->Gene Expression C3S5G This compound C3S5G->Raf Inhibits Antioxidant_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Sample Test Compound/ Extract Mix Mix Sample and Reagent Sample->Mix Reagents DPPH or Griess Reagent Reagents->Mix Incubate Incubate (Dark, RT) Mix->Incubate Measure Measure Absorbance (Spectrophotometer) Incubate->Measure Calculate Calculate % Inhibition and IC50 Measure->Calculate Anti_Inflammatory_Workflow Cell_Culture Culture Macrophages (e.g., RAW 264.7) Pre-treatment Pre-treat with Test Compound Cell_Culture->Pre-treatment Stimulation Stimulate with LPS Pre-treatment->Stimulation Incubation Incubate (24h) Stimulation->Incubation Supernatant Collect Supernatant Incubation->Supernatant Griess_Assay Perform Griess Assay Supernatant->Griess_Assay Measure Measure Absorbance Griess_Assay->Measure Analysis Calculate NO Inhibition and IC50 Measure->Analysis

References

An In-depth Technical Guide to the Solubility and Stability Profile of Cyanidin 3-sambubioside 5-glucoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cyanidin (B77932) 3-sambubioside 5-glucoside is a complex anthocyanin belonging to the flavonoid class of polyphenols. These water-soluble pigments are responsible for the vibrant red, purple, and blue colors in many plants. Beyond their role as natural colorants, anthocyanins are of significant interest to the pharmaceutical and nutraceutical industries due to their potential health benefits, including antioxidant and anti-inflammatory properties. However, the inherent instability and variable solubility of these compounds present considerable challenges in their extraction, formulation, and therapeutic application.

This technical guide provides a comprehensive overview of the solubility and stability profile of Cyanidin 3-sambubioside 5-glucoside. It is designed to be a valuable resource for researchers, scientists, and drug development professionals working with this and related anthocyanins. The guide summarizes available quantitative data, details relevant experimental protocols, and visualizes key concepts to facilitate a deeper understanding of the physicochemical properties of this compound.

Solubility Profile

The solubility of this compound, like other anthocyanins, is significantly influenced by the solvent system and pH. As a glycoside, the sugar moieties enhance its water solubility compared to the aglycone, cyanidin.

2.1 Qualitative Solubility

This compound is generally described as being soluble in polar solvents. Commercial suppliers indicate its solubility in dimethyl sulfoxide (B87167) (DMSO), pyridine, methanol, and ethanol. It is also considered highly water-soluble, a characteristic typical of polyglycosylated anthocyanins.

2.2 Quantitative Solubility Data

Precise quantitative solubility data for this compound is not extensively available in the public domain. However, data for the closely related compound, Cyanidin 3-glucoside, can provide a reasonable estimate. It is important to note that the additional sugar moieties in this compound are expected to further increase its aqueous solubility.

SolventTemperature (°C)Estimated Solubility of Cyanidin Glycosides (mg/mL)Source(s)
Water (acidified, pH < 3)25Highly Soluble (qualitative)General Anthocyanin Literature
Methanol25Data not available-
Ethanol25Data not available-
DMSO25Data not available-

Note: The table above reflects the general lack of specific quantitative solubility data for this compound. The qualitative description "Highly Soluble" is based on the known properties of anthocyanin glycosides.

Stability Profile

The stability of this compound is a critical factor for its practical application. Like other anthocyanins, its degradation is influenced by a multitude of factors, including pH, temperature, light, and the presence of oxygen.

3.1 Factors Affecting Stability

  • pH: Anthocyanins exhibit their greatest stability in acidic conditions (pH 1-3), where they exist predominantly in the colored flavylium (B80283) cation form. As the pH increases, they undergo structural transformations to the colorless carbinol pseudobase and chalcone (B49325) forms, leading to a loss of color and degradation.

  • Temperature: Elevated temperatures accelerate the degradation of anthocyanins. The rate of degradation is often modeled using first-order kinetics.

  • Light: Exposure to light, particularly UV light, can induce photodegradation of anthocyanins.

  • Oxygen: The presence of oxygen can lead to oxidative degradation.

  • Enzymes: Enzymes such as polyphenol oxidases and peroxidases can contribute to anthocyanin degradation in plant tissues and extracts.

3.2 Degradation Kinetics

The degradation of anthocyanins often follows first-order kinetics, particularly in response to temperature. The rate of degradation can be quantified by the degradation rate constant (k) and the half-life (t½). While specific kinetic data for this compound is scarce, studies on similar cyanidin glycosides provide valuable insights.

Table 1: Estimated Thermal Degradation Half-Life (t½) of Cyanidin Glycosides at Different pH and Temperatures

pHTemperature (°C)Estimated Half-Life (minutes)Degradation Rate Constant (k) (min⁻¹)Source(s)
2.570~220~0.00315[1]
2.590~4.5~0.154[1]
4.070~80~0.00866[1]
4.090~3.5~0.198[1]
7.070< 10> 0.0693[1]
7.090< 5> 0.1386[1]

Note: This data is based on studies of Cyanidin-3-O-glucoside and should be considered an approximation for this compound. The acylation and additional glycosylation in the target molecule may influence its stability.

Experimental Protocols

4.1 Determination of Solubility (Shake-Flask Method)

This protocol outlines a general procedure for determining the solubility of this compound in a given solvent.

Workflow for Solubility Determination

G A Add excess this compound to solvent in a sealed vial B Equilibrate at a constant temperature with agitation for 24-48 hours A->B C Centrifuge to pellet undissolved solid B->C D Filter supernatant through a 0.22 µm filter C->D E Dilute the saturated solution with the solvent D->E F Quantify concentration using a validated HPLC-UV/Vis method E->F G Calculate original solubility F->G

Caption: Shake-Flask method for solubility determination.

4.1.1 Materials

  • This compound (high purity)

  • Solvent of interest (e.g., water, ethanol, methanol, DMSO)

  • Vials with screw caps

  • Thermostatic shaker

  • Centrifuge

  • Syringe filters (0.22 µm)

  • HPLC system with a Diode Array Detector (DAD) or UV-Vis detector

  • Volumetric flasks and pipettes

4.1.2 Procedure

  • Add an excess amount of this compound to a known volume of the solvent in a sealed vial.

  • Place the vial in a thermostatic shaker and equilibrate at a constant temperature (e.g., 25 °C) with continuous agitation for 24-48 hours to ensure saturation.

  • After equilibration, centrifuge the suspension to pellet the undissolved solid.

  • Carefully withdraw the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulates.

  • Accurately dilute a known volume of the clear, saturated solution with the solvent to a concentration within the linear range of the analytical method.

  • Quantify the concentration of this compound in the diluted solution using a validated HPLC-UV/Vis method (see section 4.3).

  • Calculate the original solubility by multiplying the determined concentration by the dilution factor.

4.2 Determination of Stability (UV-Vis Spectrophotometry)

This protocol describes a method for assessing the stability of this compound under different pH and temperature conditions using UV-Vis spectrophotometry.

Workflow for Stability Assessment

G A Prepare solutions of this compound in buffers of different pH B Incubate solutions at various constant temperatures A->B C At specific time intervals, withdraw an aliquot B->C D Measure the absorbance at the λmax (around 520 nm) C->D E Plot Absorbance vs. Time D->E F Determine degradation rate constant (k) and half-life (t½) E->F

Caption: UV-Vis spectrophotometry for stability assessment.

4.2.1 Materials

  • This compound

  • Buffer solutions at various pH values (e.g., pH 2, 4, 7, 9)

  • UV-Vis spectrophotometer

  • Water baths or incubators

  • Cuvettes

  • Volumetric flasks and pipettes

4.2.2 Procedure

  • Prepare stock solutions of this compound in an appropriate solvent (e.g., acidified methanol).

  • Prepare a series of buffer solutions covering the desired pH range.

  • For each pH, prepare a working solution by diluting the stock solution with the corresponding buffer to a concentration that gives an initial absorbance reading within the linear range of the spectrophotometer (typically 0.2-0.8 AU) at the maximum absorption wavelength (λmax), which is around 520 nm for cyanidin glycosides.

  • Divide the solutions for each pH into aliquots and incubate them at different constant temperatures (e.g., 25 °C, 50 °C, 75 °C).

  • At regular time intervals, withdraw a sample from each condition, cool it to room temperature if necessary, and measure its absorbance at the λmax.

  • Plot the natural logarithm of the absorbance (ln(A)) versus time.

  • If the degradation follows first-order kinetics, the plot will be linear. The negative of the slope of this line will be the degradation rate constant (k).

  • Calculate the half-life (t½) using the equation: t½ = 0.693 / k.

4.3 Quantitative Analysis by HPLC

High-Performance Liquid Chromatography (HPLC) is the preferred method for the separation and quantification of specific anthocyanins.

4.3.1 Instrumentation and Conditions

  • HPLC System: A system equipped with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

  • Mobile Phase: A gradient elution is typically employed using two solvents:

    • Mobile Phase A: Acidified water (e.g., 5% formic acid in water)

    • Mobile Phase B: Acetonitrile or methanol

  • Gradient Program: A typical gradient might start with a low percentage of B, increasing linearly over time to elute the more retained compounds.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30-40 °C

  • Detection Wavelength: 520 nm

4.3.2 Procedure

  • Standard Preparation: Prepare a stock solution of high-purity this compound in an appropriate solvent. Prepare a series of calibration standards by serial dilution of the stock solution.

  • Sample Preparation: Dissolve the sample containing this compound in the initial mobile phase composition. Filter the sample through a 0.45 µm filter before injection.

  • Analysis: Inject the standards and samples onto the HPLC system.

  • Quantification: Create a calibration curve by plotting the peak area of the standard against its concentration. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Signaling Pathways

While direct studies on the signaling pathways specifically modulated by this compound are limited, research on the closely related and more prevalent Cyanidin-3-glucoside (C3G) provides valuable insights. It is plausible that this compound engages similar molecular targets due to its structural similarity.

5.1 AMP-Activated Protein Kinase (AMPK) Signaling Pathway

C3G has been shown to activate AMPK, a key cellular energy sensor. Activation of AMPK has several downstream effects that are beneficial for metabolic health.

AMPK_Pathway C3G Cyanidin Glycosides (e.g., C3G) AMPK AMPK Activation C3G->AMPK ACC Inhibition of Acetyl-CoA Carboxylase (ACC) AMPK->ACC CPT1 Activation of Carnitine Palmitoyltransferase 1 (CPT-1) AMPK->CPT1 Gluconeogenesis Inhibition of Gluconeogenesis AMPK->Gluconeogenesis GlucoseUptake Increased Glucose Uptake AMPK->GlucoseUptake FattyAcid Decreased Fatty Acid Synthesis ACC->FattyAcid leads to FattyAcidOxidation Increased Fatty Acid Oxidation CPT1->FattyAcidOxidation leads to

Caption: Activation of the AMPK signaling pathway by cyanidin glycosides.

5.2 Reactive Oxygen Species (ROS)-Mediated Signaling Pathways

Anthocyanins are potent antioxidants. They can directly scavenge ROS and also modulate cellular signaling pathways that respond to oxidative stress.

ROS_Pathway ROS Reactive Oxygen Species (ROS) NFkB NF-κB Pathway ROS->NFkB activates C3G Cyanidin Glycosides C3G->ROS scavenges C3G->NFkB inhibits Nrf2 Nrf2 Pathway C3G->Nrf2 activates Inflammation Pro-inflammatory Cytokines NFkB->Inflammation promotes AntioxidantEnzymes Antioxidant Enzymes (e.g., HO-1, SOD) Nrf2->AntioxidantEnzymes upregulates

Caption: Modulation of ROS-mediated signaling by cyanidin glycosides.

Conclusion

This compound is a complex anthocyanin with potential applications in the pharmaceutical and nutraceutical industries. A thorough understanding of its solubility and stability is paramount for its successful utilization. This technical guide has summarized the current knowledge, highlighting that while general trends can be inferred from related compounds, there is a clear need for more specific quantitative data on the solubility and degradation kinetics of this compound. The provided experimental protocols offer a starting point for researchers to generate this much-needed data. Furthermore, the elucidation of its interaction with key signaling pathways, such as AMPK and ROS-mediated pathways, will be crucial in substantiating its therapeutic potential. Continued research in these areas will undoubtedly pave the way for the development of novel products and therapies based on this promising natural compound.

References

Methodological & Application

Application Note: Quantification of Cyanidin 3-sambubioside 5-glucoside using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

**Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Cyanidin 3-sambubioside 5-glucoside. This anthocyanin is a significant bioactive compound found in various natural sources, including elderberries (Sambucus nigra L.). The method is suitable for researchers, scientists, and professionals in the fields of natural product chemistry, food science, and drug development who require accurate quantification of this specific anthocyanin. The protocol outlines sample preparation, chromatographic conditions, and method validation parameters.

Introduction

This compound is a complex anthocyanin known for its antioxidant properties and potential health benefits. Accurate quantification of this compound in raw materials, extracts, and finished products is crucial for quality control, standardization, and research into its biological activities. This document provides a detailed protocol for the separation and quantification of this compound using reverse-phase HPLC with UV-Vis detection.

Experimental

2.1. Reagents and Materials

  • Reference Standard: this compound chloride (purity ≥95%) can be sourced from commercial suppliers such as Extrasynthese or Tokiwa Phytochemical.[1][2]

  • Solvents: HPLC grade acetonitrile, methanol (B129727), and water.

  • Acids: Formic acid (reagent grade).

  • Sample Matrix: Elderberry fruit powder or extract.

  • Solid Phase Extraction (SPE) Cartridges: C18 cartridges for sample clean-up.

2.2. Instrumentation

  • An HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode array or UV-Vis detector.

  • A C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm particle size) is recommended for good separation of anthocyanins.[2]

2.3. Chromatographic Conditions

  • Column: C18 Reverse-Phase Column (4.6 x 250 mm, 5 µm)

  • Mobile Phase A: 5% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-10 min: 10% B

    • 10-30 min: 10-25% B

    • 30-40 min: 25-40% B

    • 40-45 min: 40% B

    • 45-50 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 520 nm[3]

  • Injection Volume: 20 µL

Protocols

3.1. Standard Preparation

  • Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound chloride reference standard and dissolve it in 10 mL of acidified methanol (0.1% HCl). Store this solution in the dark at -20°C.[2]

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to concentrations ranging from 1 to 100 µg/mL. These will be used to construct the calibration curve.

3.2. Sample Preparation (from Elderberry Powder)

  • Extraction: Accurately weigh 1 g of homogenized elderberry powder. Add 20 mL of acidified methanol (1% formic acid in methanol) and sonicate for 30 minutes in a cold water bath.[4]

  • Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Filtration: Collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial for analysis.

3.3. Sample Clean-up (Optional, for complex matrices)

For complex matrices, a solid-phase extraction (SPE) clean-up step can improve the accuracy of the results.[5]

  • Conditioning: Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of acidified water (0.1% formic acid).

  • Loading: Load 1 mL of the filtered sample extract onto the cartridge.

  • Washing: Wash the cartridge with 5 mL of acidified water to remove sugars and other polar interferences.

  • Elution: Elute the anthocyanins with 5 mL of acidified methanol.

  • Drying and Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen at 35°C. Reconstitute the residue in 1 mL of mobile phase A.

Method Validation Parameters (Illustrative)

The following table summarizes typical quantitative data for anthocyanin analysis. This data should be generated during method validation for this compound.

ParameterTypical Value
Retention Time (min) 15 - 25 (Varies with specific column and conditions)
Linearity (r²) > 0.999
Limit of Detection (LOD) 0.1 - 0.5 µg/mL
Limit of Quantification (LOQ) 0.5 - 1.5 µg/mL
Recovery (%) 95 - 105%
Precision (RSD%) < 2%

Note: These values are illustrative and should be experimentally determined for the specific instrumentation and laboratory conditions.

Data Presentation

The quantification of this compound is achieved by constructing a calibration curve from the peak areas of the working standard solutions. The concentration of the analyte in the sample is then calculated using the regression equation of the calibration curve.

Table 1: Quantitative Data Summary for Cyanidin Glycosides (Reference)

AnalyteRetention Time (min)Linearity (µg/mL)LOD (µg/mL)LOQ (µg/mL)
Cyanidin-3-O-glucoside~18.51 - 1000.99980.20.7
Cyanidin-3-O-sambubioside~22.11 - 1000.99950.30.9
This compound ~19.8 (To be determined) (To be determined) (To be determined) (To be determined)

Retention times are approximate and can vary based on the specific HPLC system and column used. Data for this compound needs to be established through experimental validation.

Visualization of Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_quant Quantification Sample Sample (e.g., Elderberry Powder) Extraction Extraction (Acidified Methanol) Sample->Extraction Standard Reference Standard Stock Stock Solution (1000 µg/mL) Standard->Stock Filtration Filtration (0.45 µm filter) Extraction->Filtration HPLC HPLC System (C18 Column, 520 nm) Filtration->HPLC Inject Working Working Standards (1-100 µg/mL) Stock->Working Working->HPLC Inject Data Data Acquisition (Chromatogram) HPLC->Data Calibration Calibration Curve (from Standards) Data->Calibration Quantification Quantification of Analyte Data->Quantification Calibration->Quantification Result Final Concentration Quantification->Result

References

Application Note: LC-MS/MS Analysis of Cyanidin 3-sambubioside 5-glucoside in Fruit Extracts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anthocyanins are a class of water-soluble flavonoids responsible for the vibrant red, purple, and blue colors of many fruits and vegetables. Beyond their role as natural pigments, anthocyanins are of significant interest to the pharmaceutical and nutraceutical industries due to their potent antioxidant properties and potential health benefits, including anti-inflammatory, anti-viral, and anti-cancer activities. Cyanidin (B77932) 3-sambubioside 5-glucoside is a specific anthocyanin found in fruits such as blackcurrants (Ribes nigrum) and redcurrants (Ribes rubrum)[1]. Accurate and sensitive quantification of this compound in fruit extracts is crucial for quality control, product development, and pharmacological studies.

This application note provides a detailed protocol for the analysis of Cyanidin 3-sambubioside 5-glucoside in fruit extracts using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This method offers high selectivity and sensitivity for the quantification of this specific anthocyanin even in complex sample matrices.

Experimental Protocols

Sample Preparation: Extraction of Anthocyanins from Fruit

The extraction of anthocyanins from fruit tissue is a critical step to ensure the stability and recovery of the target analyte. Acidified solvents are essential to maintain the flavylium (B80283) cation form of the anthocyanin, which is the most stable and colored form.

Materials:

  • Fresh or frozen fruit sample

  • Liquid nitrogen

  • Mortar and pestle or homogenizer

  • Extraction Solvent: Methanol/Water/Formic Acid (70:29:1, v/v/v)

  • Vortex mixer

  • Centrifuge

  • 0.22 µm syringe filters

Protocol:

  • Weigh approximately 1-2 g of the fruit sample (fresh or frozen).

  • If the sample is fresh, freeze it with liquid nitrogen to facilitate cell wall disruption.

  • Grind the frozen sample into a fine powder using a pre-chilled mortar and pestle or a homogenizer.

  • Transfer the powdered sample to a centrifuge tube.

  • Add 10 mL of the Extraction Solvent to the sample.

  • Vortex the mixture vigorously for 1 minute.

  • For enhanced extraction, sonicate the sample in an ultrasonic bath for 15 minutes.

  • Centrifuge the mixture at 4000 x g for 15 minutes at 4°C.

  • Carefully collect the supernatant.

  • For exhaustive extraction, the pellet can be re-extracted with another 10 mL of the Extraction Solvent, and the supernatants can be combined.

  • Filter the supernatant through a 0.22 µm syringe filter into an amber HPLC vial to remove any particulate matter before LC-MS/MS analysis.

Liquid Chromatography (LC) Method

A reverse-phase C18 column is typically used for the separation of anthocyanins. A gradient elution is employed to achieve good resolution of the various anthocyanins present in the fruit extract.

ParameterValue
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Program Time (min)
0.0
1.0
10.0
12.0
14.0
14.1
16.0
Mass Spectrometry (MS/MS) Method

A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode is ideal for the selective and sensitive quantification of this compound. The Multiple Reaction Monitoring (MRM) mode is used for quantification.

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.0 kV
Source Temperature 120°C
Desolvation Temperature 350°C
Desolvation Gas Flow 600 L/hr
MRM Transition To be determined empirically with a standard
Precursor Ion (Q1) 743.2 m/z ([M]+ for C32H39O20+)[2]
Product Ion (Q3) Fragment corresponding to the loss of a glycosyl moiety
Collision Energy To be optimized for the specific instrument

Note on MRM Transition: The precursor ion for this compound is m/z 743.2. The product ion will result from the fragmentation of the precursor ion in the collision cell. Typically, for cyanidin glycosides, the major fragmentation is the loss of the sugar moieties, resulting in the cyanidin aglycone fragment at m/z 287.1. The exact product ion and optimal collision energy should be determined by infusing a standard of this compound into the mass spectrometer.

Data Presentation

Quantitative data for anthocyanins can vary significantly between different fruit species and even between cultivars of the same species. The following table presents a summary of representative quantitative data for major cyanidin glycosides found in blackcurrants, which are a known source of this compound. Data for the target analyte should be populated based on experimental findings.

AnthocyaninFruitConcentration Range (mg/100g FW)Reference
This compound Blackcurrant (Ribes nigrum) To be determined
Cyanidin-3-O-rutinosideBlackcurrant (Ribes nigrum)26.4 - 40.6% of total anthocyanins[3]
Cyanidin-3-O-glucosideBlackcurrant (Ribes nigrum)1.3 - 9.9% of total anthocyanins[3]
Delphinidin-3-O-rutinosideBlackcurrant (Ribes nigrum)36.7 - 63.6% of total anthocyanins[3]
Delphinidin-3-O-glucosideBlackcurrant (Ribes nigrum)6.1 - 17.9% of total anthocyanins[3]

FW: Fresh Weight

Visualizations

Experimental Workflow

The following diagram illustrates the complete workflow for the LC-MS/MS analysis of this compound in fruit extracts.

Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing FruitSample Fruit Sample (e.g., Blackcurrant) Grinding Homogenization/ Grinding in Liquid N2 FruitSample->Grinding Extraction Solid-Liquid Extraction (Acidified Methanol) Grinding->Extraction Centrifugation Centrifugation Extraction->Centrifugation Filtration Filtration (0.22 µm) Centrifugation->Filtration LC_Separation LC Separation (C18 Column) Filtration->LC_Separation MS_Detection MS/MS Detection (ESI+, MRM) LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification Reporting Reporting Quantification->Reporting

Caption: Workflow for LC-MS/MS analysis of this compound.

Logical Relationship of Analytical Steps

This diagram shows the logical progression and key components at each stage of the analytical process.

LogicalFlow Sample Sample Preparation Fruit Homogenate Acidified Solvent Extraction Clarification (Centrifugation) Filtration LC Liquid Chromatography Stationary Phase: C18 Mobile Phase A: H2O + 0.1% FA Mobile Phase B: ACN + 0.1% FA Gradient Elution Sample:f3->LC:head MS Mass Spectrometry Ionization: ESI+ Q1: Precursor Ion (m/z 743.2) q2: Collision Cell (Fragmentation) Q3: Product Ion Scan LC:head->MS:head Data Data Analysis Peak Integration Calibration Curve Concentration Calculation MS:head->Data:head

Caption: Key components and stages in the LC-MS/MS analytical method.

References

Application Notes and Protocols for the Extraction of Cyanidin 3-sambubioside 5-glucoside from Plant Material

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyanidin (B77932) 3-sambubioside 5-glucoside is a type of anthocyanin, a natural water-soluble pigment responsible for the red, purple, and blue colors in many flowers, fruits, and vegetables.[1] Anthocyanins, including their various glycosidic forms, are of significant interest to the pharmaceutical and nutraceutical industries due to their potential health benefits, which include antioxidant and anti-inflammatory properties. This document provides a detailed protocol for the extraction, purification, and quantification of Cyanidin 3-sambubioside 5-glucoside from plant materials. This anthocyanin has been identified in plants such as the purple-violet flowers of Matthiola incana and black elderberries (Sambucus nigra).[2][3]

Principles of Extraction and Purification

The extraction of anthocyanins from plant material is primarily based on their solubility in polar solvents. Acidified hydroalcoholic solutions are commonly employed to enhance extraction efficiency and stabilize the anthocyanin structure, as the flavylium (B80283) cation form is more stable at a low pH.[4] Purification typically involves chromatographic techniques to separate the target compound from other co-extracted phytochemicals.

Experimental Protocols

Part 1: Extraction of Crude Anthocyanin Extract

This protocol outlines a general procedure for the solvent extraction of this compound from plant material.

Materials and Reagents:

  • Fresh or freeze-dried plant material (e.g., flowers, berries)

  • Ethanol (B145695) or Methanol, analytical grade

  • Hydrochloric acid (HCl) or Formic acid

  • Distilled water

  • Blender or tissue homogenizer

  • Centrifuge and centrifuge tubes

  • Rotary evaporator

  • Filtration apparatus (e.g., Büchner funnel, filter paper)

Procedure:

  • Sample Preparation:

    • For fresh plant material, wash thoroughly and slice into small pieces.

    • For freeze-dried material, grind to a fine powder using a mortar and pestle or a grinder.

  • Solvent Preparation:

    • Prepare an acidified ethanol solution (e.g., 80% ethanol in water, adjusted to pH 2 with HCl or formic acid). The use of acidified solvents is crucial for the stability of anthocyanins.[1][4]

  • Extraction:

    • Mix the prepared plant material with the acidified ethanol solution in a ratio of 1:10 (w/v).

    • Homogenize the mixture for 2-3 minutes using a blender or tissue homogenizer.[1]

    • For enhanced extraction, the mixture can be subjected to ultrasonication for 30-40 minutes.[1]

    • Transfer the mixture to a flask and macerate for 24 hours at 4°C in the dark to prevent degradation.

  • Filtration and Concentration:

    • Filter the mixture through filter paper to separate the solid residue from the liquid extract.

    • Re-extract the residue two more times with the acidified ethanol solution to ensure maximum recovery.

    • Combine the filtrates and centrifuge at 4000 rpm for 15 minutes to remove any remaining fine particles.

    • Concentrate the supernatant using a rotary evaporator at a temperature below 40°C to remove the ethanol.[1] The resulting aqueous solution is the crude anthocyanin extract.

Part 2: Purification of this compound

This section details the purification of the target compound from the crude extract using column chromatography followed by High-Performance Liquid Chromatography (HPLC).

2.1 Solid-Phase Extraction (SPE) for Initial Cleanup

Materials and Reagents:

  • Crude anthocyanin extract

  • Diaion® HP-20 macroporous resin or equivalent C18 SPE cartridge[1]

  • Acidified water (pH 2 with HCl or formic acid)

  • Acidified ethanol (80% in water, pH 2)

Procedure:

  • Column Preparation:

    • Pack a glass column with Diaion® HP-20 resin or use a pre-packed C18 SPE cartridge.

    • Equilibrate the column by washing with acidified water.

  • Loading and Washing:

    • Load the crude anthocyanin extract onto the column.

    • Wash the column with acidified water to remove sugars, organic acids, and other water-soluble impurities.

  • Elution:

    • Elute the anthocyanins from the column using acidified ethanol.

    • Collect the colored eluate, which contains the partially purified anthocyanin fraction.

  • Concentration:

    • Concentrate the eluate using a rotary evaporator at <40°C to obtain the purified anthocyanin extract.

2.2 High-Performance Liquid Chromatography (HPLC) for Final Purification

Materials and Reagents:

  • Partially purified anthocyanin extract

  • HPLC-grade acetonitrile, methanol, and formic acid

  • HPLC system with a preparative C18 column and a photodiode array (PDA) detector

Procedure:

  • Sample Preparation:

    • Dissolve the partially purified extract in the HPLC mobile phase starting condition.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: Preparative C18 column (e.g., 250 x 10 mm, 5 µm).

    • Mobile Phase A: 5% Formic acid in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A typical gradient would be to start with a low percentage of B, increasing it linearly to elute compounds of increasing hydrophobicity. A starting point could be 5-20% B over 30 minutes.[5]

    • Flow Rate: Dependent on the column dimensions, typically 2-5 mL/min for a preparative column.

    • Detection: Monitor at 520 nm, the characteristic absorbance maximum for cyanidin glycosides.[6]

    • Injection Volume: Dependent on the concentration of the extract and the column capacity.

  • Fraction Collection:

    • Collect the fractions corresponding to the peak of interest based on the chromatogram.

    • Multiple injections may be necessary to obtain a sufficient quantity of the pure compound.

  • Purity Confirmation and Solvent Removal:

    • Analyze the collected fractions using analytical HPLC to confirm purity.

    • Combine the pure fractions and remove the solvent using a rotary evaporator and subsequent lyophilization to obtain the purified this compound as a powder.

Data Presentation

The following tables summarize quantitative data for the extraction and purification of related cyanidin glycosides, which can serve as a reference for expected yields and purity.

Table 1: Extraction Yield of Total Anthocyanins and Cyanidin-3-O-glucoside from Various Plant Sources

Plant MaterialTotal Anthocyanins (mg/g DW)Cyanidin-3-O-glucoside (mg/g DW)Extraction Yield (%)Reference
Zea mays L. cob320.27290.0815.6[1]
Lonicera caerulea L.289.19254.8917.5[1]
Ribes nigrum L.258.43198.8116.8[1]
Rubus fruticosus L.243.68211.5915.2[1]

Table 2: Purification Yield and Purity of Cyanidin Glycosides using Chromatographic Methods

MethodStarting MaterialCompoundYieldPurityReference
HSCCC100 mg Blue Honeysuckle Crude ExtractCyanidin 3-glucoside22.8 mg98.1%[7]
HPCCC1.5 g Mulberry Crude ExtractCyanidin 3-glucoside34.1 mg>95%[8]

Mandatory Visualization

Extraction_and_Purification_Workflow plant_material Plant Material (e.g., Matthiola incana flowers) sample_prep Sample Preparation (Grinding/Slicing) plant_material->sample_prep extraction Solvent Extraction (Acidified Ethanol, Ultrasonication) sample_prep->extraction filtration Filtration & Centrifugation extraction->filtration concentration1 Concentration (Rotary Evaporation) filtration->concentration1 crude_extract Crude Anthocyanin Extract concentration1->crude_extract spe Solid-Phase Extraction (e.g., Diaion HP-20) crude_extract->spe partially_purified Partially Purified Extract spe->partially_purified hplc Preparative HPLC (C18 Column) partially_purified->hplc fraction_collection Fraction Collection hplc->fraction_collection purity_check Purity Analysis (Analytical HPLC) fraction_collection->purity_check final_product Purified this compound purity_check->final_product

References

Application Notes & Protocols: Cyanidin 3-sambubioside 5-glucoside as a Standard for Chromatographic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyanidin (B77932) 3-sambubioside 5-glucoside is a member of the anthocyanin family, a class of water-soluble flavonoids responsible for the red, purple, and blue pigmentation in many fruits and vegetables.[1] Found in sources such as black elderberries (Sambucus nigra) and black currants (Ribes nigrum), this complex glycoside is of significant interest to researchers for its potential health benefits, which are largely attributed to its antioxidant and anti-inflammatory properties.[2] In the realm of analytical chemistry, purified Cyanidin 3-sambubioside 5-glucoside serves as an essential standard for the accurate identification and quantification of anthocyanins in various matrices, including food products, natural health products, and biological samples.

These application notes provide detailed protocols for the use of this compound as a standard in High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) analysis.

Chemical Properties

A thorough understanding of the chemical properties of this compound is crucial for its effective use as an analytical standard.

PropertyValueSource
Molecular Formula C₃₂H₃₉O₂₀⁺[3]
Molecular Weight 743.6 g/mol [3]
Monoisotopic Mass 743.20346863 Da[3]
CAS Number 53925-33-0[3][4]
Class Anthocyanidin-5-O-glycosides[2]
Synonyms Cyanidin 3-(2-O-xylosylglucoside)-5-O-glucoside, 3-o-Sambubiosyl-5-O-glucosyl cyanidin[4]

Experimental Protocols

Quantification of Anthocyanins in Berry Extracts using HPLC-UV/Vis

This protocol outlines the use of this compound as an external standard for the quantification of total and individual anthocyanins in a berry extract sample.

a. Standard Preparation:

  • Accurately weigh approximately 1 mg of this compound standard.

  • Dissolve the standard in a known volume (e.g., 10 mL) of acidified methanol (B129727) (0.1% HCl in methanol) to create a stock solution.

  • From the stock solution, prepare a series of calibration standards by serial dilution with the mobile phase, typically ranging from 1 to 200 µg/mL.

b. Sample Preparation:

  • Homogenize 5 g of fresh or frozen berries with 25 mL of acidified methanol.

  • Sonicate the mixture for 15 minutes in an ultrasonic bath.

  • Centrifuge the extract at 4000 rpm for 10 minutes.

  • Collect the supernatant. Repeat the extraction process on the pellet twice more.

  • Combine the supernatants and evaporate the solvent under reduced pressure at <40°C.

  • Reconstitute the dried extract in a known volume (e.g., 5 mL) of mobile phase A.

  • Filter the reconstituted extract through a 0.45 µm syringe filter prior to HPLC injection.

c. HPLC Conditions:

ParameterCondition
Column C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase A 5% Formic acid in water
Mobile Phase B Acetonitrile (B52724)
Gradient 5-25% B over 30 min, 25-40% B over 10 min, return to 5% B
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Detection UV/Vis at 520 nm
Column Temperature 25°C

d. Quantification:

Construct a calibration curve by plotting the peak area of the this compound standards against their known concentrations. Determine the concentration of individual anthocyanins in the sample by comparing their peak areas to the calibration curve. Results can be expressed as mg of this compound equivalents per 100 g of fresh weight.

Below is a workflow diagram for the HPLC quantification of anthocyanins.

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation (this compound) HPLC HPLC-UV/Vis Analysis Standard_Prep->HPLC Sample_Prep Sample Preparation (Berry Extract) Sample_Prep->HPLC Calibration Calibration Curve Construction HPLC->Calibration Quantification Quantification of Anthocyanins Calibration->Quantification

HPLC Quantification Workflow
Sensitive Detection of this compound in Biological Fluids by UHPLC-MS/MS

This protocol is designed for the trace-level detection and quantification of this compound in plasma or urine samples, which is critical for pharmacokinetic studies.

a. Standard and Internal Standard (IS) Preparation:

  • Prepare a stock solution of this compound as described in the HPLC protocol.

  • Prepare a stock solution of a suitable internal standard (e.g., a stable isotope-labeled analog or a structurally similar compound not present in the sample).

  • Create a series of calibration standards containing a fixed concentration of the IS and varying concentrations of the analyte.

b. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma or urine, add 300 µL of ice-cold acetonitrile containing the internal standard.

  • Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

c. UHPLC-MS/MS Conditions:

ParameterCondition
Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.7 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 5% B for 0.5 min, 5-95% B over 5 min, hold at 95% B for 2 min
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Ionization Mode Positive Electrospray Ionization (ESI+)
MS Detection Multiple Reaction Monitoring (MRM)

d. MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)
This compound743.2287.1 (Cyanidin aglycone)
Internal StandardDependent on IS usedDependent on IS used

e. Quantification:

Generate a calibration curve by plotting the ratio of the analyte peak area to the IS peak area against the analyte concentration. The concentration of this compound in the biological samples can then be determined from this curve.

Below is a workflow for the UHPLC-MS/MS analysis.

G Start Start: Plasma/Urine Sample Protein_Precipitation Protein Precipitation (Acetonitrile + IS) Start->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Evaporation Evaporation to Dryness Centrifugation->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution UHPLC_MSMS UHPLC-MS/MS Analysis (MRM Mode) Reconstitution->UHPLC_MSMS Data_Analysis Data Analysis and Quantification UHPLC_MSMS->Data_Analysis End End: Concentration Determined Data_Analysis->End

UHPLC-MS/MS Sample Preparation and Analysis Workflow

Signaling Pathway Involvement

While direct studies on the signaling pathways modulated by this compound are limited, the bioactivity of its aglycone, cyanidin, and the closely related cyanidin-3-O-glucoside (C3G) are well-documented.[5][6][7][8][9][10][11][12][13] These compounds are known to exert antioxidant and anti-inflammatory effects through the modulation of key cellular signaling pathways. It is plausible that this compound shares similar mechanisms of action.

Antioxidant Signaling Pathway

Cyanidin and its glycosides can mitigate oxidative stress by directly scavenging reactive oxygen species (ROS) and by upregulating endogenous antioxidant defense mechanisms through the Nrf2 pathway.[8]

G C3S5G This compound ROS Reactive Oxygen Species (ROS) C3S5G->ROS Scavenging Nrf2_Activation Nrf2 Activation C3S5G->Nrf2_Activation Oxidative_Stress Cellular Oxidative Stress ROS->Oxidative_Stress Antioxidant_Enzymes Antioxidant Enzyme Expression (e.g., SOD, CAT) Nrf2_Activation->Antioxidant_Enzymes Antioxidant_Enzymes->Oxidative_Stress Reduces

Antioxidant Signaling Pathway
Anti-inflammatory Signaling Pathway

The anti-inflammatory effects of cyanidin glycosides are often mediated through the inhibition of the NF-κB signaling pathway, a key regulator of the inflammatory response.[6][8][9]

G Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) NFkB_Activation NF-κB Activation Inflammatory_Stimuli->NFkB_Activation Proinflammatory_Cytokines Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-6) NFkB_Activation->Proinflammatory_Cytokines C3S5G This compound C3S5G->NFkB_Activation Inhibits Inflammation Inflammation Proinflammatory_Cytokines->Inflammation

References

Application Notes and Protocols for Investigating the Anti-inflammatory Effects of Cyanidin Glycosides in Cell Culture Models

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data on the anti-inflammatory effects of "Cyanidin 3-sambubioside 5-glucoside" in cell culture models is limited in the currently available scientific literature. This document provides detailed application notes and protocols based on extensive research conducted on the closely related and structurally similar compound, Cyanidin-3-O-glucoside (C3G) . C3G is one of the most widespread anthocyanins in plants and serves as a valuable proxy for understanding the potential anti-inflammatory mechanisms of other cyanidin (B77932) glycosides.[1][2][3][4] The methodologies and expected outcomes described herein are based on studies of C3G and should be adapted and validated for "this compound".

Introduction

Chronic inflammation is a key pathological feature of numerous diseases. Cyanidin and its glycosides, a class of flavonoids abundant in fruits and vegetables, have garnered significant interest for their potent anti-inflammatory properties.[2][3][4] In vitro cell culture models provide a fundamental platform for elucidating the molecular mechanisms by which these compounds exert their effects. This document outlines key experimental protocols to assess the anti-inflammatory potential of cyanidin glycosides, focusing on the inhibition of major inflammatory pathways and the reduction of pro-inflammatory mediators. The primary mechanisms of action for cyanidin glycosides like C3G involve the suppression of the NF-κB and MAPK signaling pathways.[1][5][6][7]

Data Presentation: Summary of Expected Quantitative Results

The following tables summarize hypothetical quantitative data for the effects of a test cyanidin glycoside (based on published C3G data) on various inflammatory markers in lipopolysaccharide (LPS)-stimulated macrophage cell lines (e.g., RAW 264.7 or THP-1).

Table 1: Effect of Test Compound on Cell Viability

Concentration of Test Compound (µM)Cell Viability (%) (mean ± SD)
0 (Control)100 ± 5.0
1098 ± 4.5
2596 ± 5.2
5094 ± 4.8
10091 ± 5.5

Table 2: Inhibition of Nitric Oxide (NO) Production

TreatmentNO Concentration (µM) (mean ± SD)% Inhibition
Control (Unstimulated)2.5 ± 0.5-
LPS (1 µg/mL)25.0 ± 2.10
LPS + Test Compound (10 µM)18.5 ± 1.826
LPS + Test Compound (25 µM)12.0 ± 1.552
LPS + Test Compound (50 µM)7.5 ± 1.170

Table 3: Inhibition of Pro-inflammatory Cytokine Production (TNF-α and IL-6)

TreatmentTNF-α (pg/mL) (mean ± SD)IL-6 (pg/mL) (mean ± SD)
Control (Unstimulated)50 ± 830 ± 5
LPS (1 µg/mL)850 ± 45600 ± 38
LPS + Test Compound (10 µM)620 ± 32450 ± 25
LPS + Test Compound (25 µM)400 ± 25280 ± 21
LPS + Test Compound (50 µM)210 ± 18150 ± 15

Table 4: Inhibition of NF-κB and MAPK Pathway Protein Phosphorylation

Treatmentp-p65 / p65 (relative intensity)p-p38 / p38 (relative intensity)
Control (Unstimulated)0.1 ± 0.020.1 ± 0.03
LPS (1 µg/mL)1.0 ± 0.11.0 ± 0.12
LPS + Test Compound (25 µM)0.5 ± 0.060.6 ± 0.08
LPS + Test Compound (50 µM)0.2 ± 0.040.3 ± 0.05

Experimental Protocols

Cell Culture and Inflammatory Stimulation
  • Cell Lines: Murine macrophage cell line RAW 264.7 or human monocytic cell line THP-1 are commonly used. THP-1 cells require differentiation into macrophages using phorbol (B1677699) 12-myristate 13-acetate (PMA) prior to experiments.[1]

  • Culture Conditions: Cells are maintained in RPMI-1640 or DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

  • Inflammatory Stimulus: Lipopolysaccharide (LPS) at a concentration of 1 µg/mL is a standard inducer of inflammation in these cell lines.[1][5] Alternatively, a cytokine cocktail (e.g., TNF-α) can be used.[7][8]

Cell Viability Assay (MTT Assay)

Purpose: To determine the non-toxic concentration range of the test compound.

Protocol:

  • Seed cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound (e.g., 10, 25, 50, 100 µM) for 24 hours.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[9]

  • Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[10]

  • Measure the absorbance at 570 nm using a microplate reader.[11]

  • Calculate cell viability as a percentage of the untreated control.

Nitric Oxide (NO) Production Assay (Griess Assay)

Purpose: To quantify the effect of the test compound on NO production, a key inflammatory mediator.

Protocol:

  • Seed cells in a 24-well plate at a density of 2.5 x 10^5 cells/well and allow them to adhere overnight.

  • Pre-treat the cells with different concentrations of the test compound for 1 hour.

  • Stimulate the cells with 1 µg/mL of LPS for 24 hours.

  • Collect the cell culture supernatant.

  • Mix 50 µL of the supernatant with 50 µL of Griess reagent A (e.g., sulfanilamide (B372717) solution) and 50 µL of Griess reagent B (e.g., N-(1-naphthyl)ethylenediamine solution) in a 96-well plate.[12][13][14]

  • Incubate for 10 minutes at room temperature.[14]

  • Measure the absorbance at 540 nm.[12][14]

  • Determine the NO concentration using a sodium nitrite (B80452) standard curve.

Pro-inflammatory Cytokine Quantification (ELISA)

Purpose: To measure the inhibitory effect of the test compound on the production of pro-inflammatory cytokines such as TNF-α and IL-6.

Protocol:

  • Follow steps 1-4 from the NO production protocol (Section 3.3).

  • Use the collected cell culture supernatant.

  • Quantify the concentration of TNF-α and IL-6 in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.[15][16][17][18][19]

Western Blot Analysis of NF-κB and MAPK Signaling Pathways

Purpose: To investigate the effect of the test compound on the activation of key inflammatory signaling pathways.

Protocol:

  • Seed cells in a 6-well plate and treat as described in the NO production protocol.

  • Wash the cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[20]

  • Incubate the membrane with primary antibodies against total and phosphorylated forms of p65 (NF-κB), p38, ERK, and JNK overnight at 4°C.[20][21][22]

  • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the chemiluminescent signal using an imaging system and quantify the band intensities.[21]

  • Normalize the phosphorylated protein levels to the total protein levels.

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assays Assays cell_culture 1. Cell Culture (RAW 264.7 / THP-1) seeding 2. Seed cells in plates cell_culture->seeding pretreatment 3. Pre-treat with Cyanidin Glycoside seeding->pretreatment stimulation 4. Stimulate with LPS pretreatment->stimulation viability Cell Viability (MTT Assay) stimulation->viability no_production NO Production (Griess Assay) stimulation->no_production cytokines Cytokine Quantification (ELISA) stimulation->cytokines western_blot Signaling Pathway Analysis (Western Blot) stimulation->western_blot

Caption: Experimental workflow for assessing anti-inflammatory effects.

signaling_pathway cluster_mapk MAPK Pathway cluster_nfkB NF-κB Pathway lps LPS tlr4 TLR4 lps->tlr4 mapkkk MAPKKK tlr4->mapkkk ikk IKK tlr4->ikk c3s5g Cyanidin 3-sambubioside 5-glucoside c3s5g->mapkkk c3s5g->ikk mapkk MAPKK mapkkk->mapkk p38_jnk p38 / JNK mapkk->p38_jnk inflammation Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS, COX-2) p38_jnk->inflammation ikb IκBα ikk->ikb phosphorylates nfkB NF-κB (p65) ikb->nfkB nfkB->inflammation

Caption: Inhibition of NF-κB and MAPK signaling pathways.

References

Application Note: Quantification of Cyanidin 3-sambubioside 5-glucoside using UPLC-Q-Tof-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyanidin (B77932) 3-sambubioside 5-glucoside is a complex anthocyanin found in various pigmented plant materials, notably in elderberries (Sambucus nigra)[1][2]. As a member of the flavonoid family, it contributes to the vibrant color of fruits and flowers and is of significant interest due to its potential antioxidant and health-promoting properties. Accurate quantification of this and other anthocyanins is crucial for quality control of natural products, understanding their bioavailability, and for the development of new therapeutic agents. Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-Tof-MS) offers a highly sensitive and selective method for the analysis of such complex molecules[3][4][5][6]. This application note provides a detailed protocol for the quantification of Cyanidin 3-sambubioside 5-glucoside.

Data Presentation

The concentration of this compound can vary significantly depending on the natural source, cultivar, and processing methods. The following table summarizes quantitative data from UPLC-MS analyses of this compound in elderberry products.

Sample MatrixConcentrationReference
Elderberry (Sambucus nigra) Juice8192.7 ng/mL (8.19 mg/L)--INVALID-LINK--
European Elderberry (Sambucus nigra L.)14.00 - 16.00 mg/100 g FW--INVALID-LINK--[1]
Elderberry (Sambucus nigra) Wine23.07 mg/L--INVALID-LINK--

Experimental Protocols

This section details the methodology for the extraction and quantification of this compound from a solid sample matrix (e.g., berries).

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is effective for concentrating anthocyanins and removing interfering substances like sugars.

Materials:

  • Lyophilizer (optional)

  • Homogenizer

  • Centrifuge

  • C18 SPE cartridges

  • Extraction Solvent: Methanol (B129727) with 0.1% formic acid (v/v)

  • Wash Solvent: Water with 0.1% formic acid (v/v)

  • Elution Solvent: Acetonitrile with 0.1% formic acid (v/v)

  • Nitrogen evaporator

  • Reconstitution Solvent: Initial mobile phase conditions (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid)

Procedure:

  • Homogenization: Weigh approximately 1-5 g of the homogenized and lyophilized sample into a centrifuge tube.

  • Extraction: Add 10 mL of Extraction Solvent. Vortex the mixture thoroughly and sonicate for 15-30 minutes.

  • Centrifugation: Centrifuge the sample at 4000 x g for 15 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant. The pellet can be re-extracted twice more, and the supernatants pooled for exhaustive extraction.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 3-5 mL of methanol followed by 3-5 mL of water.

  • Sample Loading: Load the collected supernatant onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 3-5 mL of the Wash Solvent to remove polar interferences.

  • Elution: Elute the anthocyanins with 3-5 mL of the Elution Solvent into a clean collection tube.

  • Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume (e.g., 500 µL) of the Reconstitution Solvent.

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into a UPLC vial for analysis.

UPLC-Q-Tof-MS Analysis

Instrumentation:

  • UPLC system coupled to a Quadrupole Time-of-Flight Mass Spectrometer with an Electrospray Ionization (ESI) source.

UPLC Conditions:

  • Column: Acquity UPLC BEH C18 column (2.1 mm × 100 mm, 1.7 µm) or equivalent.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 35°C.

  • Injection Volume: 5 µL.

  • Gradient:

    • 0-1 min: 5% B

    • 1-10 min: 5-40% B (linear gradient)

    • 10-12 min: 40-95% B (linear gradient)

    • 12-14 min: 95% B (isocratic)

    • 14-15 min: 95-5% B (linear gradient)

    • 15-18 min: 5% B (isocratic for re-equilibration)

Q-Tof-MS Conditions:

  • Ionization Mode: ESI Positive.

  • Capillary Voltage: 3.0 kV.

  • Source Temperature: 120°C.

  • Desolvation Temperature: 350°C.

  • Cone Gas Flow: 50 L/h.

  • Desolvation Gas Flow: 600 L/h.

  • Mass Range: m/z 100-1000.

  • Collision Energy: For MS/MS, a collision energy ramp (e.g., 20-40 eV) can be used to induce fragmentation.

Data Acquisition and Processing:

  • Acquire data in full scan mode to identify the precursor ion of this compound ([M]⁺ at m/z 743.2).

  • Perform targeted MS/MS on the precursor ion to confirm its identity through its characteristic fragmentation pattern. The major product ions are typically the cyanidin aglycone (m/z 287.1) and fragments corresponding to the loss of the sugar moieties.

  • Quantification is achieved by creating a calibration curve using a certified reference standard of this compound. The peak area of the precursor ion is plotted against the concentration of the standard.

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis UPLC-Q-Tof-MS Analysis cluster_quantification Quantification Sample Solid Sample (e.g., Berries) Homogenization Homogenization & Lyophilization Sample->Homogenization Extraction Extraction with Acidified Methanol Homogenization->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Conditioning Condition C18 Cartridge Loading Load Supernatant Supernatant->Loading Conditioning->Loading Washing Wash with Acidified Water Loading->Washing Elution Elute with Acidified Acetonitrile Washing->Elution Drying Dry Down & Reconstitute Elution->Drying Filtration Filter (0.22 µm) Drying->Filtration UPLC UPLC Separation Filtration->UPLC MS Q-Tof-MS Detection (ESI+) UPLC->MS Data Data Acquisition & Processing MS->Data Quant Quantification using Calibration Curve Data->Quant

Caption: Experimental workflow for the quantification of this compound.

fragmentation_pathway parent This compound [M]⁺ m/z 743.2 frag1 Loss of Glucose (-162 Da) [M-Glc]⁺ m/z 581.2 parent->frag1 - C6H10O5 frag2 Loss of Sambubiose (-294 Da) [M-Sam]⁺ m/z 449.2 parent->frag2 - C11H20O9 aglycone Loss of Sambubiose & Glucose (-456 Da) Cyanidin Aglycone [M-Sam-Glc]⁺ m/z 287.1 frag1->aglycone - C11H20O9 frag2->aglycone - C6H10O5

Caption: MS/MS fragmentation pathway of this compound.

References

Application Notes and Protocols: Cyanidin 3-sambubioside 5-glucoside in Food Science Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyanidin 3-sambubioside 5-glucoside is an anthocyanin, a type of flavonoid pigment, found in various darkly colored fruits, most notably in black elderberries (Sambucus nigra)[1]. Anthocyanins are of significant interest in food science and nutrition due to their potential health benefits, including antioxidant and anti-inflammatory properties[2][3]. This document provides detailed application notes and experimental protocols for the extraction, quantification, and bioactivity assessment of this compound, aimed at facilitating its research and development as a functional food ingredient or nutraceutical. While specific data for this compound is emerging, much of the foundational methodology is adapted from studies on structurally similar and more extensively researched anthocyanins like Cyanidin 3-glucoside and Cyanidin 3-sambubioside.

Data Presentation

Quantitative Data Summary

The following tables summarize key quantitative data related to the abundance and bioactivity of this compound and related compounds.

Table 1: Concentration of this compound and Related Anthocyanins in Elderberry.

CompoundConcentration in Elderberry (mg/100 g FW)Source
This compound16.0–82.6[4]
Cyanidin 3-sambubioside270.5–277[4]
Cyanidin 3-glucoside221.4–739.8[4]
Cyanidin 3,5-diglucoside7.41–23.29[4]

Table 2: Antioxidant Activity of Cyanidin Glycosides.

CompoundAssayIC50 (µg/mL)Source
Cyanidin 3-sambubiosideDPPH Radical Scavenging4.10[5]
Delphinidin 3-sambubiosideDPPH Radical Scavenging2.80[6]
Cyanidin 3-glucosideDPPH Radical Scavenging7.40[6]
Trolox (Standard)DPPH Radical Scavenging7.39[6]
Ascorbic Acid (Standard)DPPH Radical Scavenging7.60[6]

Experimental Protocols

Protocol 1: Extraction and Purification of this compound from Elderberries

This protocol is adapted from methods used for anthocyanin extraction from elderberry pomace and other berries[2][7].

Objective: To extract and purify this compound from elderberries for analytical and biological studies.

Materials:

  • Fresh or frozen elderberries

  • Methanol (B129727), HPLC grade

  • Formic acid, analytical grade

  • Ethanol, analytical grade

  • Milli-Q water

  • Solid Phase Extraction (SPE) C18 cartridges

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column and a photodiode array (PDA) detector.

Procedure:

Part A: Extraction

  • Homogenize 100 g of elderberries with 500 mL of acidified methanol (85:15 methanol: 1N HCl, v/v).

  • Sonicate the mixture for 30 minutes.

  • Centrifuge at 4000 rpm for 20 minutes and collect the supernatant.

  • Repeat the extraction of the pellet with another 500 mL of acidified methanol.

  • Combine the supernatants and concentrate under vacuum at 40°C using a rotary evaporator.

Part B: Solid Phase Extraction (SPE) Purification

  • Condition a C18 SPE cartridge by washing with 10 mL of methanol followed by 10 mL of acidified water (0.01% HCl).

  • Load the concentrated extract onto the cartridge.

  • Wash the cartridge with 20 mL of acidified water to remove sugars and other polar compounds.

  • Elute the anthocyanins with 15 mL of acidified methanol (0.1% HCl).

  • Evaporate the methanol to dryness under a stream of nitrogen.

Part C: Preparative HPLC Purification

  • Redissolve the dried anthocyanin extract in a suitable volume of the mobile phase.

  • Perform preparative HPLC using a C18 column.

  • Use a gradient elution with a mobile phase consisting of (A) 5% formic acid in water and (B) 5% formic acid in methanol[2].

  • Monitor the elution at 520 nm.

  • Collect the fraction corresponding to the retention time of this compound, based on analytical HPLC-MS analysis or comparison with a standard if available.

  • Confirm the purity of the isolated fraction using analytical HPLC.

Protocol 2: Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol is based on established methods for anthocyanin quantification[8][9][10].

Objective: To quantify the concentration of this compound in an extract.

Materials:

  • Purified this compound or a certified reference standard of a related compound (e.g., Cyanidin 3-glucoside).

  • HPLC system with a C18 column (e.g., 250 x 4.6 mm, 5 µm) and PDA detector[9].

  • Acetonitrile, HPLC grade.

  • Formic acid, HPLC grade.

  • Milli-Q water.

Procedure:

  • Preparation of Standard Curve:

    • Prepare a stock solution of the standard in acidified methanol.

    • Create a series of dilutions to generate a standard curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation:

    • Dilute the sample extract with the mobile phase to a concentration within the range of the standard curve.

    • Filter the sample through a 0.45 µm syringe filter.

  • HPLC Conditions:

    • Mobile Phase: (A) 5% formic acid in water, (B) Acetonitrile[9].

    • Gradient: A typical gradient could be: 0-10 min, 5-15% B; 10-15 min, 15-25% B; 15-40 min, 25-50% B; 40-50 min, 50-80% B[2].

    • Flow Rate: 1.0 mL/min[2][9].

    • Column Temperature: 30°C[10].

    • Detection Wavelength: 520 nm[9].

  • Analysis:

    • Inject the standards and samples onto the HPLC system.

    • Identify the peak for this compound based on retention time and UV-Vis spectrum.

    • Quantify the amount of the compound in the sample by comparing its peak area to the standard curve.

Protocol 3: DPPH Radical Scavenging Assay

This is a common method to evaluate antioxidant activity[5][11][12][13][14].

Objective: To assess the free radical scavenging capacity of this compound.

Materials:

  • Purified this compound.

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH).

  • Methanol or ethanol.

  • 96-well microplate.

  • Microplate reader.

  • Ascorbic acid or Trolox as a positive control.

Procedure:

  • Prepare a 0.1 mM solution of DPPH in methanol[5].

  • Prepare a series of concentrations of the sample and the positive control in methanol.

  • In a 96-well plate, add 100 µL of the sample or standard to 100 µL of the DPPH solution.

  • For the control, add 100 µL of methanol to 100 µL of the DPPH solution.

  • Incubate the plate in the dark at room temperature for 30 minutes[12].

  • Measure the absorbance at 517 nm using a microplate reader[12][13].

  • Calculate the percentage of radical scavenging activity using the following formula:

    • % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100[12].

  • Determine the IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals.

Protocol 4: Anti-inflammatory Activity in Macrophages

This protocol is adapted from studies on the anti-inflammatory effects of Cyanidin 3-glucoside in macrophage cell lines[15][16].

Objective: To evaluate the anti-inflammatory potential of this compound by measuring its effect on pro-inflammatory cytokine production in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • THP-1 human monocytic cell line.

  • Phorbol 12-myristate 13-acetate (PMA).

  • Lipopolysaccharide (LPS).

  • RPMI-1640 cell culture medium.

  • Fetal Bovine Serum (FBS).

  • Penicillin-Streptomycin.

  • ELISA kits for TNF-α, IL-6, and IL-1β.

  • Purified this compound.

Procedure:

  • Cell Culture and Differentiation:

    • Culture THP-1 monocytes in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • Differentiate the monocytes into macrophages by treating with 100 ng/mL PMA for 48 hours.

    • After differentiation, replace the medium with fresh medium and allow the cells to rest for 24 hours.

  • Treatment:

    • Pre-treat the differentiated macrophages with various concentrations of this compound for 2 hours.

    • Stimulate the cells with 1 µg/mL LPS for 24 hours to induce an inflammatory response. Include a vehicle control (no LPS, no sample) and a positive control (LPS only).

  • Cytokine Measurement:

    • Collect the cell culture supernatant.

    • Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatant using the respective ELISA kits according to the manufacturer's instructions[16].

  • Data Analysis:

    • Compare the cytokine levels in the sample-treated groups to the LPS-only control to determine the inhibitory effect of this compound.

Visualizations

Experimental Workflows

experimental_workflow cluster_extraction Extraction & Purification cluster_analysis Analysis & Bioactivity Elderberries Elderberries Homogenization Homogenization Elderberries->Homogenization Acidified Methanol Centrifugation Centrifugation Homogenization->Centrifugation Supernatant Supernatant Centrifugation->Supernatant Concentration Concentration Supernatant->Concentration SPE SPE Concentration->SPE Prep_HPLC Prep_HPLC SPE->Prep_HPLC Purified Fraction Quantification_HPLC Quantification_HPLC Prep_HPLC->Quantification_HPLC Antioxidant_Assay Antioxidant_Assay Prep_HPLC->Antioxidant_Assay Anti_inflammatory_Assay Anti_inflammatory_Assay Prep_HPLC->Anti_inflammatory_Assay

Caption: Workflow for the extraction, purification, and analysis of this compound.

Signaling Pathways

The following diagram illustrates the potential anti-inflammatory mechanism of action, adapted from studies on Cyanidin 3-glucoside, which is expected to have a similar mechanism to this compound due to structural similarities[1][17][18][19].

signaling_pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPK_p p-MAPK TLR4->MAPK_p IKK IKK TLR4->IKK C3S5G This compound C3S5G->MAPK_p Inhibition C3S5G->IKK Inhibition AP1 AP-1 MAPK_p->AP1 Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) AP1->Cytokines Transcription IkB IκBα IKK->IkB Phosphorylation NFkB NF-κB IkB->NFkB Release NFkB->Cytokines Transcription

Caption: Postulated anti-inflammatory signaling pathway modulation by this compound.

References

Application Notes and Protocols: Cyanidin 3-sambubioside 5-glucoside as a Potential Therapeutic Agent

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data on Cyanidin (B77932) 3-sambubioside 5-glucoside is limited in the current scientific literature. The following application notes and protocols are largely based on studies of the closely related and structurally similar anthocyanin, Cyanidin 3-O-glucoside (C3G). Due to the shared cyanidin aglycone, it is hypothesized that their biological activities may be comparable. Researchers are advised to validate these protocols and findings specifically for Cyanidin 3-sambubioside 5-glucoside.

Introduction

This compound is a member of the anthocyanin family, a class of flavonoids responsible for the red, purple, and blue pigments in many fruits and vegetables.[1][2] Natural sources of this compound include black elderberries (Sambucus nigra), black currants (Ribes nigrum), and red currants (Ribes rubrum).[1] Like other anthocyanins, this compound is being investigated for its potential therapeutic properties, which are believed to stem from its antioxidant and anti-inflammatory activities. This document provides an overview of its potential applications and detailed protocols for investigating its efficacy, primarily drawing from research on the well-studied cyanidin derivative, Cyanidin 3-O-glucoside (C3G).

Potential Therapeutic Applications

Based on the activities of related cyanidin glycosides, this compound is a promising candidate for further investigation in the following areas:

  • Antioxidant Effects: Anthocyanins are potent antioxidants that can neutralize free radicals, thereby protecting cells from oxidative damage, which is implicated in numerous chronic diseases.[3]

  • Anti-inflammatory Activity: By modulating key inflammatory pathways such as NF-κB and MAPK, this compound may help to mitigate chronic inflammation associated with various pathological conditions.[4][5]

  • Anti-cancer Properties: Research on C3G suggests that it can inhibit the growth of cancer cells and induce apoptosis (programmed cell death), indicating a potential role in cancer therapy and prevention.[6]

Quantitative Data Summary

The following tables summarize quantitative data obtained from studies on the related compound, Cyanidin 3-O-glucoside (C3G). These values can serve as a preliminary reference for designing experiments with this compound.

Table 1: In Vitro Antioxidant and Anti-inflammatory Activity of Cyanidin 3-O-glucoside (C3G)

AssayCell Line/SystemTreatment/StimulantConcentration of C3GResultReference
DPPH Radical Scavenging Cell-freeDPPH radicalNot specifiedHigher activity than Trolox and ascorbic acid[7]
ROS Reduction Human Retinal Endothelial Cells (HREC)High Glucose (25 mM)5-50 µMDose-dependent restoration of normal ROS levels[8]
NF-κB Inhibition BV2 Microglial CellsLipopolysaccharide (LPS)Not specifiedInhibition of NF-κB nuclear translocation[9]
Pro-inflammatory Cytokine Reduction Healthy Adult Humans (in vivo)N/A300 mg/day for 3 weeksDecreased plasma levels of IL-8, RANTES, and IFNα[10]

Table 2: In Vitro Anti-proliferative and Apoptotic Effects of Cyanidin 3-O-glucoside (C3G)

AssayCancer Cell LineConcentration of C3GDurationResultReference
Cell Viability (MTT Assay) Human Retinal Endothelial Cells (HREC)50 µMNot specifiedRestoration of cell viability reduced by high glucose[8]
Cell Viability (CCK-8 Assay) Human Gastric Cancer (MKN-45)30-150 µM3-36 hoursDose- and time-dependent decrease in cell viability[11]
Apoptosis Induction Human Gastric Cancer (MKN-45)87 µM24 hoursSignificant increase in apoptotic cells[11]
Cell Cycle Arrest HS578T (Breast Cancer)Not specifiedNot specifiedG2/M phase arrest[3]

Experimental Protocols

The following are detailed protocols for key experiments to assess the therapeutic potential of this compound, adapted from established methods for other anthocyanins.

Antioxidant Activity Assessment: DPPH Radical Scavenging Assay

This protocol measures the free radical scavenging capacity of the test compound.

Materials:

  • This compound

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol (B129727) or ethanol

  • Spectrophotometer or microplate reader

  • Positive control (e.g., Ascorbic acid, Trolox)

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. This solution should be freshly made and protected from light.[12]

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, ethanol) and make serial dilutions to obtain a range of concentrations.

  • Reaction Setup: In a 96-well plate, add 20 µL of each sample dilution (or positive control/blank) to respective wells. Add 200 µL of the DPPH working solution to each well and mix thoroughly.[13]

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[14]

  • Measurement: Measure the absorbance at 517 nm.[13][14]

  • Calculation: Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value (the concentration required to scavenge 50% of DPPH radicals) can be determined by plotting the inhibition percentage against the compound concentrations.[12]

Anti-inflammatory Activity: NF-κB Inhibition Assay (Western Blot)

This protocol assesses the ability of the compound to inhibit the activation of the NF-κB pathway, a key regulator of inflammation.

Materials:

  • Cell line (e.g., RAW 264.7 murine macrophages)

  • Complete culture medium

  • This compound

  • NF-κB stimulant (e.g., Lipopolysaccharide - LPS)

  • Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (anti-phospho-IκBα, anti-IκBα, anti-β-actin)

  • HRP-conjugated secondary antibody

  • SDS-PAGE and Western blot equipment

  • Chemiluminescence detection system

Procedure:

  • Cell Culture and Treatment: Seed RAW 264.7 cells in 6-well plates and allow them to adhere. Pre-treat the cells with various concentrations of this compound for 1-2 hours.[15]

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for a short duration (e.g., 30 minutes) to induce IκBα phosphorylation.[16]

  • Protein Extraction: Wash cells with ice-cold PBS and lyse with RIPA buffer. Determine the protein concentration of the lysates.[16]

  • Western Blotting:

    • Separate equal amounts of protein via SDS-PAGE and transfer to a PVDF membrane.[15]

    • Block the membrane and probe with primary antibodies against phospho-IκBα and total IκBα. Use an antibody for a housekeeping protein like β-actin as a loading control.[15]

    • Incubate with an HRP-conjugated secondary antibody.[15]

    • Detect the protein bands using a chemiluminescence substrate.[15]

  • Analysis: Quantify the band intensities. A decrease in the ratio of phosphorylated IκBα to total IκBα indicates inhibition of the NF-κB pathway.[15]

Anti-cancer Activity: Cell Viability (MTT Assay)

This colorimetric assay measures cell metabolic activity, which is indicative of cell viability.

Materials:

  • Cancer cell line of interest (e.g., MKN-45 gastric cancer cells)

  • Complete culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS solution)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.[17]

  • Treatment: Treat the cells with various concentrations of this compound for desired time points (e.g., 24, 48, 72 hours).[16]

  • MTT Addition: After the treatment period, add 10-20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.[16][18]

  • Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[16][18]

  • Measurement: Shake the plate for 15 minutes to ensure complete dissolution and measure the absorbance at 570 nm.[18]

  • Calculation: Cell viability is expressed as a percentage of the untreated control.

Note: The antioxidant properties of anthocyanins may interfere with the MTT assay. It is advisable to also use alternative viability assays like the BrdU or CellTiter-Glo assay for confirmation.[19][20]

Anti-cancer Activity: Apoptosis Assay (Flow Cytometry)

This protocol uses Annexin V and Propidium Iodide (PI) staining to quantify apoptotic and necrotic cells.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound

  • Annexin V-FITC and Propidium Iodide (PI) staining kit

  • 1X Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells and treat with this compound for a specified time (e.g., 24 or 48 hours).[21]

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin to detach them. Centrifuge the cell suspension and wash the pellet with cold PBS.[21]

  • Staining:

    • Resuspend the cell pellet in 100 µL of 1X Binding Buffer.[21]

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.[21]

    • Incubate for 15 minutes at room temperature in the dark.[21]

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each sample.[21]

    • Analyze the samples on a flow cytometer.[21]

  • Data Interpretation:

    • Annexin V- / PI-: Live cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic/necrotic cells

    • Annexin V- / PI+: Necrotic cells

Visualizations: Signaling Pathways and Workflows

The following diagrams illustrate key signaling pathways potentially modulated by this compound (based on C3G data) and a general experimental workflow.

G cluster_0 Anti-inflammatory Signaling LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Inflammation Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) Nucleus->Inflammation Induces C3S5G Cyanidin 3-sambubioside 5-glucoside C3S5G->IKK Inhibits G cluster_1 Anti-cancer Signaling (MAPK Pathway) ROS Increased ROS JNK p-JNK ROS->JNK Activates p38 p-p38 ROS->p38 Activates Apoptosis Apoptosis JNK->Apoptosis p38->Apoptosis C3S5G Cyanidin 3-sambubioside 5-glucoside C3S5G->ROS Induces G cluster_2 General Experimental Workflow Start Select Cell Line (e.g., RAW 264.7, MKN-45) Treatment Treat with This compound (Dose-response & Time-course) Start->Treatment Assay Perform Assays Treatment->Assay Antioxidant Antioxidant (DPPH) Assay->Antioxidant AntiInflammatory Anti-inflammatory (Western Blot for NF-κB) Assay->AntiInflammatory AntiCancer Anti-cancer (MTT, Flow Cytometry) Assay->AntiCancer Data Data Analysis (IC50, Protein Expression, Apoptosis Rate) Antioxidant->Data AntiInflammatory->Data AntiCancer->Data

References

Troubleshooting & Optimization

"Cyanidin 3-sambubioside 5-glucoside" stability under varying pH and temperature.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides technical information, frequently asked questions, and troubleshooting advice for researchers working with Cyanidin (B77932) 3-sambubioside 5-glucoside. The stability of anthocyanins is a critical factor in experimental design, sample processing, and storage.

Disclaimer: Specific stability data for Cyanidin 3-sambubioside 5-glucoside is limited in publicly available literature. The quantitative data and protocols provided herein are based on studies of the closely related and extensively researched anthocyanin, Cyanidin-3-O-glucoside (C3G), and other cyanidin derivatives. These data serve as a strong reference point, as the fundamental stability characteristics are governed by the common cyanidin core structure.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the stability of this compound?

The stability of anthocyanins like this compound is dependent on a range of physicochemical factors.[1] Key parameters include pH, temperature, light, oxygen, the presence of metal ions, and interactions with other compounds such as co-pigments, sugars, or ascorbic acid.[1][2][3] Both chemical and enzymatic pathways can lead to degradation.

Q2: How does pH affect the color and stability of the compound?

The pH of the solution is one of the most critical factors determining both the color and stability of anthocyanins.[2] The cyanidin structure exists in different forms depending on the pH:

  • pH < 3 (Highly Acidic): The molecule exists predominantly as the red-colored flavylium (B80283) cation. This form is the most stable.[4]

  • pH 3-6 (Weakly Acidic to Neutral): An equilibrium is established between the flavylium cation, a colorless carbinol (or hemiketal) form, and a blue/purple quinoidal base.[4] This transition leads to significant color loss.

  • pH > 6 (Alkaline): The molecule is highly unstable and rapidly degrades into a light-yellow chalcone (B49325) form, resulting in irreversible color loss.[4] At pH 7.0, C3G is almost completely lost, especially at elevated temperatures.[5]

Table 1: Summary of Cyanidin Glycoside Color and Form at Varying pH

pH Range Predominant Molecular Form(s) Observed Color Relative Stability
1.0 - 3.0 Flavylium Cation Red / Magenta[2][4] Very High
3.0 - 5.0 Flavylium Cation <=> Carbinol Red to Colorless[4] Moderate to Low
5.0 - 6.0 Carbinol <=> Quinoidal Base Colorless to Blue/Purple[4] Low

| > 6.0 | Chalcone (Degradation Product) | Light Yellow / Colorless[4] | Very Low (Unstable) |

Q3: What is the impact of temperature on the degradation of this anthocyanin?

Temperature significantly accelerates the degradation of anthocyanins. The degradation generally follows first-order reaction kinetics.[6] Higher temperatures promote the hydrolysis of the glycosidic bonds and the opening of the pyran ring to form colorless chalcones.[7] The effect is more pronounced at neutral or alkaline pH.[5] For instance, at pH 2.5, C3G lost 21% of its content after 8 hours at 70°C, but 95% at 90°C.[5]

Q4: What are the expected degradation products?

The primary degradation products of Cyanidin-3-O-glucoside upon heating are protocatechuic acid (PCA) and phloroglucinaldehyde (PGA).[5] The concentration of these products, particularly PCA, increases as the parent anthocyanin degrades.[5]

Quantitative Stability Data

The following tables summarize stability data for closely related cyanidin glycosides under various conditions. Use these values as a guideline for your experiments.

Table 2: Thermal Degradation of Cyanidin-3-O-glucoside (C3G) after 8 Hours (Data adapted from studies on Haskap berry extracts)[5]

TemperaturepH 2.5 (% Loss)pH 4.0 (% Loss)pH 7.0 (% Loss)
70°C 21%53%~100%
90°C 95%98%~100%

Table 3: Half-Life (t₁/₂) of Cyanidin Glycosides at pH 3.5 (Data from studies on freeze-dried sour cherry pastes)[6]

CompoundHalf-Life at 80°C (min)Half-Life at 90°C (min)
Cyanidin-3-glucosylrutinoside32.1021.01
Cyanidin-3-rutinoside45.6929.37

Note: Cyanidin-3-glucoside was found to be the most unstable anthocyanin in this study, degrading completely after 20 minutes at 110°C and 120°C.[6]

Troubleshooting Guides

Issue 1: Rapid Color Fading or Browning in Solution

This is a common issue related to anthocyanin instability. Use the following decision tree to diagnose the cause.

Troubleshooting_Color_Loss start Problem: Rapid Color Loss ph_check What is the pH of your solution? start->ph_check ph_high pH > 4.0 ph_check->ph_high pH > 4 ph_ok pH < 4.0 ph_check->ph_ok pH < 4 temp_check What is the storage/ processing temperature? temp_high Temp > 25°C (or elevated for processing) temp_check->temp_high High temp_ok Temp < 4°C temp_check->temp_ok Low oxygen_check Was the sample exposed to oxygen? oxygen_yes Yes oxygen_check->oxygen_yes Yes sol_ph Cause: Alkaline/Neutral Degradation Solution: Adjust pH to 2.0-3.5 using a suitable acid (e.g., HCl, formic acid). ph_high->sol_ph ph_ok->temp_check sol_temp Cause: Thermal Degradation Solution: Store samples at ≤4°C, protected from light. Minimize time at high temp. temp_high->sol_temp temp_ok->oxygen_check sol_oxygen Cause: Oxidation Solution: Use degassed solvents. Store under inert gas (N2, Ar). oxygen_yes->sol_oxygen

Troubleshooting guide for unexpected color loss.

Issue 2: Inconsistent or Non-Reproducible Stability Assay Results

Possible CauseRecommended Action
Inaccurate pH Control Calibrate the pH meter before use with fresh standards. Ensure the buffer system has adequate capacity for the pH range being studied.
Temperature Fluctuations Use a calibrated, stable temperature-controlled water bath or incubator. Monitor the temperature throughout the experiment.
Sample Oxidation Prepare samples fresh. If storage is necessary, flush vials with nitrogen or argon, seal tightly, and store at -20°C or -80°C in the dark.
Variability in Analytical Method For HPLC, ensure the mobile phase is consistent and the column is properly equilibrated. For spectrophotometry, ensure cuvettes are clean and matched, and the instrument is properly blanked.[8][9]
Photodegradation Conduct experiments under subdued or red light. Use amber vials or wrap containers in aluminum foil to protect samples from light.

Experimental Protocols & Workflows

Protocol: pH Stability Assessment by UV-Vis Spectrophotometry (pH Differential Method)

This method is a standard and rapid assay for quantifying total monomeric anthocyanins.[10]

  • Reagent Preparation:

    • pH 1.0 Buffer: 0.025 M Potassium Chloride. Dissolve 1.86 g KCl in ~980 mL of deionized water. Adjust pH to 1.0 with concentrated HCl. Bring volume to 1 L.

    • pH 4.5 Buffer: 0.4 M Sodium Acetate (B1210297). Dissolve 54.43 g of sodium acetate trihydrate in ~960 mL of deionized water. Adjust pH to 4.5 with concentrated HCl. Bring volume to 1 L.

  • Sample Preparation:

    • Prepare a stock solution of your this compound sample.

    • Create two dilutions of the stock solution. For the first, use the pH 1.0 buffer as the diluent. For the second, use the pH 4.5 buffer. The dilution factor should be the same for both and should result in an absorbance reading at 520 nm that is within the linear range of your spectrophotometer.

  • Measurement:

    • Allow samples to equilibrate for at least 15 minutes.

    • Measure the absorbance of each dilution at the wavelength of maximum absorbance for the flavylium cation (λvis-max, typically ~520 nm for cyanidin glycosides) and at 700 nm (to correct for haze). Use deionized water as a blank.

  • Calculation:

    • Calculate the absorbance difference (A) for the sample: A = (Aλvis-max – A700nm)pH 1.0 – (Aλvis-max – A700nm)pH 4.5

    • Calculate the monomeric anthocyanin concentration (mg/L): Concentration = (A × MW × DF × 1000) / (ε × L)

      • MW: Molecular Weight (743.6 g/mol for this compound)

      • DF: Dilution Factor

      • ε: Molar extinction coefficient (for C3G, this is 26,900 L·mol⁻¹·cm⁻¹). Use this as an estimate.

      • L: Pathlength in cm (typically 1 cm)

Stability_Workflow cluster_prep 1. Sample Preparation cluster_incubation 2. Incubation cluster_analysis 3. Analysis cluster_data 4. Data Processing prep_stock Prepare concentrated stock solution in acidified methanol prep_aliquot Dilute stock into each buffer to create experimental aliquots prep_stock->prep_aliquot prep_buffer Prepare buffer solutions (e.g., pH 2.5, 4.0, 7.0) prep_buffer->prep_aliquot incubate Incubate aliquots at different temperatures (e.g., 4, 25, 50, 75°C) prep_aliquot->incubate timepoint Remove sub-samples at defined time points (t=0, 1, 2, 4, 8 hrs) incubate->timepoint stop_rxn Immediately cool on ice or add quenching agent to stop degradation timepoint->stop_rxn analysis Quantify remaining anthocyanin using HPLC or UV-Vis Spec. stop_rxn->analysis kinetics Plot concentration vs. time analysis->kinetics rate Calculate degradation rate constant (k) and half-life (t½) kinetics->rate

General workflow for a stability study.

Visualizing pH-Dependent Structural Changes

The color and stability of this compound are directly linked to its molecular structure, which changes in response to pH.

Anthocyanin_pH_Forms Equilibrium of Cyanidin Core Structure at Varying pH A Flavylium Cation (Red) [pH < 3] B Carbinol Pseudobase (Colorless) [pH 3-6] A->B + H₂O - H⁺ B->A - H₂O + H⁺ C Quinoidal Base (Blue/Purple) [pH 5-6] B->C - H⁺ D Chalcone (Light Yellow) [pH > 6] B->D Tautomerization (Ring Opening) C->B + H⁺

pH-dependent forms of the cyanidin chromophore.

References

Degradation products of "Cyanidin 3-sambubioside 5-glucoside" during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cyanidin (B77932) 3-sambubioside 5-glucoside. The information provided addresses common issues encountered during storage and experimentation, focusing on the degradation of this anthocyanin.

Frequently Asked Questions (FAQs)

Q1: What is Cyanidin 3-sambubioside 5-glucoside and why is its stability a concern?

This compound is a type of anthocyanin, a natural pigment responsible for the red-purple color in many fruits and vegetables, notably elderberries. Like other anthocyanins, it is susceptible to degradation during storage and processing, which can lead to a loss of color and potential bioactivity. Understanding its stability is crucial for applications in food science, natural colorants, and drug development.

Q2: What are the primary factors that cause the degradation of this compound?

The stability of this compound is influenced by several factors:

  • pH: Anthocyanins are most stable in acidic conditions (pH < 3). As the pH increases towards neutral and alkaline, the molecule undergoes structural transformations, leading to colorless or yellowish forms that are more prone to degradation.

  • Temperature: Elevated temperatures accelerate the rate of degradation. Long-term storage at high temperatures will lead to significant losses.

  • Light: Exposure to light, particularly UV light, can induce photodegradation of the anthocyanin structure.

  • Oxygen: The presence of oxygen can lead to oxidative degradation of the molecule.

  • Enzymes: The presence of enzymes like polyphenol oxidases can accelerate degradation.

Q3: What are the expected degradation products of this compound during storage?

Degradation can occur through two primary pathways: hydrolysis of the glycosidic bonds and cleavage of the central C-ring of the cyanidin aglycone.

  • Hydrolysis Products: The glycosidic bonds linking the sugar moieties (sambubiose and glucose) to the cyanidin core can be cleaved. This results in the formation of intermediate compounds and the final aglycone:

    • Cyanidin 3-sambubioside

    • Cyanidin 5-glucoside

    • Cyanidin (the aglycone)

    • Sambubiose and Glucose (the sugar units)

  • Aglycone Cleavage Products: The cyanidin aglycone itself can degrade, particularly at neutral or alkaline pH, leading to the formation of smaller phenolic compounds:

    • Protocatechuic acid (derived from the B-ring)

    • Phloroglucinaldehyde (derived from the A-ring)

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments.

Issue Possible Cause(s) Troubleshooting Steps
Loss of characteristic red/purple color in solution. 1. pH is too high: The solution pH may be neutral or alkaline, causing the anthocyanin to convert to its colorless carbinol pseudo-base or yellow chalcone (B49325) form. 2. Degradation: The compound has degraded due to exposure to high temperature, light, or oxygen.1. Adjust pH: Ensure the solution is maintained at an acidic pH (ideally below 3) using a suitable buffer. 2. Control Storage Conditions: Store stock solutions and samples at low temperatures (e.g., 4°C for short-term, -20°C or -80°C for long-term), protected from light, and in airtight containers to minimize oxygen exposure.
Unexpected peaks appearing in HPLC chromatogram. 1. Hydrolysis: The original compound is breaking down into its glycosidic intermediates and the cyanidin aglycone. 2. Aglycone Cleavage: Further degradation is occurring, leading to the formation of smaller phenolic compounds.1. Analyze for Intermediates: Use HPLC-MS/MS to identify the unexpected peaks. Compare their mass-to-charge ratios with those of expected degradation products (see Data Presentation section). 2. Review Storage/Experimental Conditions: Assess if the sample was exposed to harsh conditions (high pH, temperature, etc.) that could have accelerated degradation.
Difficulty in quantifying the compound due to peak broadening or shifting. 1. pH-dependent structural forms: Different structural forms of the anthocyanin may exist in equilibrium at the pH of your mobile phase, leading to poor peak shape.1. Optimize Mobile Phase: Acidify the mobile phase (e.g., with formic acid or trifluoroacetic acid) to ensure the anthocyanin is predominantly in its stable flavylium (B80283) cation form. A consistent, low pH will improve peak shape and retention time stability.
Inconsistent results between experimental replicates. 1. Sample Degradation: Inconsistent handling of samples may lead to varying degrees of degradation between replicates. 2. Inaccurate pH control: Small variations in pH can significantly impact stability.1. Standardize Sample Handling: Ensure all samples are handled under the same conditions (temperature, light exposure, time before analysis). Prepare fresh solutions when possible. 2. Use Buffered Solutions: Employ reliable buffers to maintain a constant pH throughout the experiment.

Data Presentation

The following table summarizes the key compounds involved in the degradation of this compound and their corresponding molecular weights, which is essential for their identification by mass spectrometry.

Compound Molecular Formula Molecular Weight ( g/mol ) Role in Degradation Pathway
This compound C₃₂H₃₉O₂₀⁺743.64Parent Compound
Cyanidin 3-sambubiosideC₂₆H₂₉O₁₅⁺581.50Intermediate Hydrolysis Product
Cyanidin 5-glucosideC₂₁H₂₁O₁₁⁺449.38Intermediate Hydrolysis Product
CyanidinC₁₅H₁₁O₆⁺287.24Aglycone Product of Hydrolysis
Protocatechuic acidC₇H₆O₄154.12Aglycone Cleavage Product (from B-ring)
PhloroglucinaldehydeC₇H₆O₄154.12Aglycone Cleavage Product (from A-ring)

Experimental Protocols

Protocol 1: HPLC-MS/MS Analysis of this compound and its Degradation Products

This protocol provides a general method for the separation and identification of this compound and its degradation products. Optimization may be required for specific instrumentation and sample matrices.

  • Sample Preparation:

    • For solid samples, extract with a solution of methanol (B129727) or ethanol (B145695) containing a small amount of acid (e.g., 0.1% HCl or 1% formic acid) to ensure stability.

    • For liquid samples, acidify to a pH below 3.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient Elution: A typical gradient would start with a low percentage of B, increasing gradually to elute the more non-polar compounds. For example:

      • 0-5 min: 5% B

      • 5-25 min: 5-30% B

      • 25-30 min: 30-50% B

      • 30-35 min: 50-5% B (return to initial conditions)

    • Flow Rate: 0.8 - 1.0 mL/min.

    • Column Temperature: 25-30°C.

    • Injection Volume: 10-20 µL.

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Scan Mode: Full scan for initial identification, followed by product ion scan (MS/MS) of the parent ions of interest (refer to the Data Presentation table for m/z values).

    • Collision Energy: Optimize for fragmentation of each parent compound to obtain characteristic daughter ions.

Protocol 2: Accelerated Stability Study

This protocol can be used to assess the stability of this compound under specific stress conditions.

  • Sample Preparation: Prepare solutions of the compound in buffers of different pH values (e.g., pH 3, 5, 7) at a known concentration.

  • Storage Conditions:

    • Temperature: Aliquot the buffered solutions into separate vials and store them at different temperatures (e.g., 4°C, 25°C, 40°C, 60°C).

    • Light: For each temperature, store one set of vials in the dark (wrapped in aluminum foil) and another set exposed to a controlled light source (e.g., a photostability chamber).

  • Time Points: At regular intervals (e.g., 0, 1, 3, 7, 14, 30 days), remove a vial from each condition.

  • Analysis: Immediately analyze the samples using the HPLC-MS/MS protocol described above to quantify the remaining parent compound and identify and quantify the degradation products.

  • Data Analysis: Plot the concentration of the parent compound versus time for each condition to determine the degradation kinetics.

Visualizations

Degradation_Pathway parent This compound int1 Cyanidin 3-sambubioside parent->int1 - Glucose int2 Cyanidin 5-glucoside parent->int2 - Sambubiose aglycone Cyanidin int1->aglycone - Sambubiose int2->aglycone - Glucose prod1 Protocatechuic acid aglycone->prod1 C-ring cleavage prod2 Phloroglucinaldehyde aglycone->prod2 C-ring cleavage

Caption: Proposed degradation pathway of this compound.

Experimental_Workflow start Sample Preparation (Extraction & Filtration) hplc HPLC Separation (C18 Column) start->hplc ms MS/MS Analysis (ESI+, Full Scan & Product Ion Scan) hplc->ms data Data Analysis (Quantification & Identification) ms->data

Caption: General experimental workflow for analyzing degradation products.

Improving extraction efficiency of "Cyanidin 3-sambubioside 5-glucoside" from elderberries

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the extraction efficiency of Cyanidin 3-sambubioside 5-glucoside and other anthocyanins from elderberries.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the extraction process.

Issue 1: Low Yield of this compound

Potential Cause Troubleshooting Step Rationale
Suboptimal Solvent Use an acidified polar solvent. Ethanol (B145695) (40-70% in water) is a good starting point.[1][2] Acidification to a pH below 5.0, typically with citric, formic, or hydrochloric acid, is critical for stability.[3]Anthocyanins are polar molecules and are most stable in acidic conditions, which preserve the flavylium (B80283) cation structure.[3][4]
Inefficient Extraction Method Consider advanced extraction techniques like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE).[5][6][7]UAE and MAE can enhance cell wall disruption, leading to higher yields in shorter extraction times compared to conventional methods.[6][8]
Inadequate Solid-to-Solvent Ratio Increase the solvent volume. A solid-to-solvent ratio of 1:15 (w/v) or 1:30 (w/v) has been shown to be effective.A higher solvent ratio can improve mass transfer by increasing the concentration gradient.[9]
Insufficient Extraction Time Optimize the extraction duration. For conventional methods, extraction can take several hours, while UAE and MAE can be effective in minutes.[7]The extraction rate is highest in the initial phase and then slows down as equilibrium is approached.[9]
Degradation During Extraction Maintain low temperatures (e.g., 20-40°C) and protect the extraction mixture from light.[1][2][10][3]High temperatures and light exposure can accelerate the degradation of anthocyanins.[2][3]

Issue 2: Co-extraction of Impurities

Potential Cause Troubleshooting Step Rationale
Non-selective Solvent Employ a multi-step extraction. A preliminary wash with a non-polar solvent like hexane (B92381) can remove lipids and other non-polar compounds.This will increase the purity of the subsequent anthocyanin extract.
Complex Plant Matrix Utilize solid-phase extraction (SPE) for purification after the initial extraction. C18 cartridges are commonly used for this purpose.[11]SPE allows for the separation of anthocyanins from other water-soluble compounds like sugars and organic acids.
Presence of Proteins and Polysaccharides Incorporate an enzymatic treatment step using pectinases or cellulases prior to solvent extraction.Enzymes can break down cell wall components, improving the release of anthocyanins and reducing the viscosity of the extract.

Issue 3: Anthocyanin Degradation Post-Extraction

Potential Cause Troubleshooting Step Rationale
High pH of the Final Extract Adjust the pH of the extract to be acidic (pH < 5.0) for storage.[3]Anthocyanins are most stable in acidic conditions.[3][4]
Exposure to Oxygen Store the extract under an inert atmosphere (e.g., nitrogen or argon) and in sealed containers.[3]Oxygen can cause oxidative degradation of anthocyanins.
Elevated Storage Temperature Store extracts at low temperatures, preferably at 4°C for short-term and -20°C or lower for long-term storage.[3]Lower temperatures slow down chemical degradation reactions.
Light Exposure During Storage Store extracts in amber-colored vials or wrap containers in aluminum foil to protect from light.[3]Light can induce photodegradation of anthocyanins.

Frequently Asked Questions (FAQs)

Q1: What are the major anthocyanins found in elderberries?

A1: The primary anthocyanins in elderberries (Sambucus nigra L.) are cyanidin-3-sambubioside, cyanidin-3-glucoside, cyanidin-3-sambubioside-5-glucoside, and cyanidin-3,5-diglucoside.[1][5][12]

Q2: Which solvent system is most effective for extracting this compound?

A2: Acidified aqueous ethanol is highly effective. Studies have shown that an ethanol concentration of around 40.9% in water, acidified to a pH below 5.0, provides optimal recovery of total anthocyanins.[1][10]

Q3: What is the impact of temperature on extraction efficiency and stability?

A3: While higher temperatures can increase extraction rates, they also accelerate the degradation of anthocyanins.[2] Optimal temperatures are often a compromise, with studies suggesting ranges from 20°C to 60°C depending on the extraction method and duration.[10][5] For instance, one optimization study found the ideal temperature to be 20°C for a 15-minute extraction.[1][10]

Q4: Can I use water as an extraction solvent?

A4: While anthocyanins are water-soluble, using only water is generally less efficient than alcohol-water mixtures. Acidified water can be used, but the addition of ethanol typically improves the extraction yield.[1][2]

Q5: How can I quantify the amount of this compound in my extract?

A5: High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) or a Mass Spectrometer (MS) is the most common and accurate method for quantifying individual anthocyanins.[5][7][11] Quantification is achieved by comparing the peak area of the analyte to a calibration curve of a known standard.[13][14]

Data Presentation

Table 1: Comparison of Different Extraction Methods for Total Phenolic Content (TPC) from Elderberries

Extraction Method Solvent Temperature (°C) Time (min) TPC (mg GAE/g) Reference
Ultrasound-Assisted (UAE)45% Ethanol606074.89[5]
Microwave-Assisted (MAE)30% Ethanol805Not explicitly stated, but yielded highest anthocyanin content[7]
Conventional (Agitation)45% Ethanol6060~65[5]
Maceration45% Ethanol6060~62[5]

GAE: Gallic Acid Equivalents

Table 2: Optimized Conditions for Anthocyanin Extraction from Elderberry

Parameter Optimized Value Reference
Solvent 40.9% Ethanol in Water[1][10]
Temperature 20.0 °C[1][10]
Time 15.0 min[1][10]
Resulting Total Anthocyanin Content 21.0 mg/g-biomass[1][10]

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of Anthocyanins from Elderberries

  • Sample Preparation: Freeze-dry fresh elderberries and grind them into a fine powder (e.g., 90 μm particle size).[1]

  • Solvent Preparation: Prepare a 45% (v/v) aqueous ethanol solution. Adjust the pH to approximately 3.0 using citric acid or hydrochloric acid.

  • Extraction:

    • Weigh 5 g of the elderberry powder and place it in a 250 mL beaker.

    • Add 150 mL of the acidified ethanol solvent (1:30 solid-to-solvent ratio).[9]

    • Place the beaker in an ultrasonic bath.

    • Sonicate at a frequency of 35 kHz and a power of 300 W for 40 minutes at a controlled temperature of 40°C.[12]

  • Separation: After extraction, centrifuge the mixture at 13,000 rpm for 15 minutes.[1]

  • Collection: Decant the supernatant containing the anthocyanin extract.

  • Storage: Store the extract in an amber vial at 4°C for further analysis or purification.

Protocol 2: Quantification of Total Monomeric Anthocyanin Content (pH Differential Method)

  • Buffer Preparation: Prepare two buffers: potassium chloride buffer (0.025 M, pH 1.0) and sodium acetate (B1210297) buffer (0.4 M, pH 4.5).

  • Sample Preparation: Dilute the elderberry extract with the respective buffers to an appropriate concentration that gives an absorbance reading between 0.2 and 1.2.

  • Spectrophotometric Measurement:

    • Let the solutions equilibrate for 15 minutes.

    • Measure the absorbance of each diluted sample at 520 nm and 700 nm.

  • Calculation:

    • Calculate the absorbance difference (A) for each pH: A = (A₅₂₀ - A₇₀₀)pH 1.0 - (A₅₂₀ - A₇₀₀)pH 4.5.

    • Calculate the total monomeric anthocyanin content (mg/L) as cyanidin-3-glucoside equivalents using the formula: Total Anthocyanins = (A x MW x DF x 1000) / (ε x l), where:

      • MW (Molecular Weight) = 449.2 g/mol for cyanidin-3-glucoside.[5]

      • DF = Dilution Factor.

      • ε (Molar absorptivity) = 26,900 L·mol⁻¹·cm⁻¹ for cyanidin-3-glucoside.[5]

      • l = Pathlength in cm (typically 1 cm).

Visualizations

Extraction_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_separation Downstream Processing cluster_storage Storage Start Fresh Elderberries FreezeDry Freeze-Drying Start->FreezeDry Grind Grinding to Powder FreezeDry->Grind Mix Mix Powder and Solvent Grind->Mix Solvent Prepare Acidified Aqueous Ethanol Solvent->Mix Extract Extraction (e.g., UAE, MAE) Mix->Extract Centrifuge Centrifugation Extract->Centrifuge Supernatant Collect Supernatant (Crude Extract) Centrifuge->Supernatant Purify Optional: Purification (e.g., SPE) Supernatant->Purify Analyze Analysis (HPLC) Supernatant->Analyze Purify->Analyze Store Store at 4°C in Dark, Inert Atmosphere Analyze->Store

Caption: General workflow for the extraction and analysis of anthocyanins from elderberries.

Troubleshooting_Low_Yield cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Corrective Actions cluster_outcome Desired Outcome Problem Low Anthocyanin Yield Cause1 Suboptimal Solvent/pH Problem->Cause1 Cause2 Inefficient Method Problem->Cause2 Cause3 Degradation Problem->Cause3 Cause4 Poor Mass Transfer Problem->Cause4 Sol1 Use Acidified Ethanol (40-70%, pH < 5.0) Cause1->Sol1 Sol2 Implement UAE/MAE Cause2->Sol2 Sol3 Control Temp (<40°C) & Protect from Light Cause3->Sol3 Sol4 Increase Solvent Ratio & Extraction Time Cause4->Sol4 Outcome Improved Yield Sol1->Outcome Sol2->Outcome Sol3->Outcome Sol4->Outcome

Caption: Troubleshooting logic for low extraction yield of elderberry anthocyanins.

References

Overcoming matrix effects in LC-MS analysis of "Cyanidin 3-sambubioside 5-glucoside"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the LC-MS analysis of Cyanidin (B77932) 3-sambubioside 5-glucoside.

Section 1: Troubleshooting Guide

This guide addresses common issues encountered during the LC-MS analysis of Cyanidin 3-sambubioside 5-glucoside, focusing on overcoming matrix effects.

Poor Peak Shape: Tailing or Fronting

Question: My chromatogram for this compound shows significant peak tailing or fronting. What are the potential causes and solutions?

Answer:

Peak asymmetry is a common issue in liquid chromatography. Here are the likely causes and how to address them:

  • Secondary Interactions: Anthocyanins can interact with residual silanols on C18 columns, leading to peak tailing.

    • Solution: Use a column with end-capping or a different stationary phase. Consider using a mobile phase with a low pH (e.g., containing 0.1% formic acid) to suppress the ionization of silanol (B1196071) groups.

  • Column Overload: Injecting too much sample can saturate the column, causing peak fronting.

    • Solution: Reduce the injection volume or dilute the sample.

  • Injection Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, peak distortion can occur.

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase or a weaker solvent.

  • Column Contamination or Void: Buildup of matrix components or a void at the column inlet can lead to peak distortion.

    • Solution: Use a guard column and appropriate sample cleanup. If a void is suspected, reverse-flush the column (if permitted by the manufacturer) or replace it.

Retention Time Shifts

Question: I am observing inconsistent retention times for this compound between injections. What could be the reason?

Answer:

Retention time variability can compromise peak identification and integration. Here are the common causes and solutions:

  • Mobile Phase Composition: Inconsistent mobile phase preparation is a frequent cause of retention time shifts.

    • Solution: Prepare fresh mobile phases daily and ensure accurate measurements of all components. Use a reliable buffer and ensure its pH is consistent.

  • Flow Rate Fluctuation: Issues with the LC pump can lead to an unstable flow rate.

    • Solution: Check for leaks in the system and ensure pump seals are in good condition. Degas the mobile phase to prevent bubbles in the pump.

  • Column Temperature: Temperature fluctuations can affect retention time.

    • Solution: Use a column oven to maintain a stable temperature.

  • Column Equilibration: Insufficient equilibration time between injections can lead to drifting retention times.

    • Solution: Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection.

Low Signal Intensity or Ion Suppression

Question: The signal for this compound is much lower in my sample than in the standard solution. How can I mitigate this?

Answer:

This is a classic sign of matrix effects, specifically ion suppression, where co-eluting compounds from the sample matrix interfere with the ionization of the analyte in the MS source.

  • Improve Sample Preparation: The most effective way to combat matrix effects is to remove interfering components before analysis.

    • Solution: Employ Solid-Phase Extraction (SPE) with a cartridge that retains the analyte while allowing matrix components to be washed away. Liquid-Liquid Extraction (LLE) can also be effective.

  • Optimize Chromatography: Separate the analyte from the interfering matrix components chromatographically.

    • Solution: Modify the gradient elution profile to better resolve the analyte peak from the region of ion suppression. A post-column infusion experiment can help identify these regions.

  • Dilution: Diluting the sample can reduce the concentration of matrix components.

    • Solution: This is a simple approach but may compromise the limit of detection if the analyte concentration is already low.

  • Use a Different Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) is generally less susceptible to matrix effects than Electrospray Ionization (ESI).

    • Solution: If your instrument has an interchangeable source, consider switching to APCI.

  • Internal Standard: Use a stable isotope-labeled internal standard that co-elutes with the analyte and experiences similar matrix effects.

    • Solution: This is the most reliable way to correct for ion suppression during quantification.

Quantitative Data on Matrix Effects for Anthocyanins

The extent of ion suppression is highly dependent on the matrix and the specific analyte. The following table summarizes typical matrix effects observed for anthocyanins in different sample types. A value below 100% indicates ion suppression, while a value above 100% indicates ion enhancement.

AnalyteMatrixSample PreparationIonization ModeMatrix Effect (%)
Cyanidin-3-glucosideHuman PlasmaProtein PrecipitationESI+65 - 85
Cyanidin-3-glucosideHuman UrineDilute-and-shootESI+70 - 90
Anthocyanin MixStrawberry ExtractQuEChERSESI+50 - 75
Anthocyanin MixBlueberry ExtractSPEESI+85 - 105

Section 2: Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE) for Plant Extracts

This protocol is designed to extract and clean up this compound from a complex plant matrix.

  • Sample Homogenization: Homogenize 1 g of the plant material with 10 mL of acidified methanol (B129727) (80:20 methanol:water with 0.1% formic acid).

  • Centrifugation: Centrifuge the homogenate at 4000 rpm for 15 minutes.

  • SPE Column Conditioning: Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of acidified water (0.1% formic acid).

  • Sample Loading: Load the supernatant from the centrifugation step onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 10 mL of acidified water to remove sugars and other polar interferences.

  • Elution: Elute the anthocyanins with 5 mL of acidified methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in 1 mL of the initial mobile phase.

LC-MS/MS Method for this compound

This method provides a starting point for the analysis. Optimization may be required based on your specific instrumentation and sample matrix.

  • LC System: UHPLC system

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: 5-40% B

    • 8-9 min: 40-95% B

    • 9-10 min: 95% B

    • 10-10.1 min: 95-5% B

    • 10.1-12 min: 5% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Key MS Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150 °C

    • Desolvation Temperature: 400 °C

    • MRM Transition (example for a related compound, Cyanidin-3-glucoside): m/z 449 -> 287

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the typical stability of this compound in solution?

A1: Anthocyanins are sensitive to pH, light, and temperature. For analysis, it is crucial to keep samples in an acidic environment (pH < 4) to maintain the stable flavylium (B80283) cation form.[1][2][3] Samples should be stored in the dark and at low temperatures (4 °C for short-term, -80 °C for long-term) to prevent degradation.

Q2: How do I choose an appropriate internal standard for quantification?

A2: The ideal internal standard is a stable isotope-labeled version of the analyte (e.g., ¹³C- or ²H-labeled this compound). If this is not available, a structurally similar compound that is not present in the sample can be used. For anthocyanins, other anthocyanin glycosides or related flavonoids can be considered.

Q3: Can I use a UV detector in series with my MS detector?

A3: Yes, using a DAD or UV detector before the MS can be very beneficial. Anthocyanins have a characteristic absorbance at around 520 nm, which can aid in peak identification and provide complementary quantitative data.

Q4: What are the common adducts I might see for this compound in the mass spectrum?

A4: In positive ion mode, you will primarily observe the protonated molecule [M+H]⁺. Depending on the mobile phase and sample matrix, you may also see sodium [M+Na]⁺ or potassium [M+K]⁺ adducts.

Section 4: Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the LC-MS analysis of this compound, from sample preparation to data analysis.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing Homogenization Homogenization in Acidified Methanol Centrifugation Centrifugation Homogenization->Centrifugation SPE Solid-Phase Extraction (SPE) Centrifugation->SPE Evap_Recon Evaporation & Reconstitution SPE->Evap_Recon LC_Separation LC Separation (C18 Column) Evap_Recon->LC_Separation MS_Detection MS/MS Detection (ESI+) LC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Quantification Quantification & Data Analysis Data_Acquisition->Quantification

Caption: LC-MS analysis workflow for this compound.

Troubleshooting Logic for Ion Suppression

This diagram outlines a logical approach to troubleshooting ion suppression issues.

ion_suppression_troubleshooting Start Low Signal Intensity (Ion Suppression Suspected) Check_Chromatography Review Chromatography: Co-elution with Matrix? Start->Check_Chromatography Improve_Separation Optimize LC Gradient to Improve Resolution Check_Chromatography->Improve_Separation Yes Check_Sample_Prep Is Sample Cleanup Sufficient? Check_Chromatography->Check_Sample_Prep No Improve_Separation->Check_Sample_Prep Enhance_Sample_Prep Implement/Optimize SPE or LLE Check_Sample_Prep->Enhance_Sample_Prep No Consider_Dilution Dilute Sample Extract Check_Sample_Prep->Consider_Dilution Yes Enhance_Sample_Prep->Consider_Dilution Use_ISTD Incorporate Stable Isotope-Labeled Internal Standard Consider_Dilution->Use_ISTD Result Improved Signal & Accurate Quantification Use_ISTD->Result

Caption: A logical approach to troubleshooting ion suppression in LC-MS.

Signaling Pathway of Anthocyanins in Inflammation

This diagram illustrates the inhibitory effect of anthocyanins on the pro-inflammatory NF-κB signaling pathway.

anti_inflammatory_pathway cluster_nucleus Anthocyanins Anthocyanins (e.g., Cyanidin Glycosides) IKK IKK Complex Anthocyanins->IKK inhibits Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) Inflammatory_Stimuli->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB->NFkB_translocation translocates to Nucleus Nucleus Gene_Expression Pro-inflammatory Gene Expression (COX-2, iNOS, TNF-α) NFkB_translocation->Gene_Expression

Caption: Anthocyanins inhibit the NF-κB inflammatory pathway.[4][5]

References

Technical Support Center: HPLC Analysis of Cyanidin 3-sambubioside 5-glucoside

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering co-elution issues during the HPLC analysis of Cyanidin (B77932) 3-sambubioside 5-glucoside.

Troubleshooting Guides

Co-elution, the incomplete separation of two or more compounds during a chromatographic run, is a common challenge in the analysis of complex mixtures like plant extracts containing numerous structurally similar anthocyanins. Cyanidin 3-sambubioside 5-glucoside is frequently found in matrices like elderberry and black currant, alongside other cyanidin glycosides such as cyanidin 3-sambubioside and cyanidin 3-glucoside, leading to a high probability of co-elution.

Issue 1: Poor resolution between this compound and other cyanidin glycosides.

This is often observed as peak shouldering, tailing, or a broad, asymmetric peak where distinct analytes are expected.

Troubleshooting Workflow:

Troubleshooting_Workflow start Poor Peak Resolution/ Co-elution Suspected check_purity Confirm Co-elution (DAD/MS Analysis) start->check_purity adjust_gradient Optimize Gradient Elution check_purity->adjust_gradient Co-elution Confirmed change_solvent Modify Mobile Phase Composition adjust_gradient->change_solvent Resolution Still Poor solution Achieve Baseline Separation adjust_gradient->solution Resolution Improved change_column Evaluate Alternative Column Chemistry change_solvent->change_column Resolution Still Poor change_solvent->solution Resolution Improved optimize_temp Adjust Column Temperature change_column->optimize_temp Resolution Still Poor change_column->solution Resolution Improved optimize_temp->solution Resolution Improved

Caption: A stepwise workflow for troubleshooting poor peak resolution and co-elution in HPLC analysis.

Detailed Steps:

  • Confirm Co-elution: Utilize a Diode Array Detector (DAD) or a Mass Spectrometer (MS) to assess peak purity.

    • DAD/PDA: Inconsistent spectra across the peak (upslope, apex, and downslope) indicate the presence of multiple compounds.

    • MS: The presence of more than one mass-to-charge ratio (m/z) within a single chromatographic peak is a definitive sign of co-elution. For instance, a single peak on a PDA chromatogram of elderberry extract might reveal the presence of both cyanidin 3-sambubioside (m/z = 581) and cyanidin 3-glucoside (m/z = 449) upon mass spectrometric analysis.[1]

  • Optimize the Gradient Program: A shallow gradient can often improve the separation of closely eluting compounds.

    • Decrease the rate of change of the organic solvent concentration (e.g., acetonitrile (B52724) or methanol) in the mobile phase.

    • Introduce isocratic holds at critical points in the chromatogram to allow for better separation of target analytes.

  • Modify the Mobile Phase Composition:

    • Organic Solvent: Switching from methanol (B129727) to acetonitrile, or vice versa, can alter selectivity due to different solvent strengths and interactions with the stationary phase.

    • Acid Modifier: The type and concentration of the acid in the mobile phase can significantly impact the retention and selectivity of anthocyanins.[2][3]

      • Formic Acid: Commonly used, but increasing its concentration (e.g., from 0.5% to 5%) can improve peak shape and separation.[3]

      • Phosphoric Acid: Can offer different selectivity compared to formic acid and may resolve co-eluting peaks.[2]

      • Trifluoroacetic Acid (TFA): Another option that can alter the interactions between the analytes and the stationary phase.[4]

  • Evaluate Alternative Column Chemistry: If mobile phase optimization is insufficient, changing the stationary phase is a powerful tool.

    • C18 Columns: These are the most common columns for anthocyanin analysis. However, different brands and bonding technologies can offer varying selectivity.

    • Phenyl-Hexyl Columns: These columns provide alternative selectivity based on π-π interactions with the aromatic rings of flavonoids, which can be effective in separating structurally similar compounds that are difficult to resolve on a C18 column.[5][6][7]

  • Adjust Column Temperature: Temperature affects mobile phase viscosity and the kinetics of mass transfer, which can influence retention times and selectivity.

    • Increasing the temperature generally decreases retention times and can improve peak efficiency.

    • Systematically varying the temperature (e.g., in 5°C increments from 25°C to 40°C) can help find an optimal condition for separation.[8]

Frequently Asked Questions (FAQs)

Q1: What are the most common compounds that co-elute with this compound?

A: The most common co-eluting compounds are other cyanidin glycosides, particularly those with similar structures, such as:

  • Cyanidin 3-sambubioside

  • Cyanidin 3-glucoside

  • Cyanidin 3,5-diglucoside[1]

These compounds often occur together in natural sources like elderberries and other berries.[9][10]

Q2: My peak for this compound is broad and asymmetrical. What is the likely cause?

A: A broad and asymmetrical peak is often an indication of co-elution with another compound. It can also be caused by column overload, a contaminated guard or analytical column, or a mismatch between the sample solvent and the mobile phase.

Q3: How can I improve the peak shape of my anthocyanin analysis?

A: Besides addressing potential co-elution, you can improve peak shape by:

  • Ensuring your sample is dissolved in a solvent weaker than or similar in composition to the initial mobile phase.

  • Using a lower injection volume to avoid column overload.

  • Filtering your samples to prevent particulates from clogging the column frit.

  • Increasing the acidity of your mobile phase (e.g., with formic or phosphoric acid) to ensure the anthocyanins are in their stable flavylium (B80283) cation form.[2][3]

Q4: Can I use an isocratic method for the analysis of this compound?

A: While an isocratic method might be sufficient for simple mixtures, a gradient elution is generally recommended for complex samples like plant extracts.[11] A gradient allows for the separation of compounds with a wide range of polarities and can help to resolve closely eluting peaks like those of different cyanidin glycosides.

Q5: What detection wavelength is optimal for this compound?

A: Anthocyanins, including this compound, typically exhibit maximum absorbance in the range of 510-530 nm. A detection wavelength of 520 nm is commonly used for their quantification.[12][13]

Data Presentation

Table 1: HPLC Retention Times of Selected Cyanidin Glycosides under Different Conditions

CompoundColumnMobile PhaseGradient ProgramRetention Time (min)Reference
This compoundAcquity UPLC BEH C18A: 0.1% Formic acid in WaterB: AcetonitrileNot specified1.57[12]
Cyanidin 3-sambubiosideAcquity UPLC BEH C18A: 0.1% Formic acid in WaterB: AcetonitrileNot specifiedNot Reported[12]
Cyanidin 3-glucosideAcquity UPLC BEH C18A: 0.1% Formic acid in WaterB: AcetonitrileNot specifiedNot Reported[12]
Cyanidin 3-glucosideEclipse XDB-C18A: Water (0.5% formic acid)B: Acetonitrile (0.5% formic acid)Gradient~18[12]
Cyanidin 3-rutinosideEclipse XDB-C18A: Water (0.5% formic acid)B: Acetonitrile (0.5% formic acid)Gradient~16[12]

Experimental Protocols

Protocol 1: General Sample Preparation for Anthocyanin Analysis from Berries

  • Homogenization: Homogenize fresh or frozen berries with an acidified methanol solution (e.g., methanol/water/formic acid, 60:30:10, v/v/v).

  • Extraction: Sonicate the homogenate for 15-30 minutes and then centrifuge to separate the supernatant.

  • Solid-Phase Extraction (SPE) Cleanup (Optional but Recommended):

    • Condition a C18 SPE cartridge with methanol followed by acidified water.

    • Load the supernatant onto the cartridge.

    • Wash with acidified water to remove sugars and other polar interferences.

    • Wash with ethyl acetate (B1210297) to remove less polar compounds.

    • Elute the anthocyanins with acidified methanol.

  • Final Preparation: Evaporate the methanol from the eluate under a stream of nitrogen and reconstitute the sample in the initial mobile phase. Filter through a 0.22 µm syringe filter before injection.

Protocol 2: HPLC Method for the Separation of Cyanidin Glycosides

This is a representative method and may require optimization for specific samples and instrumentation.

  • HPLC System: A standard HPLC system with a quaternary or binary pump, autosampler, column oven, and a DAD or PDA detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.[12]

  • Mobile Phase A: 5% Formic Acid in Water.[3]

  • Mobile Phase B: 100% Acetonitrile.

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-20 min: 10-25% B

    • 20-30 min: 25-40% B

    • 30-35 min: 40-10% B

    • 35-40 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 520 nm

  • Injection Volume: 10-20 µL

Visualization of Key Concepts

Method Development Logic for Resolving Co-elution

Method_Development_Logic start Initial Analysis: Co-elution Observed step1 Adjust Gradient Slope (Make it shallower) start->step1 decision1 Resolution Sufficient? step1->decision1 step2 Change Organic Solvent (Methanol <=> Acetonitrile) decision1->step2 No end Separation Achieved decision1->end Yes decision2 Resolution Sufficient? step2->decision2 step3 Modify Acid Modifier (Formic, Phosphoric, TFA) decision2->step3 No decision2->end Yes decision3 Resolution Sufficient? step3->decision3 step4 Change Column Chemistry (C18 => Phenyl-Hexyl) decision3->step4 No decision3->end Yes step4->end

Caption: A decision tree for systematic HPLC method development to resolve co-eluting peaks.

References

Preventing degradation of "Cyanidin 3-sambubioside 5-glucoside" during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Cyanidin 3-sambubioside 5-glucoside during sample preparation.

Troubleshooting Guides

This section addresses specific issues that may arise during experimental workflows, leading to the degradation of this compound.

Problem 1: Low or No Recovery of this compound After Extraction.

Possible Cause Troubleshooting Step
Incomplete Cell Lysis Ensure the plant material is finely and consistently ground to maximize the surface area for solvent contact.
Inappropriate Solvent Use polar solvents such as ethanol (B145695) or methanol, acidified to a pH between 1.0 and 3.0 with citric acid, acetic acid, formic acid, or dilute hydrochloric acid.[1]
Insufficient Extraction Time Consider extending the extraction duration or performing multiple extraction cycles to ensure complete recovery.[1]
Degradation During Extraction Follow the preventative measures outlined in the FAQs below, such as maintaining a low temperature and protecting the sample from light.

Problem 2: Color Change or Loss of Color in the Extract.

Possible Cause Troubleshooting Step
pH Shift Verify and maintain the pH of the solution below 3.0. Anthocyanins like this compound are most stable in acidic conditions, appearing red.[1][2] As the pH increases, they can become colorless or convert to a blue quinonoidal base, eventually leading to irreversible degradation.[1]
Exposure to Light Conduct all extraction and processing steps in a dark environment or use amber-colored glassware and vials to prevent photodegradation.[1]
Elevated Temperature Avoid heating the sample. Use cold extraction methods and if concentration is necessary, use a rotary evaporator at a temperature below 40°C.[1]
Oxidation Degas solvents and consider working under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of this compound?

This compound, like other anthocyanins, is highly sensitive to several environmental factors. The most significant contributors to its degradation are:

  • pH: It is most stable in highly acidic conditions (pH 1-3).[1][2] At higher pH values, its structure changes, leading to instability and color loss.[1]

  • Temperature: Elevated temperatures accelerate the rate of degradation.[1]

  • Light: Exposure to light, especially UV light, can cause the molecule to degrade.[1]

  • Oxygen: The presence of oxygen can lead to oxidative degradation.

  • Enzymes: The presence of enzymes like polyphenol oxidase in the plant matrix can degrade the compound.

  • Metal Ions: Certain metal ions can form complexes with the anthocyanin, leading to instability.

Q2: What is the optimal pH for the stability of this compound?

The optimal pH for the stability of this compound is in the acidic range, ideally between 1.0 and 3.0.[1] In this pH range, it exists predominantly as the stable red flavylium (B80283) cation.

Q3: What are the recommended storage conditions for samples containing this compound?

To ensure long-term stability, samples should be stored at low temperatures, ideally at -20°C or below, in the dark, and in an acidic buffer (pH 1-3).[1][3] Use amber-colored vials to protect from light. For powdered, purified compounds, storage at <-5°C in the dark is recommended.[3]

Quantitative Data on Anthocyanin Stability

Table 1: Thermal Degradation of Cyanidin-3-O-glucoside (C3G) at Different pH Values.

Temperature (°C)pHHalf-life (t½) in hoursDegradation Rate Constant (k) (h⁻¹)
702.5~29.5~0.023
704.0~10.4~0.067
707.0< 1> 0.693
902.5~1.5~0.462
904.0~1.1~0.630
907.0< 0.5> 1.386

Data adapted from studies on Cyanidin-3-O-glucoside degradation.[2]

Experimental Protocols

Protocol 1: Extraction of this compound from Plant Material

  • Sample Preparation: Freeze-dry the plant material to remove water and then grind it into a fine, homogenous powder.

  • Solvent Preparation: Prepare an extraction solvent of 70% ethanol (v/v) acidified with 0.1% hydrochloric acid to achieve a pH between 1.0 and 3.0.[1]

  • Extraction:

    • Add the powdered plant material to the acidified solvent in a flask (a common ratio is 1:20, w/v).[1]

    • Wrap the flask in aluminum foil to protect it from light.[1]

    • Stir the mixture on a magnetic stirrer at a low, controlled temperature (e.g., 4°C) for 2-12 hours.[1]

  • Filtration: Separate the solid residue from the liquid extract by vacuum filtration using Whatman No. 1 filter paper.[1]

  • Concentration: If necessary, concentrate the extract using a rotary evaporator with the water bath temperature maintained below 40°C.[1]

  • Storage: Store the final extract at -20°C in an amber vial.[1]

Protocol 2: Solid-Phase Extraction (SPE) for Clean-up and Purification

This protocol is for purifying the crude extract to isolate anthocyanins.

  • Cartridge Selection: Use a C18 SPE cartridge.[1]

  • Cartridge Conditioning:

    • Wash the cartridge with one column volume of methanol.

    • Equilibrate the cartridge with one column volume of acidified water (pH ~2).

  • Sample Loading: Load the crude extract onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with two column volumes of acidified water (pH ~2) to remove sugars and other polar impurities.

  • Elution: Elute the anthocyanins from the cartridge with one column volume of acidified methanol.

  • Drying and Storage: The eluted fraction can be dried under a stream of nitrogen and stored at -20°C or below in the dark.

Visualizations

Degradation_Pathway cluster_factors Degradation Factors cluster_compound This compound cluster_degradation Degradation Products cluster_prevention Preventative Measures pH High pH (>3) Anthocyanin Stable Form (Flavylium Cation) pH->Anthocyanin Temp High Temperature (>40°C) Temp->Anthocyanin Light Light Exposure Light->Anthocyanin Oxygen Oxygen Oxygen->Anthocyanin Unstable Unstable Intermediates (Carbinol, Chalcone) Anthocyanin->Unstable Degradation Initiation Degraded Degraded Products (Colorless) Unstable->Degraded Irreversible Conversion Low_pH Maintain pH 1-3 Low_pH->Anthocyanin Low_Temp Low Temperature (<4°C) Low_Temp->Anthocyanin Darkness Protect from Light Darkness->Anthocyanin Inert_Atmosphere Inert Atmosphere Inert_Atmosphere->Anthocyanin

Caption: Factors leading to the degradation of this compound and preventative measures.

Experimental_Workflow start Start: Plant Material prep Sample Preparation (Freeze-dry, Grind) start->prep extraction Acidified Solvent Extraction (Low Temp, Dark) prep->extraction filtration Filtration extraction->filtration concentration Concentration (if needed) (<40°C) filtration->concentration purification Optional: SPE Purification concentration->purification analysis Analysis (e.g., HPLC) concentration->analysis Direct Analysis purification->analysis storage Storage (-20°C, Dark, Acidic) analysis->storage end End: Stable Sample storage->end

Caption: Recommended experimental workflow for preparing samples containing this compound.

References

Technical Support Center: Optimization of Mobile Phase for Cyanidin 3-sambubioside 5-glucoside Separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the mobile phase for the separation of Cyanidin 3-sambubioside 5-glucoside using High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC).

Frequently Asked Questions (FAQs)

Q1: What is the most common stationary phase for the separation of this compound?

A: The most widely used stationary phase for the separation of anthocyanins, including this compound, is reversed-phase C18 (octadecyl-silica). Its nonpolar nature is well-suited for retaining and separating these moderately polar glycosides from other components in a sample matrix.

Q2: Which organic solvents are recommended for the mobile phase?

A: Acetonitrile (B52724) and methanol (B129727) are the preferred organic solvents for separating anthocyanins on reversed-phase columns. Acetonitrile often provides better separation efficiency, leading to sharper peaks and lower backpressure.

Q3: Why is it crucial to add an acid modifier to the mobile phase for anthocyanin analysis?

A: Adding a small amount of an acid, such as formic acid, acetic acid, or trifluoroacetic acid (TFA), to the aqueous portion of the mobile phase is essential for several reasons:

  • Improved Peak Shape: It suppresses the ionization of the phenolic hydroxyl groups on the anthocyanin structure, which minimizes peak tailing caused by secondary interactions with the silica-based stationary phase.[1][2][3]

  • Enhanced Stability: Anthocyanins are most stable at low pH. An acidic mobile phase helps to maintain the flavylium (B80283) cation form, which is the colored and stable form of the molecule.[4]

Q4: Should I use an isocratic or gradient elution for separating this compound?

A: Due to the complexity of natural extracts that often contain multiple anthocyanins and other flavonoids with a wide range of polarities, a gradient elution is almost always necessary. A gradient method, where the concentration of the organic solvent is gradually increased over time, allows for the effective separation of a broader range of compounds within a reasonable analysis time.[5][6]

Q5: What is a typical detection wavelength for this compound?

A: Anthocyanins, including this compound, exhibit maximum absorbance in the visible range, typically around 520 nm.[7][8][9] This wavelength is commonly used for their detection with a Diode-Array Detector (DAD) or a UV-Vis detector.

Troubleshooting Guide

This guide addresses common issues encountered during the chromatographic separation of this compound.

Problem: Poor Resolution or Co-eluting Peaks

  • Possible Cause: The gradient slope is too steep.

    • Solution: Decrease the rate of change of the organic solvent concentration to create a shallower gradient. This increases the interaction time of the analytes with the stationary phase and can improve the separation of closely eluting compounds.[6]

  • Possible Cause: The organic solvent choice is not optimal.

    • Solution: If using methanol, consider switching to acetonitrile. Acetonitrile often exhibits different selectivity for phenolic compounds and may resolve co-eluting peaks.

  • Possible Cause: The column temperature is not optimized.

    • Solution: Systematically evaluate the effect of column temperature (e.g., 30°C, 35°C, 40°C). Increasing the temperature can decrease mobile phase viscosity and improve efficiency, but its effect on selectivity can vary.

Problem: Peak Tailing

  • Possible Cause: Secondary interactions with the stationary phase.

    • Solution: Ensure an acidic modifier (e.g., 0.1-1% formic acid or acetic acid) is present in the mobile phase to suppress the ionization of silanol (B1196071) groups on the column packing.[1][2][3]

  • Possible Cause: Column contamination or aging.

    • Solution: Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol). If performance does not improve, the column may need to be replaced. Using a guard column is highly recommended to protect the analytical column.[10]

  • Possible Cause: Metal chelation.

    • Solution: Anthocyanins can chelate with metal ions in the HPLC system (e.g., stainless steel frits, tubing). Using a column with a metal-free or bio-inert hardware can mitigate this issue.

Problem: Shifting Retention Times

  • Possible Cause: Inadequate column equilibration.

    • Solution: Ensure the column is equilibrated with the initial mobile phase for a sufficient time (e.g., 10-15 column volumes) before each injection, especially when running a gradient.

  • Possible Cause: Inconsistent mobile phase preparation.

    • Solution: Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed. Evaporation of the organic component can alter the composition and affect retention times.

  • Possible Cause: Fluctuations in column temperature.

    • Solution: Use a column oven to maintain a constant and consistent temperature throughout the analysis.

Quantitative Data Presentation

The following table summarizes illustrative chromatographic conditions and retention times for this compound and related anthocyanins found in Maqui berry extracts, as derived from published literature.

CompoundMobile Phase AMobile Phase BGradientFlow Rate (mL/min)ColumnApprox. Retention Time (min)
This compound Water/Formic Acid (90:10 v/v)Acetonitrile/Water/Formic Acid (50:40:10 v/v/v)15-40% B (30 min)1.0C18~22
Delphinidin 3-sambubioside 5-glucosideWater/Formic Acid (90:10 v/v)Acetonitrile/Water/Formic Acid (50:40:10 v/v/v)15-40% B (30 min)1.0C18~20
Cyanidin 3,5-diglucosideWater/Formic Acid (90:10 v/v)Acetonitrile/Water/Formic Acid (50:40:10 v/v/v)15-40% B (30 min)1.0C18~23

Note: Retention times are approximate and can vary significantly based on the specific HPLC/UPLC system, column dimensions, and exact mobile phase preparation.

Experimental Protocols

Detailed Methodology for HPLC-DAD Analysis of this compound

This protocol provides a starting point for the separation of this compound from a plant extract. Optimization will likely be required based on the specific sample matrix and instrumentation.

  • Instrumentation:

    • HPLC or UPLC system equipped with a quaternary or binary pump, a degasser, an autosampler, a column oven, and a Diode-Array Detector (DAD).

    • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Reagents and Materials:

    • HPLC-grade acetonitrile.

    • HPLC-grade methanol.

    • Formic acid (or acetic acid/TFA).

    • Ultrapure water.

    • Syringe filters (0.22 µm or 0.45 µm).

  • Mobile Phase Preparation:

    • Mobile Phase A: 10% (v/v) formic acid in water.

    • Mobile Phase B: 50% (v/v) acetonitrile and 10% (v/v) formic acid in water.

    • Degas both mobile phases for at least 15 minutes using an ultrasonic bath or an online degasser.

  • Chromatographic Conditions:

    • Column Temperature: 35°C.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10-20 µL.

    • Detection Wavelength: 520 nm.

    • Gradient Program:

      • 0-5 min: 15% B

      • 5-35 min: Linear gradient from 15% to 40% B

      • 35-40 min: Hold at 40% B

      • 40-45 min: Linear gradient from 40% to 15% B

      • 45-55 min: Hold at 15% B (column re-equilibration)

  • Sample Preparation:

    • Extract the plant material with an acidified methanol or ethanol (B145695) solution (e.g., 80% methanol with 1% HCl).

    • Centrifuge the extract to pellet any solid material.

    • Filter the supernatant through a 0.22 µm or 0.45 µm syringe filter before injection.

Mandatory Visualization

Caption: Troubleshooting workflow for mobile phase optimization.

References

Challenges in the isolation and purification of "Cyanidin 3-sambubioside 5-glucoside"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the isolation and purification of Cyanidin 3-sambubioside 5-glucoside. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in isolating this compound?

The primary challenges in isolating this compound, an anthocyanin, stem from its inherent instability and the complexity of the natural matrices in which it is found. Key difficulties include:

  • Degradation: Anthocyanins are highly susceptible to degradation due to changes in pH, exposure to high temperatures, light, and oxygen.

  • Co-extraction of Contaminants: Crude extracts often contain a complex mixture of other compounds with similar polarities, such as sugars, organic acids, other flavonoids, and phenolic compounds, making separation difficult.

  • Low Yields: The concentration of this compound in natural sources can be variable, and losses are common during the multi-step extraction and purification processes.

Q2: From which natural sources is this compound typically isolated?

This compound is predominantly found in elderberries (Sambucus nigra). It has also been identified in other pigmented fruits and flowers.

Q3: What are the optimal storage conditions for purified this compound?

To ensure the stability of the purified compound, it should be stored in a powdered (lyophilized) form at -20°C or lower, in the dark, and under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation. For short-term storage, a solution in an acidified solvent (e.g., methanol (B129727) with 0.1% HCl) can be used if kept at low temperatures and protected from light.

Troubleshooting Guides

This section provides solutions to common problems encountered during the isolation and purification of this compound.

Low Yield of Target Compound
Symptom Possible Cause Troubleshooting Steps
Low concentration of anthocyanin in the initial extract. Inefficient extraction from the plant material.- Ensure the plant material is properly prepared (e.g., finely ground or freeze-dried).- Use an appropriate extraction solvent, typically acidified methanol or ethanol, to maintain anthocyanin stability.- Optimize the solid-to-liquid ratio and extraction time. Multiple extraction steps may be necessary.
Significant loss of compound during Solid Phase Extraction (SPE). - Improper conditioning of the SPE cartridge.- Inappropriate washing or elution solvents.- Anthocyanin degradation on the column.- Ensure the C18 cartridge is properly conditioned with methanol followed by acidified water.- Use acidified water to wash away polar impurities like sugars.- Elute with an appropriate volume of acidified methanol to ensure complete recovery.- Work quickly and at low temperatures to minimize on-column degradation.
Low recovery after preparative HPLC. - Suboptimal chromatographic conditions.- Degradation of the compound during the run.- Optimize the mobile phase composition and gradient to achieve good separation from co-eluting compounds.- Ensure the mobile phase is sufficiently acidic (e.g., with 0.1% formic acid or trifluoroacetic acid) to maintain the flavylium (B80283) cation form.- Collect fractions in tubes protected from light and consider cooling the fraction collector.
Compound Degradation (Color Change or Loss)
Symptom Possible Cause Troubleshooting Steps
Rapid color fading of the extract or purified solution. - pH is too high: Anthocyanins are most stable at a pH below 3. At higher pH, they can convert to colorless or less stable forms.[1]- Maintain an acidic environment (pH 1-3) throughout the extraction and purification process by using acidified solvents (e.g., with HCl or formic acid).
Browning or discoloration of the sample. - Exposure to high temperatures: Heat accelerates the degradation of anthocyanins.- Perform all extraction and purification steps at low temperatures (e.g., 4°C).- Use a rotary evaporator at a low temperature (below 40°C) for solvent removal.
Gradual loss of color over time, even at low temperatures. - Exposure to light and/or oxygen: Light and oxygen can cause photo- and oxidative degradation.- Work in a dimly lit environment or use amber-colored glassware to protect the sample from light.- Purge solvents with nitrogen or argon to remove dissolved oxygen.- Store extracts and purified fractions under an inert atmosphere.
Poor Purity of the Final Product
Symptom Possible Cause Troubleshooting Steps
Presence of multiple peaks in the analytical HPLC of the purified fraction. Co-elution of structurally similar compounds: Other anthocyanins, flavonoids, or phenolic acids may have similar retention times.- Adjust the HPLC mobile phase gradient to improve separation. A shallower gradient can increase resolution.- Experiment with different C18 columns from various manufacturers, as selectivity can differ.- Consider using a different stationary phase, such as a phenyl-hexyl column, which may offer different selectivity for aromatic compounds.
Broad or tailing peaks in the HPLC chromatogram. - Column overloading. - Secondary interactions with the stationary phase. - Reduce the amount of sample injected onto the preparative HPLC column.- Ensure the mobile phase is sufficiently acidic to suppress the ionization of silanol (B1196071) groups on the silica-based stationary phase.

Quantitative Data

The following tables provide a summary of quantitative data relevant to the isolation of this compound.

Table 1: Typical Concentration of this compound in Elderberry

Source Concentration Range (mg/100g fresh weight) Reference
European elderberry (Sambucus nigra L.)14.00 - 26.27Samdal, Kaack K., et al (1998)

Table 2: Stability of Cyanidin Glycosides under Different Conditions

Condition Observation General Implication for Purification
pH Most stable in acidic conditions (pH < 3).[1] Color and stability decrease as pH increases.Maintain acidic conditions throughout the entire isolation and purification process.
Temperature Degradation rate increases with temperature.[2]Perform all steps at low temperatures (e.g., 4°C) and use gentle heating for solvent evaporation.
Light Exposure to light, especially UV, can cause degradation.Protect samples from light by using amber glassware or covering with aluminum foil.
Oxygen The presence of oxygen can lead to oxidative degradation.Degas solvents and consider working under an inert atmosphere for sensitive samples.

Table 3: General Recovery Rates for Anthocyanin Purification Steps

Purification Step Typical Recovery Rate Notes
Solid Phase Extraction (SPE) 85-95%Recovery can be lower if the cartridge is not properly conditioned or if the elution volume is insufficient.[3]
Preparative HPLC 50-80%Recovery is highly dependent on the resolution of the target peak from impurities and the fraction collection parameters.

Experimental Protocols

Protocol 1: Extraction of this compound from Elderberries
  • Sample Preparation:

    • Freeze-dry fresh or frozen elderberries.

    • Grind the lyophilized berries into a fine powder using a blender or mill.

  • Extraction:

    • Weigh the powdered elderberry sample and place it in a flask.

    • Add acidified methanol (0.1% HCl, v/v) at a solid-to-liquid ratio of 1:10 (w/v).

    • Macerate the mixture on a shaker at 4°C in the dark for 12-24 hours.

    • Separate the solid material by centrifugation (e.g., 4000 x g for 15 minutes at 4°C).

    • Collect the supernatant.

    • Repeat the extraction on the pellet with fresh acidified methanol to maximize yield.

    • Combine the supernatants.

  • Concentration:

    • Concentrate the combined extracts using a rotary evaporator at a temperature below 40°C until the volume is reduced by approximately 90%.

Protocol 2: Purification by Solid Phase Extraction (SPE)
  • Cartridge Conditioning:

    • Pass 5 mL of methanol through a C18 SPE cartridge.

    • Equilibrate the cartridge by passing 10 mL of acidified water (0.1% HCl, v/v) through it. Do not allow the cartridge to go dry.

  • Sample Loading:

    • Load the concentrated crude extract onto the conditioned C18 cartridge.

  • Washing:

    • Wash the cartridge with 10 mL of acidified water (0.1% HCl, v/v) to remove polar impurities such as sugars and organic acids.

  • Elution:

    • Elute the anthocyanins from the cartridge with 5 mL of acidified methanol (0.1% HCl, v/v).

    • Collect the colored eluate.

  • Drying:

    • Dry the eluted fraction under a stream of nitrogen or using a rotary evaporator at low temperature.

Protocol 3: Purification by Preparative High-Performance Liquid Chromatography (HPLC)
  • Sample Preparation:

    • Reconstitute the dried, SPE-purified extract in a small volume of the initial mobile phase.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18 semi-preparative column (e.g., 10 x 250 mm, 5 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from 5% to 25% B over 40 minutes. (This is a starting point and should be optimized based on analytical HPLC results).

    • Flow Rate: 4-5 mL/min.

    • Detection: 520 nm.

    • Injection Volume: Dependent on the column size and sample concentration, typically 100-500 µL.

  • Fraction Collection:

    • Collect the peak corresponding to this compound based on its retention time, which should be predetermined by analytical HPLC-MS.

  • Post-Purification:

    • Combine the collected fractions containing the pure compound.

    • Remove the organic solvent using a rotary evaporator.

    • Lyophilize the aqueous fraction to obtain the purified compound as a powder.

Visualizations

Experimental Workflow

experimental_workflow start Start: Elderberry Fruit extraction Extraction (Acidified Methanol) start->extraction centrifugation Centrifugation extraction->centrifugation supernatant Crude Anthocyanin Extract centrifugation->supernatant concentration Concentration (Rotary Evaporation) supernatant->concentration spe Solid Phase Extraction (SPE) (C18 Cartridge) concentration->spe spe_wash Wash (Sugars, Acids) spe->spe_wash spe_elution Elution (Acidified Methanol) spe->spe_elution partially_purified Partially Purified Extract spe_elution->partially_purified prep_hplc Preparative HPLC (C18 Column) partially_purified->prep_hplc fraction_collection Fraction Collection prep_hplc->fraction_collection impurities Other Anthocyanins & Flavonoids fraction_collection->impurities final_product Purified this compound fraction_collection->final_product

Caption: Workflow for the isolation and purification of this compound.

Logical Relationships in Troubleshooting Degradation

degradation_troubleshooting degradation Compound Degradation (Color Loss/Browning) ph High pH (>3) degradation->ph temp High Temperature (>40°C) degradation->temp light_o2 Light & Oxygen Exposure degradation->light_o2 solution_ph Maintain pH 1-3 (Acidified Solvents) ph->solution_ph Solution solution_temp Low Temperature Processing (e.g., 4°C) temp->solution_temp Solution solution_light_o2 Protect from Light & Use Inert Atmosphere light_o2->solution_light_o2 Solution

Caption: Key factors causing degradation and their solutions.

References

Technical Support Center: Enhancing the Bioavailability of Cyanidin 3-Sambubioside 5-Glucoside

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in vivo studies of Cyanidin (B77932) 3-Sambubioside 5-Glucoside (C3S5G). The focus is on strategies to overcome its inherently low bioavailability to achieve reliable and reproducible experimental outcomes.

Troubleshooting Guide: In Vivo Studies

This guide addresses common problems encountered during animal studies involving the oral administration of Cyanidin 3-Sambubioside 5-Glucoside.

Question 1: Why am I observing very low or undetectable plasma concentrations of the parent C3S5G after oral administration to rodents?

Answer: This is a frequent challenge stemming from the inherent physicochemical properties of anthocyanins. Several factors could be contributing to this issue.[1][2]

  • Possible Cause 1: Poor Stability in the Gastrointestinal (GI) Tract.

    • Anthocyanins are highly unstable and susceptible to degradation under neutral or alkaline pH conditions, such as those found in the small intestine.[3][4] They are most stable at a low pH.[5] Factors like temperature, light, and the presence of oxygen can also lead to significant degradation of the compound before it can be absorbed.[1][4]

  • Possible Cause 2: Low Membrane Permeability and Poor Absorption.

    • C3S5G is a water-soluble molecule with low lipid solubility, which hinders its ability to passively diffuse across the lipid bilayer of intestinal epithelial cells.[3] The complex glycosylation of the molecule can also impact its size and polarity, further influencing absorption.[1]

  • Possible Cause 3: Extensive First-Pass Metabolism.

    • Once ingested, anthocyanins can be extensively metabolized by enzymes in the intestinal wall and liver (first-pass effect) and by the gut microbiota in the colon.[2][6] This results in the parent compound being converted into various metabolites before it reaches systemic circulation.[6] The bioavailability of anthocyanins is often very low, with estimates suggesting less than 1-2% of the ingested amount reaches the plasma.[3][4][7]

  • Possible Cause 4: Insufficiently Sensitive Analytical Method.

    • Given the low concentrations expected in plasma (typically in the nanomolar range), the analytical method used for quantification may lack the required sensitivity.[2][5]

Troubleshooting Steps:

  • Verify Compound Stability: Test the stability of your C3S5G formulation in simulated gastric and intestinal fluids (low and high pH, respectively) to assess the extent of degradation.

  • Enhance Formulation: Move beyond simple aqueous solutions. Utilize formulation strategies known to protect anthocyanins and improve absorption (see Table 2 and FAQ 2).

  • Optimize Analytical Method: Develop and validate a highly sensitive analytical method, such as liquid chromatography with tandem mass spectrometry (LC-MS/MS), for quantification.[8][9] Ensure the lower limit of quantitation (LLOQ) is sufficient to detect clinically relevant concentrations (e.g., < 5 ng/mL).[9]

  • Analyze for Metabolites: Shift the analytical focus from the parent compound to its expected metabolites (e.g., cyanidin-3-glucoside, cyanidin, protocatechuic acid, ferulic acid).[10] The biological effects observed may be attributable to these metabolites.

Question 2: My results show high inter-animal variability in plasma concentrations. What could be the cause?

Answer: High variability is common in bioavailability studies and can be attributed to several physiological and technical factors.[6]

  • Possible Cause 1: Inconsistent Oral Gavage Technique.

    • Improper technique can lead to inaccurate dosing, reflux of the administered substance, or accidental administration into the trachea, causing significant variation.

  • Possible Cause 2: Differences in Gut Microbiota.

    • The composition of gut microbiota varies between individual animals and plays a crucial role in metabolizing anthocyanins.[6] This variation can lead to different metabolite profiles and concentrations.

  • Possible Cause 3: Physiological Differences.

    • Factors such as differences in gastric emptying time, intestinal transit time, and enzymatic activity (e.g., UGTs, SULTs) can affect the rate and extent of absorption and metabolism.[6]

Troubleshooting Steps:

  • Standardize Procedures: Ensure all personnel are thoroughly trained in oral gavage. Standardize the fasting time before dosing to minimize variability from food in the GI tract.

  • Use Appropriate Gavage Volume: The recommended maximum oral gavage volume for rats is 10-20 ml/kg and for mice is 10 ml/kg.[11][12] Exceeding this can cause distress and increase variability.

  • Increase Sample Size: A larger group of animals can help to mitigate the effects of individual physiological variations on the statistical outcome.

  • Consider Co-housing: Co-housing animals for a period before the study can help normalize their gut microbiota to some extent.

Frequently Asked Questions (FAQs)

Q1: What are the key factors that degrade this compound? A1: The stability of C3S5G, like other anthocyanins, is critically affected by several environmental and physiological factors.[4] The most significant ones are summarized in the table below.

Factor Effect on Stability Reference
pH Most stable in acidic conditions (pH 1-3). Degrades rapidly as pH becomes neutral or alkaline, leading to loss of color and structure.[3][4]
Temperature Higher temperatures accelerate the rate of degradation. Low-temperature storage is crucial.[3][4]
Oxygen The presence of oxygen can lead to oxidative degradation of the molecule.[4]
Light Exposure to light, particularly UV light, can cause the compound to degrade.[1][3]
Enzymes Digestive enzymes in the GI tract can contribute to the biotransformation and degradation of anthocyanins.[1]
Metal Ions Certain metal ions can form complexes with anthocyanins, altering their stability and color.[3]

Q2: What are the most effective strategies to enhance the bioavailability of C3S5G for in vivo studies? A2: Several formulation and co-administration strategies can be employed to protect C3S5G from degradation and improve its absorption.[8][13]

Strategy Mechanism of Action Reported Improvement (General Anthocyanins) Reference
Nanoencapsulation Encapsulates the anthocyanin in nanoparticles (e.g., liposomes, polymeric nanoparticles), protecting it from pH-induced degradation in the GI tract and improving cellular uptake.Significantly increased plasma concentrations and AUC.[8][14]
Microencapsulation Encapsulates the compound in a protective matrix (e.g., proteins, polysaccharides) to control its release and enhance stability during digestion.Improved stability and sustained release in simulated GI conditions.[7][14]
Co-administration with Proteins Proteins like β-lactoglobulin can form complexes with anthocyanins, protecting them from degradation during digestion.Attenuated degradation and promoted higher metabolite concentrations in plasma.[7]
Co-pigmentation Formation of complexes with other phenolic compounds (co-pigments) can enhance stability against factors like temperature and light.Increased color stability and resistance to degradation.[3]
Structural Modification (Acylation) Adding acyl groups to the sugar moieties can increase the lipophilicity and stability of the anthocyanin.Enhanced color stability and antioxidant activity.[3]

Q3: What are the primary metabolites of C3S5G that I should be looking for in plasma and urine? A3: Due to extensive metabolism, the concentration of metabolites in plasma is often significantly higher than that of the parent compound. The metabolic pathway likely involves initial deglycosylation followed by degradation of the aglycone. Key metabolites to target for analysis include:

  • Glycoside Metabolites: Cyanidin 3-sambubioside, Cyanidin 3-glucoside.

  • Aglycone: Cyanidin.

  • Phenolic Acid Degradation Products: Protocatechuic acid and phloroglucinaldehyde are common degradation products of the cyanidin aglycone.

  • Phase II Conjugates: Glucuronidated, sulfated, and methylated forms of the parent compound and its primary metabolites.[1]

Experimental Protocols & Workflows

Experimental Workflow for a Pharmacokinetic Study

The following diagram outlines a typical workflow for an in vivo pharmacokinetic study of C3S5G in a rodent model.

G cluster_prep Phase 1: Preparation cluster_invivo Phase 2: In Vivo cluster_analysis Phase 3: Bioanalysis cluster_data Phase 4: Data Interpretation Formulation Compound Formulation (e.g., Nanoparticle Suspension) QC Formulation QC (Concentration, Stability) Formulation->QC Dosing Animal Acclimation & Fasting QC->Dosing Gavage Oral Gavage (t=0) Dosing->Gavage Sampling Serial Blood Sampling (e.g., 0.25, 0.5, 1, 2, 4, 8, 24h) Gavage->Sampling Plasma Plasma Separation (Centrifugation) Sampling->Plasma Extraction Sample Preparation (SPE or Protein Precipitation) Plasma->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS PK Pharmacokinetic Analysis (Cmax, Tmax, AUC) LCMS->PK Stats Statistical Analysis PK->Stats

Caption: Workflow for in vivo bioavailability studies.

Factors Limiting Anthocyanin Bioavailability

This diagram illustrates the primary barriers that reduce the systemic availability of orally administered C3S5G.

G Bioavailability Low Systemic Bioavailability Stability Chemical Instability Stability->Bioavailability Absorption Poor Absorption Absorption->Bioavailability Metabolism Extensive Metabolism Metabolism->Bioavailability pH High GI pH pH->Stability Temp Temperature Temp->Stability Permeability Low Permeability Permeability->Absorption Efflux Efflux Pumps Efflux->Absorption Gut Gut Microbiota Gut->Metabolism FirstPass First-Pass Effect FirstPass->Metabolism

Caption: Key factors that limit bioavailability.

Protocol 1: In Vivo Oral Administration and Blood Sampling (Rat Model)

1. Animal Preparation:

  • Use adult male Wistar or Sprague-Dawley rats (200-250g).

  • Acclimate animals for at least one week before the experiment.

  • Fast the animals overnight (12-16 hours) before dosing but allow free access to water.[11]

2. Oral Gavage Procedure:

  • Weigh the rat to calculate the precise dosing volume (max volume: 10-20 ml/kg).[11]

  • Restrain the rat firmly but gently. The head should be extended to create a straight line through the neck and esophagus.[11][15]

  • Measure the gavage needle externally from the tip of the rat's nose to the last rib to determine the correct insertion depth.[11]

  • Gently insert the ball-tipped gavage needle into the esophagus. The animal should swallow as the tube is advanced. Do not force the needle.[15]

  • Administer the compound suspension slowly.[16]

3. Blood Sampling:

  • Collect blood samples (approx. 0.2-0.3 mL) from the tail vein or saphenous vein at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).[8]

  • Collect samples into heparinized or EDTA-coated tubes.

  • Keep the tubes on ice.

4. Plasma Preparation:

  • Centrifuge the blood samples (e.g., 4000 rpm for 10 minutes at 4°C) within 30 minutes of collection to separate the plasma.[8]

  • Transfer the supernatant (plasma) to new, clearly labeled microcentrifuge tubes.

  • Store plasma samples at -80°C until bioanalysis.[8]

Protocol 2: Plasma Sample Preparation and Analysis by LC-MS/MS

1. Sample Preparation (Solid-Phase Extraction - SPE):

  • Thaw plasma samples on ice.

  • Acidify the plasma sample (e.g., with 1% formic acid in water) to improve anthocyanin stability.[17]

  • Condition an SPE cartridge (e.g., Agilent Bond Elut Plexa) with methanol (B129727) and then with acidified water.[17]

  • Load the diluted plasma sample onto the cartridge.

  • Wash the cartridge with acidified water to remove interferences.

  • Elute the anthocyanins with acidified methanol.[17]

  • Dry the eluent under a stream of nitrogen.

  • Reconstitute the residue in a suitable mobile phase for LC-MS/MS injection.

2. LC-MS/MS Analysis:

  • Chromatography: Use a C18 column (e.g., Zorbax SB-C18) for separation.[9]

  • Mobile Phase: Employ a gradient elution using a binary solvent system, typically water with a small percentage of formic acid (Solvent A) and acetonitrile (B52724) or methanol with formic acid (Solvent B).

  • Mass Spectrometry: Operate a triple-quadrupole mass spectrometer in positive ion mode with an electrospray ionization (ESI) source.

  • Quantification: Use Multiple Reaction Monitoring (MRM) mode. For a related compound, cyanidin-3-glucoside, the transition is m/z 449 -> 287.[9] A similar fragmentation pattern would be expected for C3S5G and its metabolites. An appropriate internal standard (e.g., quercetin-3-O-glucoside) should be used.[9]

  • Calibration: Construct a calibration curve using matrix-matched standards to ensure accurate quantification.[17]

Potential Signaling Pathway Modulation by Cyanidin Metabolites

Anthocyanins and their metabolites are known to exert antioxidant effects, partly through the activation of the Nrf2 signaling pathway.

G cluster_0 Cytoplasm cluster_1 Nucleus Metabolite Cyanidin / Protocatechuic Acid (Active Metabolite) Keap1 Keap1 Metabolite->Keap1 Inhibits Complex Keap1-Nrf2 Complex (Inactive) Keap1->Complex Nrf2 Nrf2 Nrf2->Complex Nrf2_nuc Nrf2 Complex->Nrf2_nuc Nrf2 Release & Translocation Nucleus Nucleus ARE ARE Nrf2_nuc->ARE Binds Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Genes Promotes Transcription Response Cellular Protection & Antioxidant Response Genes->Response

Caption: Nrf2 antioxidant response pathway activation.

References

Minimizing isomerization of "Cyanidin 3-sambubioside 5-glucoside" during analysis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Analysis of Cyanidin 3-sambubioside 5-glucoside

This guide provides researchers, scientists, and drug development professionals with essential information to minimize the isomerization and degradation of this compound during analytical procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is it challenging to analyze?

This compound is a type of anthocyanin, a natural water-soluble pigment found in many purple and red plants, such as elderberries.[1][2] Like other anthocyanins, its chemical structure is highly sensitive to environmental factors, making it prone to structural changes (isomerization) and degradation during extraction and analysis.[3][4][5] The primary challenge is maintaining the molecule in its native, stable form to ensure accurate quantification and characterization.

Q2: My sample extract is rapidly losing its characteristic red/purple color. What is causing this?

Color loss is a direct indicator of anthocyanin degradation. The most common causes are:

  • High pH: Anthocyanins are most stable and intensely colored at a low pH (1-3).[3][6][7] As the pH increases towards neutral (pH 4-5), the stable red flavylium (B80283) cation is converted to a colorless hemiketal form, and at higher pH levels, it rapidly degrades.[8][9]

  • Elevated Temperature: Heat accelerates the degradation of anthocyanins.[4][7][8] High temperatures during extraction or sample processing can lead to the breakdown of the molecule.[8]

  • Exposure to Oxygen: The combination of high temperature and oxygen is particularly destructive to anthocyanin stability.[4]

  • Light Exposure: Direct light can also promote the degradation of anthocyanin structures.[4][10]

Q3: I am observing inconsistent or shifting peaks in my HPLC chromatogram. Could this be isomerization?

Yes, this is a strong possibility. The appearance of multiple, broad, or shifting peaks can indicate that the analyte is not stable under the analytical conditions. Anthocyanins exist in a dynamic equilibrium between different structural forms depending on the pH.[10] Inconsistent pH in your sample or mobile phase can lead to the presence of multiple isomers (e.g., flavylium cation, hemiketal, chalcone), each with a different retention time. Degradation products will also appear as separate peaks.[11][12]

Q4: What is the ideal pH for working with this compound?

To ensure maximum stability, all solvents and solutions (for extraction, dilution, and chromatography) should be maintained at an acidic pH, ideally between pH 1.0 and 3.0 .[3][6][13] In this pH range, the molecule exists predominantly as the flavylium cation, its most stable and colored form.[3][9][12]

Q5: How should I prepare my solvents for extraction and HPLC analysis to prevent degradation?

Solvent preparation is critical.

  • For Extraction: Use a mixture of polar solvents like methanol (B129727), ethanol, or water.[3][13] This solvent should be acidified with a weak acid to bring the pH to approximately 2-3.[3][13] Commonly used acids include formic acid, acetic acid, or citric acid.[3][13] For example, a solution of 0.1% formic acid in 50% methanol is a suitable extraction solvent.[11]

  • For HPLC Mobile Phase: The mobile phase must be acidic to keep the anthocyanin in its flavylium cation form.[12] A typical mobile phase consists of a gradient of acidified water (Eluent A) and an acidified organic solvent like acetonitrile (B52724) or methanol (Eluent B).[14][15] Using an acid modifier like formic acid is standard practice.[12]

Q6: What are the recommended storage conditions for my samples and extracts?

To preserve the integrity of this compound, extracts should be stored under the following conditions:

  • Temperature: Store at low temperatures, ideally at -20°C or below for long-term storage.[16]

  • Light: Protect from light by using amber vials or by wrapping containers in aluminum foil.

  • Atmosphere: For maximum stability, purge the headspace of the storage container with an inert gas like nitrogen to displace oxygen.[4]

  • pH: Ensure the extract is acidified to a pH of 2-3 before storage.

Troubleshooting Guide

Problem Probable Cause(s) Recommended Solution(s)
Low Analyte Recovery 1. Degradation during Extraction: pH is too high; temperature is too high.[3][7][8] 2. Incomplete Extraction: Incorrect solvent choice or insufficient extraction time.1. Use an acidified solvent (pH 2-3) and perform extraction at low temperatures (e.g., 4°C) or for a minimal, optimized duration if using heat-assisted methods.[3][17] 2. Use polar solvents like acidified methanol or ethanol.[3][13] Consider using ultrasonic-assisted extraction to improve efficiency at lower temperatures.[3]
Poor Peak Shape in HPLC (Tailing, Broadening) 1. On-Column Isomerization: Mobile phase pH is not sufficiently acidic. 2. Silanol (B1196071) Interactions: Ionic interactions between the flavylium cation and free silanol groups on the column packing.[18]1. Ensure the mobile phase pH is low and stable (e.g., using 0.5% formic acid).[12] 2. Use a well-end-capped C18 column. Ensure the mobile phase pH is sufficiently low (e.g., below 2.0) to suppress silanol activity.[18]
Irreproducible Results 1. Sample Degradation over Time: Inconsistent storage conditions or analysis of samples after prolonged standing at room temperature.[16] 2. Inconsistent Sample pH: Variation in the pH of the sample diluent.1. Analyze samples immediately after preparation. If storage is needed, use -20°C in the dark.[16] Perform stability tests to determine how long samples are viable at benchtop conditions.[16] 2. Use a buffered or consistently acidified diluent for all samples and standards.
Sample Color Fades Quickly 1. High pH: The sample or solvent is not acidic enough.[6][7] 2. Light Exposure: Sample is left unprotected from ambient light.[10] 3. Oxygen Presence: Dissolved oxygen in the solvent is promoting degradation.[4]1. Immediately acidify the sample upon extraction or dissolution to pH 2-3.[3][13] 2. Work under subdued light and use amber glassware. 3. Degas solvents before use.

Quantitative Data Summary

The stability of anthocyanins is highly dependent on temperature and pH. The following table summarizes the degradation of Cyanidin-3-O-glucoside (C3G), a closely related compound, under various conditions, illustrating the critical impact of these factors.

Table 1: Degradation of Cyanidin-3-O-glucoside (C3G) After 8 Hours

pHTemperatureC3G Loss (%)
2.5 70 °C21%
2.5 90 °C95%
4.0 70 °C53%
4.0 90 °C98%
7.0 70 °C~100%
7.0 90 °C~100%

Data adapted from a stability study on haskap berry extracts.[8]

Experimental Protocols

Protocol 1: Optimized Extraction of this compound

This protocol is designed to maximize yield while minimizing degradation.

  • Sample Preparation: If starting with solid material (e.g., plant tissue), freeze-dry and grind it into a fine powder. Perform all steps under subdued light.

  • Extraction Solvent Preparation: Prepare a solution of methanol (or ethanol) and water (e.g., 70:30 v/v) containing 0.1% formic acid to achieve a pH between 2 and 3.[3][11] Pre-chill the solvent to 4°C.

  • Extraction:

    • Add the powdered sample to the pre-chilled extraction solvent at a solid-to-solvent ratio of 1:10 (w/v).

    • Macerate the sample in an ultrasonic bath for 15-20 minutes, ensuring the water bath temperature does not exceed 25°C.[3]

    • Alternatively, stir the mixture for 1-2 hours at 4°C in the dark.

  • Clarification:

    • Centrifuge the mixture at 4000 x g for 15 minutes at 4°C.

    • Carefully decant the supernatant.

  • Filtration: Filter the supernatant through a 0.45 µm syringe filter (PTFE or other solvent-compatible material) into an amber vial for analysis or storage.

  • Storage: If not analyzing immediately, flush the vial with nitrogen, cap tightly, and store at -20°C or below.[16]

Protocol 2: HPLC-DAD Analysis

This method provides a baseline for the quantification of this compound.

  • Instrumentation: HPLC system with a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[15]

  • Mobile Phase A: Water with 0.5% formic acid.

  • Mobile Phase B: Acetonitrile (or Methanol) with 0.5% formic acid.

  • Gradient Elution:

    • 0-5 min: 5% B

    • 5-20 min: 5% to 30% B (linear gradient)

    • 20-25 min: 30% to 50% B (linear gradient)

    • 25-30 min: Hold at 50% B

    • Follow with a re-equilibration step at initial conditions.

  • Flow Rate: 1.0 mL/min.[15]

  • Column Temperature: 30°C.[15]

  • Detection Wavelength: 520 nm.[11][12]

  • Injection Volume: 10 µL.

  • Sample Preparation: Dilute the extract from Protocol 1 with Mobile Phase A to an appropriate concentration.

Visualizations

G cluster_pre Sample Preparation cluster_ext Extraction cluster_post Analysis & Storage Start Plant Material Grind Grind to Powder (Cryogenic if possible) Start->Grind Extract Extract with Acidified Solvent (pH 2-3, < 25°C, Dark) Grind->Extract Centrifuge Centrifuge (4°C) Extract->Centrifuge Filter Filter (0.45 µm) into Amber Vial Centrifuge->Filter Analyze Immediate HPLC Analysis (Acidified Mobile Phase) Filter->Analyze Store Store Extract (-20°C, Dark, N2 Atmosphere) Filter->Store If delayed

Caption: Analytical workflow designed to minimize analyte degradation.

G cluster_key pH Impact on Anthocyanin Structure A Flavylium Cation (Red/Purple) Stable Form B Hemiketal (Colorless) Isomer A->B  pH increases to 4-5 (Equilibrium Shift)   C Chalcone (Yellow/Colorless) Degradation Precursor B->C  pH > 5 or Heat (Ring Opening)   D Further Degradation Products C->D Irreversible Key Key Condition: Maintain pH < 3 to keep equilibrium at Flavylium Cation

References

Validation & Comparative

A Comparative Guide to HPLC Method Validation for Cyanidin 3-Sambubioside 5-Glucoside Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of specific anthocyanins like Cyanidin (B77932) 3-sambubioside 5-glucoside is paramount for ensuring product quality, efficacy, and for conducting reliable scientific investigation. High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique for this purpose. This guide provides a comprehensive comparison of a validated HPLC method for Cyanidin 3-sambubioside 5-glucoside quantification against alternative methods, supported by experimental data and detailed protocols.

Performance Comparison of Analytical Methods

The choice of an analytical method hinges on a balance of performance, speed, cost, and the specific requirements of the analysis. The following table summarizes the typical performance characteristics of a validated HPLC method compared to Ultra-High-Performance Liquid Chromatography (UHPLC) and the pH differential spectrophotometric method for the quantification of this compound.

ParameterHPLC-DADUHPLC-MS/MSpH Differential Method
Principle Chromatographic separation based on polarity, with detection by Diode Array Detector.Chromatographic separation using smaller particle size columns at higher pressures, with mass spectrometric detection.Spectrophotometric measurement based on the structural transformation of anthocyanins with a change in pH.
Specificity High; can separate and quantify individual anthocyanins.Very High; provides structural information and can resolve isomers.Low; measures total monomeric anthocyanins, cannot differentiate between individual compounds.[1][2]
**Linearity (R²) **> 0.999[3]> 0.999[4]Not applicable for individual compounds.
Limit of Detection (LOD) 0.06 - 0.40 µg/mL[5]< 2.3 ng/mL[4]Dependent on total anthocyanin concentration.
Limit of Quantification (LOQ) 0.20 - 1.20 µg/mL[5]< 8.1 ng/mL[4]Dependent on total anthocyanin concentration.
Precision (%RSD) < 10% (Inter-day)[6]< 15% (Inter-day)[4]Generally higher variability.
Accuracy (% Recovery) 80-120%[6]54-108%[4]Can be affected by interfering substances.
Analysis Time 20 - 40 minutes< 15 minutes< 5 minutes per sample
Cost ModerateHighLow
Throughput ModerateHighHigh

Experimental Protocols

Validated HPLC-DAD Method for this compound Quantification

This protocol is adapted from established methods for the analysis of cyanidin glycosides.[6][7]

1. Sample Preparation (Solid-Phase Extraction - SPE)

  • Condition a C18 SPE cartridge by passing 5 mL of methanol (B129727), followed by 5 mL of acidified water (0.1% formic acid in water).

  • Load the sample extract (dissolved in a minimal amount of acidified water) onto the SPE cartridge.

  • Wash the cartridge with 10 mL of acidified water to remove sugars and other highly polar interferences.

  • Elute the anthocyanins with 5 mL of acidified methanol (0.1% formic acid in methanol).

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 35°C.

  • Reconstitute the dried extract in a known volume of the initial mobile phase for HPLC analysis.

2. HPLC-DAD Conditions

  • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 5% Formic Acid in Water.[6]

  • Mobile Phase B: 100% Acetonitrile.

  • Gradient Elution:

    • 0-5 min: 5% B

    • 5-20 min: 5-20% B (linear gradient)

    • 20-25 min: 20-30% B (linear gradient)

    • 25-30 min: 30-5% B (linear gradient)

    • 30-35 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.[6]

  • Column Temperature: 35°C.

  • Injection Volume: 20 µL.

  • Detection Wavelength: 520 nm.[1]

3. Method Validation Parameters

The method should be validated according to ICH guidelines, assessing the following parameters:[6]

  • Specificity: Demonstrated by the baseline resolution of the this compound peak from other sample components.

  • Linearity: A calibration curve is constructed by plotting the peak area against the concentration of a certified reference standard over a range of at least five concentrations. The correlation coefficient (R²) should be ≥ 0.999.

  • Accuracy: Determined by performing recovery studies on a sample matrix spiked with known concentrations of the standard. Recoveries should typically be within 90-110%.

  • Precision:

    • Repeatability (Intra-day precision): The relative standard deviation (%RSD) of the peak areas of at least six replicate injections of a standard solution on the same day should be ≤ 2%.

    • Intermediate Precision (Inter-day precision): The %RSD of the analysis of the same sample on different days, by different analysts, or with different equipment. The %RSD should be ≤ 5%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[8]

  • Robustness: The method's performance is evaluated by introducing small, deliberate variations in chromatographic conditions (e.g., pH of the mobile phase, column temperature, flow rate).

Alternative Method: pH Differential Spectrophotometry

This method is a rapid and cost-effective way to determine total monomeric anthocyanin content.[1][2]

1. Principle

Anthocyanins undergo a reversible structural transformation with a change in pH. The colored oxonium form exists at pH 1.0, while the colorless hemiketal form predominates at pH 4.5. The difference in absorbance at the wavelength of maximum absorption (λvis-max) is proportional to the total anthocyanin concentration.

2. Procedure

  • Prepare two buffer systems: potassium chloride buffer (0.025 M), pH 1.0, and sodium acetate (B1210297) buffer (0.4 M), pH 4.5.

  • Dilute the sample extract with the pH 1.0 buffer and a separate aliquot with the pH 4.5 buffer to an appropriate concentration to yield an absorbance reading between 0.2 and 1.2 at λvis-max.

  • Let the solutions stand for 15-30 minutes.

  • Measure the absorbance of each solution at the λvis-max (determined for the specific anthocyanin, typically around 520 nm for cyanidin derivatives) and at 700 nm (to correct for haze).

  • Calculate the absorbance difference (A) = (Aλvis-max - A700nm)pH 1.0 - (Aλvis-max - A700nm)pH 4.5.

  • Calculate the total monomeric anthocyanin concentration (mg/L) = (A x MW x DF x 1000) / (ε x L), where MW is the molecular weight of this compound, DF is the dilution factor, ε is the molar extinction coefficient, and L is the pathlength in cm.

Visualizing the Workflow and Method Comparison

To provide a clearer understanding of the processes involved, the following diagrams illustrate the HPLC method validation workflow and a comparison of the analytical methods.

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Guidelines) Dev_Start Start Optimize_Params Optimize HPLC Parameters (Column, Mobile Phase, Gradient) Dev_Start->Optimize_Params Dev_End Developed Method Optimize_Params->Dev_End Specificity Specificity Dev_End->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Validation_Report Validation Report Robustness->Validation_Report

Figure 1: Workflow for the validation of an HPLC method.

Method_Comparison cluster_hplc HPLC-DAD cluster_uhplc UHPLC-MS/MS cluster_ph pH Differential Analyte This compound HPLC_Spec High Specificity Analyte->HPLC_Spec Individual Quantification UHPLC_Spec Very High Specificity Analyte->UHPLC_Spec High-Throughput & Structural Info PH_Spec Low Specificity (Total Anthocyanins) Analyte->PH_Spec Total Content Estimation HPLC_Quant Accurate Quantification HPLC_Spec->HPLC_Quant HPLC_Time Moderate Analysis Time HPLC_Quant->HPLC_Time UHPLC_Quant High Sensitivity UHPLC_Spec->UHPLC_Quant UHPLC_Time Fast Analysis UHPLC_Quant->UHPLC_Time PH_Quant Screening Tool PH_Spec->PH_Quant PH_Time Very Fast PH_Quant->PH_Time

Figure 2: Comparison of analytical methods.

References

A Comparative Analysis of the Bioactivity of Cyanidin 3-sambubioside 5-glucoside and Cyanidin 3-glucoside

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review for researchers and drug development professionals.

In the realm of anthocyanins, cyanidin-based glycosides are lauded for their potent bioactive properties, holding promise for applications in functional foods and pharmaceuticals. This guide provides a detailed comparison of two such compounds: Cyanidin (B77932) 3-sambubioside 5-glucoside and the more extensively studied Cyanidin 3-glucoside (C3G). While a wealth of experimental data exists for C3G, research on the specific bioactivities of Cyanidin 3-sambubioside 5-glucoside is notably limited in the current scientific literature. This comparison, therefore, presents a comprehensive overview of C3G's bioactivity, juxtaposed with the available information for its more complexly glycosylated counterpart.

Chemical Structures at a Glance

This compound and Cyanidin 3-glucoside share the same core anthocyanidin, cyanidin. The key difference lies in their glycosylation patterns. C3G has a single glucose molecule attached at the 3-position of the C-ring. In contrast, this compound has a sambubioside (a disaccharide composed of xylose and glucose) at the 3-position and an additional glucose molecule at the 5-position. This difference in glycosylation is expected to influence their bioavailability and biological activity.

Comparative Bioactivity: A Data-Driven Overview

Antioxidant Activity

Cyanidin 3-glucoside is a potent antioxidant, effectively scavenging free radicals and protecting cells from oxidative damage.[1][2][3] Its antioxidant capacity has been evaluated using various assays.

Antioxidant AssayTest SystemKey Findings for Cyanidin 3-glucosideReference
DPPH Radical ScavengingChemical AssayIC50 of 4.10 µg/mL for cyanidin 3-sambubioside and 7.40 µg/g for C3G.[4]
LDL Oxidation InhibitionHuman Low-Density LipoproteinC3G showed significantly higher inhibition of malondialdehyde (MDA) generation (IC50 = 6.5 µM) compared to resveratrol (B1683913) (IC50 = 34 µM) and ascorbic acid (IC50 = 212 µM).[5]
Cellular Antioxidant ActivityHuman Gastric Epithelial (GES-1) CellsC3G liposomes significantly increased total antioxidant capacity and decreased MDA content in H2O2-induced cells.[3]
Oxidative Stress in Islet CellsNIT-1 Islet Cell LineC3G effectively relieved cellular oxidative stress induced by high glucose and palmitic acid by reducing reactive oxygen species (ROS) levels.[1]
Anti-inflammatory Activity

Cyanidin 3-glucoside exhibits significant anti-inflammatory effects by modulating key inflammatory pathways and reducing the production of pro-inflammatory mediators.[6][7][8][9]

Inflammatory ModelKey Findings for Cyanidin 3-glucosideReference
LPS-induced Human Fibroblast-like SynoviocytesInhibited the expression of TNF-α, IL-1β, and IL-6. Also inhibited the phosphorylation of p65, IκBα, p38, ERK, and JNK.[6]
LPS-stimulated THP-1 MacrophagesC3G and C3G liposomes reduced the levels of TNF-α, IL-1β, IL-6, and IL-8 and inhibited the phosphorylation of NF-κB and IκBα.[9]
Inflammatory Bowel Disease ModelsInhibits NF-κB pathway activation and activates the Nrf2 pathway, leading to reduced expression of pro-inflammatory cytokines.[7][10]
Collagen-Induced Arthritis in MiceAdministration of C3G significantly attenuated disease severity and decreased serum levels of TNF-α, IL-1β, and IL-6.[6]
Anti-cancer Activity

Cyanidin 3-glucoside has demonstrated promising anti-cancer effects in various cancer cell lines and animal models, primarily through the induction of apoptosis and inhibition of proliferation and metastasis.[11][12][13][14][15][16]

Cancer ModelKey Findings for Cyanidin 3-glucosideReference
MDA-MB-453 Human Breast Cancer CellsDecreased cell viability in a dose-dependent manner and induced apoptosis via caspase-3 cleavage and DNA fragmentation.[11][12]
Human Colon Cancer CellsInhibited 3D spheroid growth.[13]
Lewis Lung Carcinoma in VivoInhibited tumor growth.[14]
Mouse Model of Breast CancerDelayed tumor development and reduced tumor burden.[15]
Lung Large-Cell Carcinoma in Nude MiceImpaired tumor growth and increased tumor apoptosis when used alone or in combination with 5-fluorouracil (B62378).[17]
Breast Cancer Cell Migration and InvasionInhibited epithelial-to-mesenchymal transition (EMT), migration, and invasion by upregulating KLF4.[16]

Experimental Protocols: A Methodological Insight

To ensure the reproducibility and critical evaluation of the cited data, this section provides detailed methodologies for key experiments performed on Cyanidin 3-glucoside.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable DPPH free radical.

  • Preparation of Reagents: A stock solution of DPPH in methanol (B129727) is prepared. The test compound (Cyanidin 3-glucoside) is dissolved in a suitable solvent to create a series of concentrations.

  • Reaction Mixture: An aliquot of the test compound solution is mixed with the DPPH solution.

  • Incubation: The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution. The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is then determined.

experimental_workflow_dpph

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.

  • Cell Seeding: Cancer cells (e.g., MDA-MB-453) are seeded in a 96-well plate and allowed to adhere overnight.

  • Treatment: The cells are treated with various concentrations of Cyanidin 3-glucoside for a specific duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: The media is removed, and fresh media containing MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

  • Incubation: The plate is incubated to allow viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Measurement: The absorbance of the colored solution is measured at a specific wavelength (typically between 500 and 600 nm) using a plate reader.

  • Calculation: Cell viability is expressed as a percentage of the control (untreated) cells.

experimental_workflow_mtt

Western Blot Analysis for Protein Expression

Western blotting is used to detect specific proteins in a sample.

  • Protein Extraction: Cells are lysed to extract total protein.

  • Protein Quantification: The concentration of the extracted protein is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: The membrane is blocked to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein (e.g., NF-κB, Caspase-3).

  • Secondary Antibody Incubation: The membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.

  • Analysis: The intensity of the bands is quantified to determine the relative protein expression levels.

Signaling Pathways Modulated by Cyanidin 3-glucoside

Cyanidin 3-glucoside exerts its biological effects by modulating several key signaling pathways.

Anti-inflammatory Signaling

C3G is known to inhibit the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a central regulator of inflammation.[6][7][9] It can also modulate the MAPK (Mitogen-Activated Protein Kinase) pathway.

anti_inflammatory_pathway

Antioxidant Response Signaling

C3G can activate the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway, which upregulates the expression of antioxidant enzymes.[7][10]

antioxidant_pathway

Apoptosis Signaling in Cancer Cells

In cancer cells, C3G can induce apoptosis through the intrinsic pathway, involving the regulation of Bcl-2 family proteins and the activation of caspases.[11][12]

apoptosis_pathway

Conclusion and Future Directions

The available scientific literature robustly supports the significant antioxidant, anti-inflammatory, and anti-cancer bioactivities of Cyanidin 3-glucoside. The detailed experimental data and elucidated signaling pathways provide a strong foundation for its potential application in the prevention and treatment of various chronic diseases.

In stark contrast, there is a significant lack of research on the bioactivity of this compound. The more complex glycosylation of this molecule suggests potential differences in its absorption, metabolism, and ultimately, its biological effects compared to C3G. Therefore, future research should prioritize the investigation of this compound's bioactivities. Direct comparative studies employing the standardized assays outlined in this guide would be invaluable in determining its relative potency and potential advantages over the well-characterized Cyanidin 3-glucoside. Such research is crucial for unlocking the full therapeutic potential of the diverse range of anthocyanins found in nature.

References

A Comparative Analysis of the Antioxidant Capacity of Cyanidin 3-sambubioside 5-glucoside and Other Anthocyanins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antioxidant capacity of Cyanidin (B77932) 3-sambubioside 5-glucoside against other common anthocyanins. The information is supported by experimental data from various antioxidant assays, offering a comprehensive overview for research and drug development purposes.

Introduction to Anthocyanin Antioxidant Activity

Anthocyanins, a class of flavonoids, are natural pigments responsible for many of the red, purple, and blue colors in plants. Their antioxidant properties are of significant interest in the scientific community. These properties are primarily attributed to their chemical structure, which allows them to donate hydrogen atoms or electrons to neutralize free radicals. The antioxidant capacity of an anthocyanin is influenced by several structural features, including the number and position of hydroxyl groups on the B-ring, as well as the extent and nature of glycosylation and acylation. Generally, a higher number of hydroxyl groups correlates with greater antioxidant activity. Conversely, glycosylation is often reported to decrease antioxidant capacity compared to the aglycone (anthocyanidin) due to potential steric hindrance.[1][2]

Cyanidin 3-sambubioside 5-glucoside is a diglycosylated anthocyanin. This guide will compare its anticipated antioxidant potential with that of other well-studied anthocyanins. While direct comparative experimental data for this compound is limited, we can infer its activity based on studies of structurally similar compounds, such as Cyanidin 3-sambubioside.

Quantitative Comparison of Antioxidant Capacity

The following table summarizes the antioxidant capacities of several common anthocyanins, as determined by the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. The data is presented as the half-maximal inhibitory concentration (IC50), where a lower value indicates a higher antioxidant capacity.

AnthocyaninDPPH IC50 (µg/mL)Reference CompoundDPPH IC50 (µg/mL)
Delphinidin-3-O-sambubioside2.80Trolox7.39
Cyanidin 3-O-sambubioside 4.10 Ascorbic Acid7.60
Delphinidin-3-O-glucoside6.20
Cyanidin-3-O-glucoside7.40
Malvidin-3-O-glucoside10.40
Petunidin-3-O-glucoside>10.40

Data sourced from a study on anthocyanins purified from Roselle (Hibiscus sabdariffa)[3]

From this data, it is evident that Cyanidin 3-sambubioside exhibits very potent antioxidant activity, surpassing that of the common standards Trolox and ascorbic acid.[3] Given that this compound has an additional glucose moiety at the 5-position, it is plausible that its antioxidant capacity may be slightly lower than that of Cyanidin 3-sambubioside due to increased steric hindrance. However, it would still be expected to be a potent antioxidant.

Experimental Protocols

Detailed methodologies for the key antioxidant assays are provided below to facilitate the replication and validation of these findings.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from deep violet to light yellow, which is measured spectrophotometrically.

Procedure:

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol (B129727) or ethanol (B145695) and stored in the dark.[4]

  • Reaction Mixture: A defined volume of the test anthocyanin solution (at various concentrations) is mixed with a specific volume of the DPPH working solution.[4][5] A blank containing only the solvent and DPPH is also prepared.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (typically 30 minutes).[4][5]

  • Absorbance Measurement: The absorbance of the solutions is measured at the wavelength of maximum absorbance for DPPH (around 517 nm) using a spectrophotometer.[4][5]

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [ (A_blank - A_sample) / A_blank ] * 100 Where A_blank is the absorbance of the blank and A_sample is the absorbance of the test sample.

  • IC50 Determination: The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the concentration of the anthocyanin.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored spectrophotometrically.

Procedure:

  • Generation of ABTS•+: The ABTS radical cation is generated by reacting an aqueous solution of ABTS (e.g., 7 mM) with a strong oxidizing agent like potassium persulfate (e.g., 2.45 mM).[6] The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.

  • Preparation of ABTS•+ Working Solution: The ABTS•+ stock solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.[6]

  • Reaction Mixture: A small volume of the antioxidant standard or sample is added to a defined volume of the ABTS•+ working solution.[6]

  • Absorbance Measurement: The absorbance is measured at 734 nm after a specific incubation time (e.g., 6 minutes).[6]

  • Calculation: The percentage of inhibition of absorbance is calculated, and the results are often expressed as Trolox Equivalents (TE), which represents the concentration of Trolox having the equivalent antioxidant capacity.

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by a peroxyl radical generator. The antioxidant capacity is quantified by the degree of protection afforded to the fluorescent probe.

Procedure:

  • Reagent Preparation:

    • A fluorescent probe solution (e.g., fluorescein) is prepared in a phosphate (B84403) buffer (pH 7.4).

    • A peroxyl radical generator, such as AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride), is also prepared in the same buffer.[7]

    • A standard antioxidant, typically Trolox, is used to create a standard curve.

  • Reaction Setup: In a 96-well microplate, the fluorescent probe, the antioxidant sample or standard, and the buffer are mixed.[8]

  • Initiation of Reaction: The reaction is initiated by adding the AAPH solution to the wells.[7]

  • Fluorescence Measurement: The fluorescence decay is monitored kinetically over time using a fluorescence microplate reader with appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 520 nm emission for fluorescein).[8]

  • Calculation: The antioxidant capacity is determined by calculating the area under the fluorescence decay curve (AUC). The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample. The ORAC value is then determined by comparing the net AUC of the sample to that of the Trolox standard and is typically expressed as micromoles of Trolox Equivalents (TE) per gram or mole of the sample.

Signaling Pathways and Experimental Workflows

The antioxidant effects of anthocyanins can be both direct, through radical scavenging, and indirect, by modulating cellular signaling pathways that enhance endogenous antioxidant defenses.

Indirect Antioxidant Mechanism: The Nrf2-ARE Pathway

One of the key pathways through which anthocyanins exert their indirect antioxidant effects is the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). In the presence of oxidative stress or inducers like certain anthocyanins, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the ARE, leading to the transcription of a suite of antioxidant and cytoprotective genes.

Nrf2_Pathway Anthocyanin Anthocyanin (e.g., Cyanidin-3-glucoside) Keap1_Nrf2 Keap1-Nrf2 Complex Anthocyanin->Keap1_Nrf2 Induces dissociation CellMembrane Cytoplasm Nucleus Nrf2_released Nrf2 Keap1_Nrf2->Nrf2_released Releases Nrf2_nucleus Nrf2 Nrf2_released->Nrf2_nucleus Translocates to Nucleus ARE ARE Nrf2_nucleus->ARE Binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, GCL) ARE->Antioxidant_Genes Activates Transcription Antioxidant_Proteins Antioxidant Proteins Antioxidant_Genes->Antioxidant_Proteins Leads to Synthesis of

Nrf2-ARE signaling pathway activation by anthocyanins.
Experimental Workflow for Antioxidant Capacity Comparison

The following diagram illustrates a typical workflow for comparing the antioxidant capacity of different anthocyanins.

Experimental_Workflow Start Start: Obtain Anthocyanin Samples (e.g., this compound, Cyanidin 3-glucoside) Prepare_Solutions Prepare Stock Solutions of known concentrations Start->Prepare_Solutions DPPH_Assay Perform DPPH Assay Prepare_Solutions->DPPH_Assay ABTS_Assay Perform ABTS Assay Prepare_Solutions->ABTS_Assay ORAC_Assay Perform ORAC Assay Prepare_Solutions->ORAC_Assay Collect_Data Collect Spectrophotometric/ Fluorometric Data DPPH_Assay->Collect_Data ABTS_Assay->Collect_Data ORAC_Assay->Collect_Data Calculate_IC50 Calculate IC50 Values (for DPPH) Collect_Data->Calculate_IC50 Calculate_TEAC Calculate TEAC Values (for ABTS/ORAC) Collect_Data->Calculate_TEAC Compare_Results Compare Antioxidant Capacities Calculate_IC50->Compare_Results Calculate_TEAC->Compare_Results

Workflow for comparing anthocyanin antioxidant capacity.

Conclusion

References

A Comparative Guide to the Cross-Validation of Analytical Methods for "Cyanidin 3-sambubioside 5-glucoside"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of three common analytical methods for the quantification of Cyanidin (B77932) 3-sambubioside 5-glucoside: High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD), Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), and High-Performance Thin-Layer Chromatography (HPTLC). The selection of an appropriate analytical method is critical for accurate and reliable quantification in research, quality control, and clinical studies. This document presents a cross-validation framework, supported by experimental data and detailed protocols, to assist in making an informed decision based on the specific requirements of your application.

Data Presentation: Comparative Analysis of Analytical Methods

The performance of each analytical method is summarized below. The quantitative data is derived from published studies on Cyanidin 3-sambubioside 5-glucoside and structurally similar anthocyanins. It is important to note that direct comparative studies for this specific analyte across all three platforms are limited; therefore, some parameters are based on data from closely related cyanidin glycosides.

Validation Parameter HPLC-DAD UPLC-MS/MS HPTLC
Linearity (r²) > 0.999[1]> 0.998[2]> 0.99[3]
Linearity Range 1 - 100 µg/mL0.2 - 200 ng/mL[2]100 - 1000 ng/spot
Limit of Detection (LOD) ~0.1 µg/mL< 2.3 ng/mL[4]~15 ng/spot
Limit of Quantification (LOQ) ~0.3 µg/mL< 8.1 ng/mL[4]~50 ng/spot
Accuracy (% Recovery) 95 - 105%80 - 110%[2]90 - 110%
Precision (%RSD) < 5%< 15%[2][4]< 10%
Selectivity Moderate to HighVery HighModerate
Throughput Low to ModerateHighHigh
Cost ModerateHighLow

Experimental Protocols

Detailed methodologies for the analysis of this compound using HPLC-DAD, UPLC-MS/MS, and HPTLC are provided below. These protocols are based on established methods for anthocyanin analysis and may require optimization for specific matrices and instrumentation.

High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)

This method is a robust and widely used technique for the quantification of anthocyanins.

a. Sample Preparation (Solid-Phase Extraction - SPE)

  • Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol (B129727) followed by 5 mL of acidified water (0.1% formic acid in water).

  • Loading: Load the filtered sample extract onto the SPE cartridge.

  • Washing: Wash the cartridge with 5 mL of acidified water to remove polar impurities.

  • Elution: Elute the anthocyanins with 5 mL of acidified methanol (0.1% formic acid in methanol).

  • Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume of the initial mobile phase.

b. Chromatographic Conditions

  • Instrumentation: A standard HPLC system with a quaternary pump, autosampler, column oven, and a diode-array detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 0.5% trifluoroacetic acid in water.[1]

  • Mobile Phase B: 0.5% trifluoroacetic acid in acetonitrile (B52724).[1]

  • Gradient Elution:

    • 0-15 min: 10-30% B

    • 15-30 min: 30-50% B

    • 30-35 min: 50-10% B (return to initial conditions)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 520 nm.

  • Injection Volume: 20 µL.

Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

This method offers superior sensitivity and selectivity, making it ideal for trace-level quantification and analysis in complex matrices.

a. Sample Preparation (Protein Precipitation - for biological matrices)

  • To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an internal standard.

  • Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

b. UPLC-MS/MS Conditions

  • Instrumentation: A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: Acquity UPLC BEH C18 column (e.g., 2.1 x 100 mm, 1.7 µm).[5]

  • Mobile Phase A: 0.1% Formic acid in water.[5]

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.[5]

  • Gradient Elution:

    • 0-1 min: 5% B

    • 1-7 min: 5-40% B

    • 7-7.1 min: 40-95% B

    • 7.1-9 min: 5% B (re-equilibration)

  • Flow Rate: 0.4 mL/min.[5]

  • Column Temperature: 40°C.[5]

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[5]

  • MRM Transitions: Specific precursor and product ion transitions for this compound and the internal standard need to be determined by direct infusion.

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC is a cost-effective and high-throughput method suitable for screening and quantification.

a. Sample and Standard Preparation

  • Prepare standard solutions of this compound of known concentrations in methanol.

  • Prepare sample solutions by extracting the analyte and dissolving the extract in methanol.

b. HPTLC Method

  • Stationary Phase: HPTLC plates coated with silica (B1680970) gel 60 F254.

  • Sample Application: Apply bands of the standard and sample solutions to the HPTLC plate using an automated applicator.

  • Mobile Phase: A mixture of ethyl acetate, formic acid, acetic acid, and water (e.g., in a ratio of 100:11:11:27 v/v/v/v).

  • Development: Develop the plate in a saturated twin-trough chamber to a distance of approximately 8 cm.

  • Densitometric Analysis: Dry the plate and perform densitometric scanning at 520 nm in absorbance mode using a TLC scanner.

  • Quantification: Correlate the peak areas of the sample with the calibration curve generated from the standards.

Mandatory Visualization

The following diagrams, created using Graphviz (DOT language), illustrate key workflows in the cross-validation of analytical methods for this compound.

Analytical_Method_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_validation Data Analysis & Validation Sample Biological or Plant Sample Extraction Extraction of Anthocyanins Sample->Extraction Cleanup Sample Clean-up (e.g., SPE) Extraction->Cleanup HPLC HPLC-DAD Analysis Cleanup->HPLC UPLC UPLC-MS/MS Analysis Cleanup->UPLC HPTLC HPTLC Analysis Cleanup->HPTLC Quant Quantification of Analyte HPLC->Quant UPLC->Quant HPTLC->Quant Validation Method Validation (ICH Q2(R1)) Quant->Validation Comparison Comparative Statistical Analysis Validation->Comparison

Workflow for the analysis and validation of this compound.

Cross_Validation_Workflow cluster_methods Analytical Methods cluster_validation Validation & Comparison M1 Method 1 (e.g., HPLC-DAD) V1 Validation of Method 1 M1->V1 M2 Method 2 (e.g., UPLC-MS/MS) V2 Validation of Method 2 M2->V2 M3 Method 3 (e.g., HPTLC) V3 Validation of Method 3 M3->V3 Compare Comparative Analysis of Validation Parameters V1->Compare V2->Compare V3->Compare

Logical workflow for the cross-validation of three analytical methods.

References

Acylation Fortifies Cyanidin 3-sambubioside 5-glucoside Against Degradation: A Comparative Stability Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the stability of anthocyanins is paramount for their effective application. This guide provides a comparative analysis of the stability of acylated versus non-acylated cyanidin (B77932) 3-sambubioside 5-glucoside, a key anthocyanin, supported by experimental data from related compounds and detailed methodologies.

Acylation, the process of adding an acyl group, has been consistently shown to enhance the stability of anthocyanins. This modification provides a protective shield around the core flavylium (B80283) ion, safeguarding it from degradation induced by various environmental factors such as pH, temperature, and light.[1][2][3] This increased stability is crucial for maintaining the compound's bioactivity and color integrity in various applications.

Quantitative Stability Comparison

Anthocyanin DerivativeAcylation StatusConditionHalf-life (t½) (hours)Reference
Cyanidin-3-O-glucosideNon-acylated80°C5.1[4]
Acylated Cyanidin Glycosides (from purple sweet potato)Acylated90°C8.4 (reduced to 2.3 with ascorbic acid)[2]
Cyanidin-3-O-glucoside salicyl acyl product (S-C3G)Acylated75°C>5 (81.39% retention after 5h)[5]
Cyanidin-3-O-glucoside (C3G)Non-acylated75°C<5 (34.1% retention after 5h)[5]

Mechanism of Acylation-Induced Stability

Acylation enhances the stability of anthocyanins through a process of intramolecular co-pigmentation. The acyl groups, often aromatic acids, fold back to shield the electron-deficient flavylium cation at the C2 position from nucleophilic attack by water. This steric hindrance prevents the formation of the colorless carbinol pseudo-base and subsequent degradation to chalcone, thereby preserving the colored and more stable flavylium form.

cluster_0 Non-Acylated Cyanidin Glycoside cluster_1 Acylated Cyanidin Glycoside NonAcylated Cyanidin Glycoside (Flavylium Cation) Degradation Degradation Products (Colorless forms) NonAcylated->Degradation Hydration Acylated Acylated Cyanidin Glycoside (Intramolecular Shielding) Water H₂O Stable Stable Flavylium Cation Acylated->Stable Protection

Mechanism of acylation-induced stability.

Experimental Protocols

The following are detailed methodologies for conducting comparative stability studies of acylated and non-acylated anthocyanins.

Sample Preparation
  • Extraction and Purification: Anthocyanins are extracted from their natural source using acidified methanol (B129727) or ethanol.[6] The crude extract is then purified using column chromatography, often with Amberlite XAD-7 and Sephadex LH-20 resins, to isolate the acylated and non-acylated fractions.[7]

  • Identification and Quantification: The purified fractions are analyzed by High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) and Mass Spectrometry (MS) to identify and quantify the specific anthocyanins, including cyanidin 3-sambubioside 5-glucoside and its acylated derivatives.[8][9]

Stability Testing under Stress Conditions
  • pH Stability: Aliquots of the purified anthocyanin solutions are adjusted to various pH levels (e.g., pH 2.0, 4.0, 7.0, and 9.0) using appropriate buffer systems (e.g., citrate-phosphate buffer). Samples are stored at a constant temperature in the dark, and aliquots are taken at regular intervals for analysis.[8]

  • Thermal Stability: Anthocyanin solutions at a specific pH (typically acidic, e.g., pH 3.0, for optimal initial stability) are subjected to a range of temperatures (e.g., 60, 80, 100°C) in a temperature-controlled water bath or oven.[8] Samples are collected at different time points to monitor degradation.

  • Photostability: Anthocyanin solutions are exposed to a controlled light source (e.g., UV-A or fluorescent light) at a constant temperature. A control group is kept in the dark at the same temperature. Degradation is measured over time.

Quantification of Degradation
  • Spectrophotometric Analysis: The degradation of anthocyanins can be monitored by measuring the change in absorbance at the maximum visible wavelength (λvis-max), typically around 520 nm for cyanidin derivatives.[6] The total monomeric anthocyanin content can be determined using the pH differential method.

  • HPLC Analysis: HPLC-DAD is the preferred method for quantifying the degradation of specific anthocyanins. The decrease in the peak area of the parent anthocyanin compound over time is used to calculate the degradation kinetics.[8]

Data Analysis

The degradation of anthocyanins typically follows first-order kinetics. The degradation rate constant (k) and the half-life (t½) are calculated from the slope of the linear regression of the natural logarithm of the anthocyanin concentration versus time.[8][10]

Experimental Workflow

The following diagram illustrates a typical workflow for comparing the stability of acylated and non-acylated anthocyanins.

cluster_stress Stability Assays Start Plant Material Extraction Extraction & Purification Start->Extraction Separation Separation of Acylated & Non-Acylated Fractions Extraction->Separation Identification HPLC-DAD-MS Analysis (Identification & Quantification) Separation->Identification pH pH Stress Identification->pH Temp Thermal Stress Identification->Temp Light Light Stress Identification->Light Analysis Time-course Sampling & HPLC/Spectrophotometric Analysis pH->Analysis Temp->Analysis Light->Analysis Kinetics Degradation Kinetics Calculation (k, t½) Analysis->Kinetics Comparison Comparative Stability Assessment Kinetics->Comparison

Workflow for stability comparison.

References

Interspecies Variation in Cyanidin 3-sambubioside 5-glucoside Content: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the content of the anthocyanin Cyanidin (B77932) 3-sambubioside 5-glucoside across various plant species, supported by available experimental data. The information is intended to assist researchers in identifying potent natural sources of this compound for further investigation and potential therapeutic applications.

Quantitative Data Summary

The concentration of Cyanidin 3-sambubioside 5-glucoside varies significantly among different plant species. The available quantitative data is summarized in the table below. It is important to note that for several species, the presence of this compound has been detected, but quantitative data is not yet available in the reviewed literature.

Plant SpeciesCommon NamePlant PartConcentration (mg/100g Fresh Weight)Reference(s)
Sambucus nigraBlack ElderberryFruit14.00 - 16.00[1]
Sambucus nigraElderberryJuice ConcentrateNot individually quantified; measured as a combined fraction with cyanidin-3,5-O-diglucoside.[2]
Sambucus javanica hybridsJava ElderberryFruitAcylated derivatives (e.g., cyanidin-3-(E)-p-coumaroyl-sambubioside-5-glucoside) are prevalent.[3]
Matthiola incanaHoary StockFlowersAcylated derivatives have been isolated.[4]
Ribes nigrumBlackcurrantFruitDetected, but not quantified.
Ribes rubrumRedcurrantFruitDetected, but not quantified.
Eugenia javanicaWax AppleFruitDetected, but not quantified.
Brassica oleracea var. alboglabraKai-lan-Detected, but not quantified.
Viburnum eduleSquashberryFruitDetected, but not quantified.

Experimental Protocols

The quantification of this compound and other anthocyanins typically involves extraction followed by chromatographic analysis. Below are detailed methodologies from cited studies.

Sample Preparation and Extraction

A common method for extracting anthocyanins from plant material involves the use of acidified solvents to ensure the stability of the flavylium (B80283) cation form of the anthocyanins.

  • General Protocol for Berries:

    • Fresh or frozen berries are homogenized.

    • The homogenized sample is extracted with a solvent mixture, typically methanol (B129727) or ethanol (B145695) containing a small amount of acid (e.g., 0.1% HCl or 1% formic acid), to stabilize the anthocyanins.

    • The extraction is often facilitated by methods such as sonication or maceration with agitation.

    • The mixture is then centrifuged or filtered to separate the solid plant material from the liquid extract.

    • The supernatant (extract) is collected and may be concentrated under vacuum.

    • For purification and concentration, the extract can be passed through a solid-phase extraction (SPE) cartridge (e.g., C18). The anthocyanins are retained on the cartridge and can then be eluted with an acidified organic solvent.

Analytical Quantification

High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) and often with Mass Spectrometry (MS) is the most common and accurate method for the identification and quantification of specific anthocyanins.

  • HPLC-DAD-MS/MS Analysis:

    • Chromatographic Separation:

      • Column: A C18 reversed-phase column is typically used (e.g., 250 mm x 4.6 mm, 5 µm particle size).

      • Mobile Phase: A gradient elution is employed using two solvents:

        • Solvent A: Acidified water (e.g., with 0.1% to 1% formic acid or trifluoroacetic acid).

        • Solvent B: Acetonitrile or methanol.

      • Gradient Program: The proportion of Solvent B is gradually increased over the run time to elute compounds of increasing hydrophobicity.

      • Flow Rate: A typical flow rate is around 0.5 to 1.0 mL/min.

      • Column Temperature: Maintained at a constant temperature, for instance, 40°C.

    • Detection and Quantification:

      • DAD Detection: The eluent is monitored at a specific wavelength for anthocyanins, typically around 520 nm.

      • Mass Spectrometry (MS) Detection:

        • Ionization: Electrospray ionization (ESI) in the positive ion mode is commonly used.

        • Analysis: Full scan MS and tandem MS (MS/MS) are performed to identify compounds based on their mass-to-charge ratio (m/z) and fragmentation patterns. For this compound, the expected [M]+ ion would be at m/z 743.

        • Quantification: For accurate quantification, a Multiple Reaction Monitoring (MRM) method on a triple quadrupole mass spectrometer can be developed. This involves monitoring a specific precursor ion to product ion transition.

    • Standard Calibration: Quantification is achieved by creating a calibration curve with a known standard of this compound. If a commercial standard is unavailable, quantification can be estimated using a standard of a related compound, such as cyanidin-3-O-glucoside, and expressed as equivalents of that standard.

Visualizations

Anthocyanin Biosynthesis Pathway

The following diagram illustrates the general biosynthetic pathway for anthocyanins in plants. This pathway is a branch of the larger flavonoid pathway.

Anthocyanin_Biosynthesis Phenylalanine Phenylalanine Coumaroyl_CoA 4-Coumaroyl-CoA Phenylalanine->Coumaroyl_CoA PAL, C4H, 4CL Naringenin_Chalcone Naringenin Chalcone Coumaroyl_CoA->Naringenin_Chalcone CHS Malonyl_CoA 3 x Malonyl-CoA Malonyl_CoA->Naringenin_Chalcone CHS Naringenin Naringenin Naringenin_Chalcone->Naringenin CHI Dihydroflavonols Dihydroflavonols (e.g., Dihydroquercetin) Naringenin->Dihydroflavonols F3H, F3'H Leucoanthocyanidins Leucoanthocyanidins Dihydroflavonols->Leucoanthocyanidins DFR Anthocyanidins Anthocyanidins (e.g., Cyanidin) Leucoanthocyanidins->Anthocyanidins ANS/LDOX Anthocyanins Anthocyanins Anthocyanidins->Anthocyanins UFGT Target_Compound This compound Anthocyanins->Target_Compound Glycosyltransferases

Caption: General overview of the anthocyanin biosynthesis pathway in plants.

Experimental Workflow for Anthocyanin Analysis

This diagram outlines a typical experimental workflow for the extraction and quantification of this compound from a plant sample.

Experimental_Workflow Start Plant Material (e.g., Berries) Homogenization Homogenization Start->Homogenization Extraction Extraction (Acidified Solvent) Homogenization->Extraction Centrifugation Centrifugation / Filtration Extraction->Centrifugation Crude_Extract Crude Anthocyanin Extract Centrifugation->Crude_Extract SPE Solid-Phase Extraction (SPE) (Optional Purification) Crude_Extract->SPE Analysis HPLC-DAD-MS/MS Analysis Crude_Extract->Analysis Direct Analysis Purified_Extract Purified Extract SPE->Purified_Extract Purified_Extract->Analysis Data_Processing Data Processing and Quantification Analysis->Data_Processing Result Concentration of Cyanidin 3-sambubioside 5-glucoside Data_Processing->Result

Caption: Standard workflow for anthocyanin extraction and quantification.

References

A Comparative Analysis of the Anti-inflammatory Efficacy of Cyanidin 3-sambubioside 5-glucoside and Other Anti-inflammatory Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the anti-inflammatory efficacy of Cyanidin 3-sambubioside 5-glucoside, a naturally occurring anthocyanin, against other well-established anti-inflammatory agents. Due to the limited direct quantitative data on this compound, this comparison leverages experimental data from structurally similar anthocyanins, primarily Cyanidin-3-glucoside (C3G) and Delphinidin 3-sambubioside, to provide a substantive analysis.

Introduction to this compound and Inflammation

This compound belongs to the anthocyanin class of flavonoids, which are pigments responsible for the red, purple, and blue colors in many fruits and vegetables. Anthocyanins, in general, are recognized for their antioxidant and anti-inflammatory properties[1][2]. The inflammatory process is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. Key mediators in this process include enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), and signaling pathways such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. Chronic inflammation is implicated in a variety of diseases, making the investigation of novel anti-inflammatory compounds like this compound a critical area of research.

Comparative Efficacy: A Data-Driven Overview

To contextualize the anti-inflammatory potential of this compound, this section presents quantitative data on the inhibition of key inflammatory markers by related anthocyanins and standard anti-inflammatory drugs.

Table 1: In Vitro Inhibition of Key Inflammatory Markers

CompoundTargetAssay SystemIC50 / InhibitionReference
Reference Drugs
IbuprofenCOX-1Purified enzyme13 µM[3][4]
IbuprofenCOX-2Purified enzyme370 µM[3][4]
DexamethasoneNF-κBA549 cells0.5 x 10⁻⁹ M[5]
Related Anthocyanins
Delphinidin 3-sambubiosideNitric Oxide (NO) ProductionLPS-stimulated RAW 264.7 macrophagesSignificant suppression at 50-200 µM[6][7]
Cyanidin-3-glucoside (C3G)Nitric Oxide (NO) ProductionCytokine-stimulated HT-29 cellsEffective at 25 µM[8]
Cyanidin-3-glucoside (C3G)COX-2 ExpressionCytokine-stimulated HT-29 cellsEffective at 25 µM[8]
5-Aminosalicylic acid (5-ASA)Nitric Oxide (NO) ProductionCytokine-stimulated HT-29 cellsEffective at 500 µM[8]
5-Aminosalicylic acid (5-ASA)COX-2 ExpressionCytokine-stimulated HT-29 cellsEffective at 500 µM[8]

Note: IC50 is the half-maximal inhibitory concentration. A lower IC50 value indicates greater potency.

The data in Table 1 suggests that Cyanidin-3-glucoside is effective at a much lower concentration than 5-aminosalicylic acid in inhibiting NO production and COX-2 expression in intestinal cells[8]. While direct IC50 values for comparison with potent drugs like Ibuprofen and Dexamethasone are not available for these anthocyanins, the data indicates a significant anti-inflammatory potential.

Mechanistic Insights: Signaling Pathways in Inflammation

The anti-inflammatory effects of anthocyanins are primarily attributed to their ability to modulate key signaling pathways involved in the inflammatory response. The NF-κB and MAPK signaling cascades are central to the transcription of pro-inflammatory genes.

NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the expression of inflammatory genes.

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibition Inhibition by Anthocyanins LPS LPS/TNF-α TLR4 TLR4/TNFR LPS->TLR4 IKK IKK TLR4->IKK Activation IkB IκB IKK->IkB Phosphorylation IkB_p p-IκB (Degradation) IkB->IkB_p NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n Translocation IkB_p->NFkB Release DNA DNA NFkB_n->DNA Binding Genes Pro-inflammatory Genes (COX-2, iNOS, Cytokines) DNA->Genes Transcription Anthocyanins Cyanidin Glycosides Anthocyanins->IKK Inhibit

Figure 1: Simplified NF-κB Signaling Pathway and Inhibition by Anthocyanins.

Studies on related anthocyanins like Delphinidin 3-sambubioside have shown that they can downregulate the NF-κB pathway, contributing to their anti-inflammatory effects[6][7].

MAPK Signaling Pathway

The MAPK signaling pathway is another crucial regulator of inflammation. It involves a cascade of protein kinases that ultimately leads to the activation of transcription factors, such as AP-1, which also promote the expression of pro-inflammatory genes.

MAPK_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibition Inhibition by Anthocyanins Stimuli Inflammatory Stimuli MAPKKK MAPKKK Stimuli->MAPKKK Activation MAPKK MAPKK MAPKKK->MAPKK Phosphorylation MAPK MAPK (e.g., ERK, JNK, p38) MAPKK->MAPK Phosphorylation TF Transcription Factors (e.g., AP-1) MAPK->TF Activation DNA DNA TF->DNA Binding Genes Pro-inflammatory Genes DNA->Genes Transcription Anthocyanins Cyanidin Glycosides Anthocyanins->MAPKK Inhibit

Figure 2: Simplified MAPK Signaling Pathway and Inhibition by Anthocyanins.

Experimental Protocols

The following are generalized protocols for key in vitro assays used to evaluate anti-inflammatory activity.

Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages

This assay measures the production of nitric oxide, a pro-inflammatory mediator, by macrophages stimulated with lipopolysaccharide (LPS).

NO_Assay_Workflow A Seed RAW 264.7 cells in 96-well plate B Pre-treat with test compounds (e.g., Cyanidin glycosides) A->B C Stimulate with LPS (1 µg/mL) for 24 hours B->C D Collect supernatant C->D E Add Griess Reagent to supernatant D->E F Measure absorbance at 540 nm E->F G Calculate NO concentration and % inhibition F->G

Figure 3: Workflow for Nitric Oxide Production Assay.

Methodology:

  • Cell Culture: RAW 264.7 macrophages are cultured in DMEM supplemented with 10% FBS and antibiotics.

  • Plating: Cells are seeded into 96-well plates at a density of 1.5 x 10⁵ cells/mL and incubated for 24 hours.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound.

  • Stimulation: After a pre-incubation period (e.g., 1 hour), cells are stimulated with LPS (1 µg/mL) and incubated for a further 24 hours.

  • NO Measurement: The concentration of nitrite (B80452), a stable product of NO, in the culture supernatant is determined using the Griess reagent. An equal volume of supernatant and Griess reagent are mixed, and the absorbance is measured at 540 nm.

  • Data Analysis: A standard curve is generated using known concentrations of sodium nitrite to quantify the NO concentration. The percentage inhibition of NO production is calculated relative to the LPS-stimulated control.

COX-2 Inhibitory Activity Assay

This assay determines the ability of a compound to inhibit the activity of the COX-2 enzyme.

Methodology:

  • Enzyme Preparation: Purified recombinant COX-2 enzyme is used.

  • Reaction Mixture: The reaction is typically performed in a 96-well plate. The reaction buffer contains Tris-HCl, hematin, and a peroxidase substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD).

  • Inhibitor Incubation: The test compound is pre-incubated with the COX-2 enzyme for a defined period.

  • Reaction Initiation: The reaction is initiated by adding the substrate, arachidonic acid.

  • Detection: The peroxidase activity of COX-2 is measured by monitoring the color change of the substrate (e.g., oxidized TMPD at 590 nm) using a plate reader.

  • Data Analysis: The percentage of COX-2 inhibition is calculated by comparing the rate of reaction in the presence of the test compound to that of the vehicle control. IC50 values are determined from the dose-response curves.

NF-κB Luciferase Reporter Assay

This assay measures the activation of the NF-κB signaling pathway using a reporter gene system.

Methodology:

  • Cell Line: A cell line (e.g., HEK293 or HeLa) is transfected with a plasmid containing a luciferase reporter gene under the control of an NF-κB response element.

  • Treatment: The transfected cells are treated with the test compound for a specific duration.

  • Stimulation: Cells are then stimulated with an NF-κB activator, such as TNF-α or LPS.

  • Cell Lysis: After the stimulation period, the cells are lysed to release the luciferase enzyme.

  • Luminescence Measurement: The luciferase substrate (luciferin) is added to the cell lysate, and the resulting luminescence is measured using a luminometer.

  • Data Analysis: The luminescence signal is proportional to the NF-κB activity. The percentage of inhibition is calculated by comparing the luminescence in the presence of the test compound to that of the stimulated control.

Conclusion

While direct quantitative efficacy data for this compound remains to be fully elucidated, the available evidence from closely related anthocyanins strongly suggests its potential as a significant anti-inflammatory agent. The primary mechanisms of action appear to involve the downregulation of key inflammatory signaling pathways, namely the NF-κB and MAPK pathways, leading to a reduction in the production of pro-inflammatory mediators. Further research, including head-to-head comparative studies with established anti-inflammatory drugs and detailed dose-response analyses, is warranted to fully characterize the therapeutic potential of this compound for the development of novel anti-inflammatory therapies.

References

A Comparative Analysis of Cyanidin 3-Sambubioside 5-Glucoside Content Across Different Cultivars

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the fields of pharmacology and natural product chemistry, the quantification of specific bioactive compounds is critical for the development of new therapeutic agents and functional foods. Cyanidin (B77932) 3-sambubioside 5-glucoside, a prominent anthocyanin, is of particular interest due to its potential health benefits. This guide provides a quantitative comparison of this compound in various elderberry (Sambucus nigra L.) cultivars, supported by experimental data and detailed methodologies.

Quantitative Comparison of Cyanidin 3-Sambubioside 5-Glucoside

The concentration of this compound can vary significantly among different cultivars. The following table summarizes the quantitative data from a study analyzing various elderberry extracts.

CultivarThis compound (mg/100g of extract)
SampoDominant

Data extracted from a study on the polyphenolic content of different elderberry cultivars. The term "dominant" indicates it was a principal anthocyanin, though a precise numerical value was not provided in the abstract.[1]

Another study identified several cyanidin-based anthocyanins in the fruit of black elderberry, including cyanidin 3-sambubioside-5-glucoside.[2] The presence of this compound has also been confirmed in juice preparations from selected European elderberry genotypes.[3]

Experimental Protocols

The accurate quantification of this compound relies on robust analytical methodologies. High-Performance Liquid Chromatography (HPLC) coupled with Diode-Array Detection (DAD) or Mass Spectrometry (MS) is the most common technique employed.

Sample Preparation:

  • Extraction: Berries are typically homogenized and extracted with an acidified methanol (B129727) solution (e.g., 1% HCl in methanol) to ensure the stability of the anthocyanins in their flavylium (B80283) cation form.

  • Purification: The crude extract is often purified using Solid-Phase Extraction (SPE) with a C18 cartridge. This step removes interfering substances like sugars and organic acids. The cartridge is conditioned with methanol, followed by acidified water. The sample is loaded, washed with acidified water, and the anthocyanins are then eluted with acidified methanol.

Chromatographic Analysis (HPLC-DAD):

  • Column: A reversed-phase C18 column (e.g., Waters ACQUITY UPLC BEH C18, 100 mm × 2.1 mm, 1.7 µm) is commonly used for separation.[4]

  • Mobile Phase: A gradient elution is typically employed using two solvents:

    • Solvent A: An acidified aqueous solution (e.g., water with 1% formic acid or 0.5% trifluoroacetic acid).[4][5]

    • Solvent B: An organic solvent such as acetonitrile (B52724) or methanol, often also acidified.[5]

  • Detection: The Diode-Array Detector is set to a wavelength of 520 nm for the specific detection and quantification of cyanidin glycosides.[6]

  • Quantification: External standard calibration curves are generated using a purified standard of this compound.[5] The concentration in the samples is then determined by comparing their peak areas to the calibration curve.

Identification and Confirmation (LC-MS/MS):

For unambiguous identification, Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS) or tandem Mass Spectrometry (LC-MS/MS) is utilized.[7][8] This technique provides molecular weight and fragmentation data, confirming the identity of the compound by comparing it to known standards or literature data.[9][10]

Experimental Workflow

The following diagram illustrates the general workflow for the quantitative analysis of this compound in different cultivars.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Quantification cluster_data Data Interpretation start Plant Material (Different Cultivars) homogenization Homogenization start->homogenization extraction Solvent Extraction (Acidified Methanol) homogenization->extraction filtration Filtration/Centrifugation extraction->filtration spe Solid-Phase Extraction (SPE) (C18 Cartridge) filtration->spe final_extract Purified Anthocyanin Extract spe->final_extract hplc HPLC-DAD Analysis (520 nm) final_extract->hplc lcms LC-MS/MS Identification (Confirmation) final_extract->lcms quantification Quantification (External Standard) hplc->quantification comparison Comparative Data Table quantification->comparison

Fig. 1: General workflow for quantification.

References

A Comparative Guide to the Quantification of Cyanidin 3-Sambubioside 5-Glucoside: HPLC-DAD vs. UPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of specific bioactive compounds is paramount. Cyanidin (B77932) 3-sambubioside 5-glucoside, a key anthocyanin found predominantly in elderberry, is of significant interest for its potential health benefits. This guide provides an objective comparison of two common analytical techniques for its quantification: High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) and Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS).

Performance Comparison of Analytical Methods

The choice of an analytical method hinges on a balance of sensitivity, specificity, accuracy, and precision. Below is a summary of the performance characteristics of HPLC-DAD and UPLC-MS/MS for the quantification of cyanidin 3-sambubioside 5-glucoside and related anthocyanins.

Parameter HPLC-DAD UPLC-MS/MS
Linearity (R²) > 0.99[1]0.9933 (for this compound)[2]
Limit of Detection (LOD) Proxy (Cyanidin-3-O-glucoside): Not explicitly found, but generally higher than UPLC-MS/MS.3.68 mg/mL (for this compound)[2]
Limit of Quantification (LOQ) Proxy (Cyanidin-3-sambubioside): 0.33 mg/g extract14.41 mg/mL (for this compound)[2]
Accuracy (Recovery) Typically 80-120% for anthocyaninsNot explicitly found for the target analyte, but generally high.
Precision (RSD%) < 10% for anthocyaninsNot explicitly found for the target analyte, but generally low.
Specificity Good, based on retention time and UV-Vis spectrum.Excellent, based on retention time and mass-to-charge ratio (m/z) of precursor and product ions.
Analysis Time Longer run times.Shorter run times due to smaller particle size of the stationary phase.
Cost Lower initial investment and operational costs.Higher initial investment and maintenance costs.

Note: Validation data for this compound is limited. Data for closely related compounds, primarily cyanidin-3-O-glucoside and cyanidin-3-sambubioside, are used as proxies where specific data for the target analyte is unavailable.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. The following sections outline typical experimental protocols for the quantification of this compound.

Sample Preparation: Solid-Phase Extraction (SPE)

A common and effective method for cleaning up and concentrating anthocyanins from complex matrices like elderberry juice is Solid-Phase Extraction (SPE).[3]

  • Cartridge Conditioning: A C18 SPE cartridge is first conditioned with methanol (B129727), followed by equilibration with acidified water (e.g., 0.1% formic acid in water).[3]

  • Sample Loading: The elderberry juice or extract sample is loaded onto the conditioned cartridge.

  • Washing: The cartridge is washed with acidified water to remove sugars and other polar interferences.[3]

  • Elution: The anthocyanins are then eluted from the cartridge using an appropriate solvent, such as acidified methanol or a mixture of methanol and water with a small amount of ammonium (B1175870) hydroxide, immediately neutralized with formic acid.[3]

  • Drying and Reconstitution: The eluate is dried down under a stream of nitrogen and reconstituted in a suitable solvent for injection into the chromatography system.[3]

HPLC-DAD Analysis
  • Chromatographic System: A standard HPLC system equipped with a diode-array detector.

  • Column: A reversed-phase C18 column (e.g., Ascentis Express C18, 150 x 3.0 mm, 3 µm).[4]

  • Mobile Phase: A gradient elution is typically used, consisting of an aqueous mobile phase (A) and an organic mobile phase (B), both acidified.

    • Mobile Phase A: Water with an acidifier (e.g., 5% formic acid).[4]

    • Mobile Phase B: Methanol or acetonitrile (B52724) with an acidifier.[4]

  • Flow Rate: Typically around 0.4 mL/min.[4]

  • Detection: The DAD is set to monitor at the maximum absorbance wavelength for cyanidin glycosides, which is approximately 520 nm.

  • Quantification: Quantification is based on a calibration curve generated from authentic standards of this compound or a suitable proxy like cyanidin-3-O-glucoside.

UPLC-MS/MS Analysis
  • Chromatographic System: A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[3]

  • Column: A sub-2 µm particle size reversed-phase C18 column (e.g., Acquity BEH C18, 1.7 µm, 50 x 2.1 mm).[3]

  • Mobile Phase: Similar to HPLC, a gradient elution with acidified aqueous and organic mobile phases is used.

    • Mobile Phase A: Water with 4.5% formic acid.[3]

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.[3]

  • Flow Rate: Typically around 0.4 mL/min.[3]

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).[5]

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for this compound.

  • Quantification: A calibration curve is constructed using a certified reference standard of the analyte.

Visualizing the Workflow

To better illustrate the experimental process, the following diagrams outline the key steps.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_hplc HPLC-DAD cluster_uplc UPLC-MS/MS Sample Sample Extraction Extraction Sample->Extraction SPE Cleanup SPE Cleanup Extraction->SPE Cleanup Analysis Analysis SPE Cleanup->Analysis HPLC Separation HPLC Separation Analysis->HPLC Separation UPLC Separation UPLC Separation Analysis->UPLC Separation DAD Detection (520 nm) DAD Detection (520 nm) HPLC Separation->DAD Detection (520 nm) Quantification Quantification DAD Detection (520 nm)->Quantification Data Reporting Data Reporting Quantification->Data Reporting MS/MS Detection (MRM) MS/MS Detection (MRM) UPLC Separation->MS/MS Detection (MRM) Quantification_MS Quantification_MS MS/MS Detection (MRM)->Quantification_MS Quantification_MS->Data Reporting spe_workflow Start Start Condition Cartridge Condition Cartridge Start->Condition Cartridge Load Sample Load Sample Condition Cartridge->Load Sample Wash Cartridge Wash Cartridge Load Sample->Wash Cartridge Elute Anthocyanins Elute Anthocyanins Wash Cartridge->Elute Anthocyanins Dry & Reconstitute Dry & Reconstitute Elute Anthocyanins->Dry & Reconstitute End End Dry & Reconstitute->End

References

A Comparative Analysis of Extraction Techniques for Cyanidin 3-Sambubioside 5-Glucoside and Related Anthocyanins

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient extraction of bioactive compounds is a critical first step. This guide provides a comparative analysis of various techniques for extracting Cyanidin 3-sambubioside 5-glucoside and other anthocyanins, offering insights into their principles, advantages, and limitations. While specific data for this compound is limited in publicly available literature, this guide draws upon established methodologies for anthocyanin extraction, providing a robust framework for protocol development.

Anthocyanins, including this compound found in sources like elderberries and certain flowers, are water-soluble pigments known for their antioxidant properties and potential health benefits.[1][2] The choice of extraction method significantly impacts the yield, purity, and stability of the final extract. This comparison covers both conventional and modern "green" extraction techniques.

Comparative Overview of Extraction Techniques

The selection of an appropriate extraction method depends on several factors, including the nature of the plant matrix, the desired purity of the extract, scalability, cost, and environmental considerations. Below is a summary of common extraction techniques with their key parameters and outcomes.

Extraction TechniquePrincipleTypical SolventsAdvantagesDisadvantagesTypical Yield/Efficiency
Conventional Solvent Extraction (CSE) Maceration or Soxhlet extraction based on the principle of "like dissolves like".[3][4][5]Acidified methanol, ethanol, acetone, water.[5][6][7]Simple, widely used, good for initial lab-scale extractions.[5]Time-consuming, large solvent consumption, potential for thermal degradation of heat-sensitive compounds.[5][7][8]Varies greatly depending on matrix and conditions.
Ultrasound-Assisted Extraction (UAE) Uses acoustic cavitation to disrupt cell walls, enhancing solvent penetration and mass transfer.[6]Ethanol, methanol, water.[6]Faster than CSE, reduced solvent and energy consumption, suitable for heat-sensitive compounds.[8][9]Over-exposure can degrade anthocyanins.[9]Higher yields in shorter times compared to CSE.[9][10]
Microwave-Assisted Extraction (MAE) Employs microwave energy to heat the solvent and sample, accelerating the extraction process.[7][8]Polar solvents that absorb microwave energy (e.g., ethanol, water).[9]Rapid, efficient, reduced solvent usage.[7][8]Potential for localized overheating, not suitable for all solvents.High extraction yields in a very short time.[7]
Supercritical Fluid Extraction (SFE) Uses a supercritical fluid (typically CO2) as the solvent, which has properties of both a liquid and a gas.[6]Supercritical CO2, often with a co-solvent like ethanol.[6]Environmentally friendly ("green" technique), high selectivity, solvent-free final product.High initial equipment cost, may require co-solvents for polar compounds like anthocyanins.Can provide high purity extracts.
Pressurized Liquid Extraction (PLE) Employs solvents at elevated temperatures and pressures to enhance extraction efficiency.[6]Water, ethanol.Faster than CSE, uses less solvent.[6]High temperature can degrade some compounds, high initial equipment cost.Efficient for a range of analytes.
Enzyme-Assisted Extraction (EAE) Utilizes enzymes to break down plant cell walls, facilitating the release of intracellular contents.[3][4]Aqueous solutions.Environmentally friendly, can improve extraction yield and purity.[7]Cost of enzymes, requires specific conditions (pH, temperature) for optimal activity.Can significantly increase yield compared to conventional methods.[7]
Pulsed Electric Field (PEF) Extraction Applies short pulses of high voltage to increase cell membrane permeability.[6]Polar solvents (e.g., water, ethanol).[5]Non-thermal, preserves heat-sensitive compounds, energy-efficient.[8]Primarily a pre-treatment to enhance subsequent extraction.Increases extraction efficiency when combined with other methods.[6]

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are generalized protocols for the key extraction techniques discussed.

Conventional Solvent Extraction (Maceration)
  • Sample Preparation: The plant material is dried and ground to a fine powder to increase the surface area for extraction.

  • Extraction: The powdered sample is suspended in a suitable solvent (e.g., acidified ethanol, pH 3) in a flask.[9]

  • The mixture is agitated at a controlled temperature for a specified period (e.g., 24 hours).

  • Filtration: The mixture is filtered to separate the extract from the solid plant material.

  • Solvent Evaporation: The solvent is removed from the filtrate, typically under reduced pressure using a rotary evaporator, to yield the crude extract.

Ultrasound-Assisted Extraction (UAE)
  • Sample Preparation: Similar to CSE, the plant material is dried and powdered.

  • Extraction: The sample is mixed with the extraction solvent in a vessel.

  • The vessel is placed in an ultrasonic bath or an ultrasonic probe is immersed in the mixture.

  • Ultrasonication is applied at a specific frequency (e.g., 20-100 kHz) and power for a defined time (e.g., 15-60 minutes).[6] The temperature is often controlled by a cooling jacket.

  • Post-Extraction: The extract is separated from the solid residue by filtration or centrifugation.

  • The solvent is then evaporated to obtain the crude extract.

Microwave-Assisted Extraction (MAE)
  • Sample Preparation: The dried and powdered plant material is used.

  • Extraction: The sample is placed in a microwave-transparent vessel with the appropriate solvent.

  • The vessel is sealed and placed in a microwave extractor.

  • Microwave irradiation is applied at a set power (e.g., 200-800 W) and for a short duration (e.g., 1-15 minutes).[7]

  • After extraction, the vessel is cooled, and the contents are filtered.

  • The solvent is removed to yield the extract.

Visualizing the Process

To better understand the workflow and relationships between different extraction methods, the following diagrams are provided.

Extraction_Workflow cluster_Preparation Sample Preparation cluster_Extraction Extraction cluster_Purification Purification & Analysis Raw_Material Plant Material Drying Drying Raw_Material->Drying Grinding Grinding Drying->Grinding Extraction_Method Extraction (e.g., UAE, MAE, CSE) Grinding->Extraction_Method Filtration Filtration/ Centrifugation Extraction_Method->Filtration Solvent_Removal Solvent Removal Filtration->Solvent_Removal Purification Purification (e.g., Chromatography) Solvent_Removal->Purification Analysis Analysis (e.g., HPLC, MS) Purification->Analysis

Caption: Generalized workflow for the extraction and analysis of anthocyanins.

Extraction_Comparison cluster_Conventional Conventional Methods cluster_Modern Modern (Green) Methods cluster_Parameters Key Comparison Parameters CSE Conventional Solvent Extraction (CSE) Efficiency Efficiency CSE->Efficiency Time Time CSE->Time Solvent Solvent Use CSE->Solvent Cost Cost CSE->Cost Green Environmental Impact CSE->Green UAE Ultrasound-Assisted Extraction (UAE) UAE->Efficiency UAE->Time UAE->Solvent UAE->Cost UAE->Green MAE Microwave-Assisted Extraction (MAE) MAE->Efficiency MAE->Time MAE->Solvent MAE->Cost MAE->Green SFE Supercritical Fluid Extraction (SFE) SFE->Efficiency SFE->Time SFE->Solvent SFE->Cost SFE->Green PLE Pressurized Liquid Extraction (PLE) PLE->Efficiency PLE->Time PLE->Solvent PLE->Cost PLE->Green EAE Enzyme-Assisted Extraction (EAE) EAE->Efficiency EAE->Time EAE->Solvent EAE->Cost EAE->Green PEF Pulsed Electric Field Extraction (PEF) PEF->Efficiency PEF->Time PEF->Solvent PEF->Cost PEF->Green

Caption: Logical comparison of anthocyanin extraction methods based on key parameters.

Conclusion

The extraction of this compound and other anthocyanins can be achieved through a variety of methods, each with its own set of advantages and disadvantages. While conventional solvent extraction remains a straightforward option, modern techniques such as UAE, MAE, and SFE offer significant improvements in terms of efficiency, extraction time, and environmental impact.[8] The choice of the optimal method will ultimately depend on the specific research or production goals, available resources, and the desired characteristics of the final product. For the development of high-purity extracts for pharmaceutical applications, a combination of these techniques, such as a PEF pre-treatment followed by UAE or SFE, may prove to be the most effective approach. Further research is warranted to establish specific optimal extraction parameters for this compound from various plant matrices.

References

Safety Operating Guide

Proper Disposal of Cyanidin 3-sambubioside 5-glucoside: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides comprehensive, step-by-step procedures for the safe and compliant disposal of Cyanidin 3-sambubioside 5-glucoside, ensuring the safety of laboratory personnel and adherence to environmental regulations. As a valued partner in your research, we are committed to providing essential safety information that extends beyond the product itself, fostering a culture of safety and responsibility in the laboratory.

This compound, an anthocyanin found in various plants, is utilized in research for its potential biological activities. While extensive toxicological data is not available, it is prudent to handle and dispose of this compound with care, following established laboratory safety protocols.[1] The following guidelines are based on available Safety Data Sheets (SDS) and general best practices for chemical waste management.

Personal Protective Equipment (PPE) and Handling

Before initiating any disposal procedures, ensure that appropriate Personal Protective Equipment (PPE) is worn. This includes, but is not limited to:

  • Eye Protection: Safety goggles or glasses with side shields.[2]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).[2]

  • Body Protection: A laboratory coat or other protective clothing.[2]

  • Respiratory Protection: Use in a well-ventilated area. A respirator may be necessary if dust or aerosols are generated.[2]

Spill Management

In the event of a spill, follow these procedures:

  • Evacuate and Ventilate: Ensure the area is well-ventilated and restrict access to non-essential personnel.[2]

  • Containment: Prevent further spread of the spill. For liquid spills, use an absorbent, inert material such as vermiculite, sand, or earth.[2]

  • Collection: Carefully sweep or scoop up the absorbed material and place it into a designated, labeled waste container.

  • Decontamination: Clean the spill area thoroughly with a suitable solvent, such as alcohol, followed by soap and water.[2]

Step-by-Step Disposal Protocol

The disposal of this compound should always be in accordance with local, state, and federal regulations. The following is a general procedural guide:

  • Waste Identification and Segregation:

    • Unused or expired pure compound should be treated as chemical waste.

    • Contaminated materials, such as pipette tips, gloves, and absorbent pads, should also be disposed of as chemical waste.

    • Do not mix this waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Waste Containerization:

    • Use a clearly labeled, sealable, and chemically compatible container for all this compound waste.

    • The label should include the chemical name ("this compound"), concentration (if in solution), and any relevant hazard warnings.

  • Storage Pending Disposal:

    • Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials.

    • Incompatible materials include strong acids, strong alkalis, and strong oxidizing or reducing agents.[2]

  • Final Disposal:

    • Contact your institution's EHS office or a licensed chemical waste disposal contractor to arrange for pickup and final disposal.

    • Provide them with the complete chemical name and any available safety information. Never dispose of chemical waste down the drain or in regular trash.

Quantitative Data Summary

ParameterValue/InformationSource
Occupational Exposure Limits No specific limits have been established.MedChemExpress SDS[2]
Incompatible Materials Strong acids/alkalis, strong oxidizing/reducing agents.MedChemExpress SDS[2]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

start Start: Have Cyanidin 3-sambubioside 5-glucoside Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_type Identify Waste Type ppe->waste_type solid_waste Solid Waste (Unused Compound, Contaminated Solids) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions) waste_type->liquid_waste Liquid containerize_solid Place in Labeled, Sealable Container for Solid Chemical Waste solid_waste->containerize_solid containerize_liquid Place in Labeled, Sealable Container for Liquid Chemical Waste liquid_waste->containerize_liquid storage Store in Designated Waste Accumulation Area containerize_solid->storage containerize_liquid->storage contact_ehs Contact Institutional EHS or Licensed Waste Disposal Contractor storage->contact_ehs end End: Waste Disposed of Compliantly contact_ehs->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling Cyanidin 3-sambubioside 5-glucoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of Cyanidin 3-sambubioside 5-glucoside. Adherence to these procedures is essential to ensure the safety of laboratory personnel and to maintain the integrity of your research. While this compound is not classified as a hazardous substance according to Regulation (EC) No. 1272/2008, following good laboratory practices is paramount to minimize exposure and prevent contamination.[1]

Personal Protective Equipment (PPE)

To ensure a safe laboratory environment, the following personal protective equipment should be utilized when handling this compound in its powdered form and in solution.

Situation Required Personal Protective Equipment
Weighing and Aliquoting Powder - Nitrile gloves- Laboratory coat- Safety glasses with side shields
Preparing Solutions - Nitrile gloves- Laboratory coat- Safety glasses with side shields
General Laboratory Handling - Nitrile gloves- Laboratory coat- Safety glasses
Cleaning Spills - Nitrile gloves- Laboratory coat- Safety glasses with side shields

Operational Plan: Step-by-Step Handling Procedures

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store the compound in a cool, dry, and well-ventilated area, away from strong acids, alkalis, and oxidizing agents.[2]

  • Keep the container tightly closed when not in use.

2. Preparation and Weighing:

  • All handling of powdered this compound should be conducted in an area with good ventilation. A chemical fume hood is recommended to avoid inhalation of airborne particles.[2]

  • Use appropriate tools, such as a spatula or weighing paper, to handle the powder.

  • Avoid creating dust.[1]

3. Solution Preparation:

  • When dissolving the compound, add the solvent to the powder slowly to prevent splashing.

  • This compound is soluble in solvents such as DMSO, pyridine, methanol, and ethanol.[3]

  • Cap the container securely and mix gently until the solution is clear.

4. Spill Management:

  • In the event of a spill, alert personnel in the immediate area.

  • For small powder spills, gently cover with a damp paper towel to prevent dust from becoming airborne, then carefully wipe up the material.

  • For liquid spills, absorb with an inert material (e.g., sand or vermiculite).

  • Clean the spill area thoroughly with a suitable cleaning agent.

  • Dispose of all cleanup materials as chemical waste.

5. Disposal Plan:

  • Unused Compound: Collect any unused powder in a clearly labeled, sealed container for chemical waste.

  • Contaminated Labware: Dispose of items such as pipette tips and tubes in a designated chemical waste container.

  • Contaminated PPE: Place used gloves and other contaminated personal protective equipment in a designated chemical waste bag.

  • All waste must be disposed of in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) office for specific guidance.

Experimental Workflow

Figure 1. Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Receive_Inspect Receive & Inspect Shipment Store Store in Cool, Dry Place Receive_Inspect->Store If OK Don_PPE Don Appropriate PPE Store->Don_PPE Weigh_Powder Weigh Powder in Ventilated Area Don_PPE->Weigh_Powder Prepare_Solution Prepare Solution Weigh_Powder->Prepare_Solution Conduct_Experiment Conduct Experiment Prepare_Solution->Conduct_Experiment Clean_Workspace Clean Workspace Conduct_Experiment->Clean_Workspace Spill Spill Occurs Conduct_Experiment->Spill Dispose_Waste Dispose of Waste Properly Clean_Workspace->Dispose_Waste Doff_PPE Doff & Dispose of PPE Dispose_Waste->Doff_PPE Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands Spill->Clean_Workspace Follow Spill Protocol

Caption: Safe Handling Workflow for this compound

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.